Methyl palmitate-d31
Descripción
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Propiedades
IUPAC Name |
methyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19-2/h3-16H2,1-2H3/i1D3,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLIACVVOZYBSBS-QXZIXZDNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H34O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Role of Methyl Palmitate-d31 in Advancing Metabolic Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Methyl palmitate-d31, a deuterated analog of the saturated fatty acid methyl ester, has emerged as a powerful tool in metabolic research. Its unique isotopic signature allows for precise tracing and quantification of palmitate metabolism in complex biological systems. This technical guide provides an in-depth overview of the core applications of this compound, complete with experimental methodologies, quantitative data, and visual representations of key pathways and workflows.
Core Applications in Research
This compound is primarily utilized in two key areas of metabolic research: as an internal standard for quantitative analysis and as a tracer for metabolic flux studies.
1. Internal Standard for Accurate Quantification:
In the field of analytical chemistry, particularly in mass spectrometry-based lipidomics, accurate quantification of endogenous molecules is paramount. Due to its chemical similarity to endogenous methyl palmitate, this compound serves as an ideal internal standard.[1] When added to a biological sample at a known concentration at the beginning of the sample preparation process, it co-elutes with the unlabeled analyte and is detected by the mass spectrometer at a different mass-to-charge ratio (m/z). This allows for the correction of any variability introduced during sample extraction, derivatization, and instrument analysis, leading to highly accurate and precise quantification of methyl palmitate and other fatty acid methyl esters.
2. Metabolic Tracer for Elucidating Fatty Acid Dynamics:
As a stable isotope-labeled tracer, this compound enables researchers to follow the metabolic fate of palmitate in vivo and in vitro. By introducing the labeled compound into a biological system, scientists can track its incorporation into various lipid species, its oxidation for energy production, and its role in signaling pathways. This approach, known as metabolic flux analysis, provides a dynamic view of fatty acid metabolism that is not achievable with traditional concentration measurements alone.[2][3]
Quantitative Insights from this compound Studies
The use of deuterated palmitate tracers has yielded significant quantitative data on fatty acid metabolism in various physiological and pathological states. The following tables summarize key findings from studies that have employed similar stable isotope tracing methodologies.
| Parameter | Condition | Measurement | Reference |
| Fatty Acid Oxidation | Control (Canine Myocardium) | 73.7% of extracted tracer oxidized | [4] |
| Ischemia (Canine Myocardium) | 27.2% of extracted tracer oxidized | [4] | |
| Triglyceride Synthesis | Control (Canine Myocardium) | 2.9% of extracted tracer in triglycerides | [4] |
| Ischemia (Canine Myocardium) | 18% of extracted tracer in triglycerides | [4] | |
| Phospholipid Synthesis | Control (Canine Myocardium) | 3.5% of extracted tracer in phospholipids | [4] |
| Ischemia (Canine Myocardium) | 6.0% of extracted tracer in phospholipids | [4] |
Table 1: Metabolic Fate of Labeled Palmitate in Canine Myocardium. This table illustrates the significant shift in palmitate metabolism from oxidation to storage in triglycerides and phospholipids under ischemic conditions.
| Metabolic State | Total Cholesterol (mg/dL) | Total Triglycerides (mg/dL) | Free Fatty Acids (µM) | Reference |
| Normolipidemic | < 200 | < 150 | 450 ± 150 | [5] |
| Hypercholesterolemic | 274 (245–310) | 93 (50–125) | 550 ± 200 | [5] |
| Hypertriglyceridemic | 188 (136–236) | 268 (161–380) | 700 ± 250 | [5] |
| Hyperlipidemic | 279 (232–355) | 299 (155–573) | 850 ± 300 | [5] |
| Hyperglycemic | 122 (82–164) | 146 (26–459) | 650 ± 220 | [5] |
Table 2: Serum Lipid and Fatty Acid Concentrations in Different Metabolic Conditions. This table showcases the baseline lipid profiles in various metabolic states, providing context for tracer studies. The data is presented as mean (range) or mean ± SD.
Detailed Experimental Protocols
The following are detailed methodologies for the two primary applications of this compound.
Protocol 1: Quantification of Fatty Acid Methyl Esters using this compound as an Internal Standard
This protocol outlines the steps for the analysis of fatty acid methyl esters (FAMEs) in a biological sample using gas chromatography-mass spectrometry (GC-MS) with this compound as an internal standard.[6]
1. Sample Preparation and Lipid Extraction: a. To 100 µL of plasma or a known amount of homogenized tissue, add a precise amount of this compound solution in methanol. b. Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture. c. Vortex the sample vigorously for 1 minute to ensure thorough mixing. d. Add 0.5 mL of 0.9% NaCl solution to induce phase separation. e. Vortex again for 30 seconds and centrifuge at 2000 x g for 10 minutes at 4°C. f. Carefully collect the lower organic phase (chloroform layer) containing the lipids into a new glass tube.
2. Transesterification to Fatty Acid Methyl Esters: a. Evaporate the collected organic phase to dryness under a gentle stream of nitrogen. b. Add 1 mL of 2% methanolic sulfuric acid to the dried lipid extract. c. Cap the tube tightly and heat at 80°C for 1 hour to convert all fatty acids to their methyl esters. d. After cooling to room temperature, add 1 mL of hexane and 0.5 mL of water. e. Vortex for 1 minute and centrifuge at 1000 x g for 5 minutes. f. Carefully collect the upper hexane layer containing the FAMEs.
3. GC-MS Analysis: a. Inject 1 µL of the hexane extract into the GC-MS system. b. GC Conditions:
- Column: DB-23 (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
- Injector Temperature: 250°C.
- Oven Program: Start at 100°C, hold for 2 minutes, ramp to 230°C at 5°C/min, and hold for 5 minutes.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min. c. MS Conditions:
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Scan Mode: Selected Ion Monitoring (SIM). Monitor the molecular ion or a characteristic fragment ion for both the endogenous FAMEs and this compound. For methyl palmitate, the m/z is typically 270, and for this compound, it is 301.
4. Data Analysis: a. Integrate the peak areas for the endogenous FAMEs and the this compound internal standard. b. Create a calibration curve using standard solutions of known concentrations of the FAMEs of interest and a constant concentration of the internal standard. c. Calculate the concentration of the endogenous FAMEs in the sample by comparing their peak area ratios to the internal standard against the calibration curve.
Protocol 2: Metabolic Tracing of Palmitate using this compound
This protocol describes a general workflow for a stable isotope tracing experiment to study the metabolic fate of palmitate in cultured cells.
1. Cell Culture and Labeling: a. Culture cells to the desired confluency in standard growth medium. b. Prepare a labeling medium by supplementing the base medium with a known concentration of this compound complexed to fatty acid-free bovine serum albumin (BSA). c. Remove the standard growth medium, wash the cells once with phosphate-buffered saline (PBS), and add the labeling medium. d. Incubate the cells for a specific time course (e.g., 0, 2, 6, 12, 24 hours) to allow for the uptake and metabolism of the labeled palmitate.
2. Metabolite Extraction: a. At each time point, aspirate the labeling medium and wash the cells twice with ice-cold PBS. b. Quench metabolism by adding ice-cold 80% methanol. c. Scrape the cells and transfer the cell lysate to a microcentrifuge tube. d. Vortex vigorously and centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cell debris. e. Collect the supernatant containing the metabolites.
3. Sample Preparation for LC-MS/MS Analysis: a. The collected supernatant can be subjected to lipid extraction as described in Protocol 1 (steps 1a-f) to separate lipids from polar metabolites. b. The lipid extract can be analyzed directly or after derivatization, depending on the lipid classes of interest.
4. LC-MS/MS Analysis: a. Analyze the samples on a high-resolution mass spectrometer coupled with liquid chromatography. b. LC Conditions: Use a C18 reversed-phase column for the separation of different lipid species. c. MS Conditions: Operate the mass spectrometer in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode to acquire both MS1 and MS/MS spectra. This will allow for the identification and quantification of lipid species containing the d31-palmitate label.
5. Data Analysis: a. Process the raw LC-MS/MS data using specialized software to identify and quantify the isotopologues of different lipid species. b. Determine the rate of incorporation of this compound into various lipid pools over time to calculate the metabolic flux.
Visualizing Metabolic Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key processes where this compound is applied.
Conclusion
This compound is an indispensable tool for researchers investigating fatty acid metabolism. Its application as an internal standard ensures the accuracy of quantitative lipidomics, while its use as a metabolic tracer provides dynamic insights into the complex network of fatty acid pathways. The methodologies and data presented in this guide offer a comprehensive resource for scientists and drug development professionals seeking to leverage the power of stable isotope labeling in their research endeavors.
References
- 1. uscholar.univie.ac.at [uscholar.univie.ac.at]
- 2. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 3. Applications of Stable Isotope Labeling in Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 4. Metabolic fate of radiolabeled palmitate in ischemic canine myocardium: implications for positron emission tomography (Journal Article) | OSTI.GOV [osti.gov]
- 5. Integrated Quantitative Targeted Lipidomics and Proteomics Reveal Unique Fingerprints of Multiple Metabolic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
An In-depth Technical Guide to Methyl Palmitate-d31: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental protocols for methyl palmitate-d31. This deuterated fatty acid methyl ester is a critical tool in various research and development applications, particularly in mass spectrometry-based quantitative analysis.
Chemical Identity and Physical Properties
This compound, also known by its systematic IUPAC name methyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecanoate, is the deuterated isotopologue of methyl palmitate.[1] The deuterium atoms replace the hydrogen atoms along the entire C16 fatty acid chain. This isotopic substitution results in a significant increase in its molecular weight compared to the non-deuterated form.[2][3]
Table 1: Chemical Identifiers and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C17H3D31O2 | [2][3] |
| Molecular Weight | 301.64 g/mol | [1][2][3][4] |
| CAS Number | 29848-79-1 | [1][2][3][4] |
| Appearance | Solid below 32°C, Liquid above 34°C | [4] |
| Storage Temperature | Room temperature | [2] |
| Synonyms | Methyl hexadecanoate-d31, Methyl perdeuteriohexadecanoate, Hexadecanoic-d31 acid methyl ester | [1][2][3] |
For comparison, the properties of the non-deuterated methyl palmitate are provided below.
Table 2: Physical Properties of Methyl Palmitate (Non-deuterated)
| Property | Value | Reference |
| Molecular Formula | C17H34O2 | [5][6] |
| Molecular Weight | 270.45 g/mol | [3][5] |
| CAS Number | 112-39-0 | [5][6][7] |
| Melting Point | 32-35 °C | [5][8][9][10][11] |
| Boiling Point | 185 °C at 10 mmHg | [5][8][10][11] |
| Density | 0.852 g/mL at 25 °C | [5][8][10][11] |
| Solubility | Insoluble in water; Soluble in alcohol, ether, acetone, chloroform, and benzene. | [5][7][8][9][12] |
Molecular Structure
The structure of this compound consists of a methyl ester of a fully deuterated 16-carbon saturated fatty acid (palmitic acid).
Spectral Data
The isotopic labeling of this compound leads to distinct spectral characteristics compared to its non-deuterated counterpart.
-
Mass Spectrometry (MS): In mass spectrometry, this compound will exhibit a molecular ion peak [M]+ at m/z 301.64, which is 31 mass units higher than that of methyl palmitate (m/z 270.45). This significant mass shift makes it an excellent internal standard for quantitative analysis by isotope dilution mass spectrometry. A GC-MS spectrum for this compound is available on PubChem.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The ¹H NMR spectrum of this compound will be significantly simplified compared to methyl palmitate. The signals corresponding to the protons on the fatty acid chain will be absent. The only observable proton signal will be a singlet for the methyl ester group (-OCH₃) at approximately 3.68 ppm.
-
¹³C NMR: The ¹³C NMR spectrum will show signals for all 17 carbon atoms. The signal for the carbonyl carbon of the ester group appears around 174.38 ppm, and the methyl ester carbon appears at approximately 51.45 ppm.[13][14] The signals for the deuterated carbons will be present but may show splitting due to coupling with deuterium (a spin-1 nucleus), and their relaxation times will be different.
-
-
Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic C=O stretching vibration for the ester group around 1740 cm⁻¹. The C-H stretching vibrations typically seen around 2850-2960 cm⁻¹ for the alkyl chain in methyl palmitate will be replaced by C-D stretching vibrations at a lower frequency (around 2100-2200 cm⁻¹).
Table 3: Key Spectral Data for Methyl Palmitate (Non-deuterated) for Reference
| Spectral Data Type | Key Peaks/Shifts | Reference |
| Mass Spectrum (EI) | m/z 270 [M]+, 227, 143, 87, 74 | [6][15][16] |
| ¹H NMR (CDCl₃) | ~3.68 ppm (s, 3H, -OCH₃), ~2.30 ppm (t, 2H, -CH₂COO-), ~1.62 ppm (m, 2H, -CH₂CH₂COO-), ~1.26 ppm (m, 24H, -(CH₂)₁₂-), ~0.88 ppm (t, 3H, -CH₃) | [13][17] |
| ¹³C NMR (CDCl₃) | ~174.4 ppm (C=O), ~51.4 ppm (-OCH₃), ~34.1, 31.9, 29.7-29.1, 25.0, 22.7, 14.1 ppm (alkyl carbons) | [13][14][18] |
| IR Spectroscopy | ~1740 cm⁻¹ (C=O stretch), ~2850-2960 cm⁻¹ (C-H stretch) | [6][19] |
Experimental Protocols
A common method for the synthesis of this compound is the acid-catalyzed esterification of palmitic acid-d31 with methanol.
Materials:
-
Palmitic acid-d31
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Heptane
-
Deionized water
Procedure:
-
Dissolve palmitic acid-d31 in a 2.5% solution of sulfuric acid in methanol.[3]
-
Heat the reaction mixture at 100°C for approximately 45 minutes under reflux.[3]
-
Cool the mixture to room temperature.
-
Add deionized water to the mixture to quench the reaction and separate the aqueous and organic layers.[3]
-
Extract the product, this compound, with heptane (3x).[3]
-
Combine the organic extracts and dry them over an anhydrous drying agent (e.g., sodium sulfate).
-
Evaporate the solvent under reduced pressure to obtain pure this compound.[3]
This compound is frequently used as an internal standard for the quantification of methyl palmitate and other fatty acid methyl esters in biological samples by GC-MS or LC-MS.
General Protocol:
-
Sample Preparation: Homogenize the biological sample (e.g., plasma, tissue).
-
Spiking: Add a known amount of this compound solution (in a suitable solvent like hexane or methanol) to the homogenized sample at the beginning of the sample preparation process.
-
Lipid Extraction: Perform a lipid extraction using a standard method (e.g., Folch or Bligh-Dyer).
-
Transesterification/Derivatization: If analyzing total fatty acids, perform a transesterification reaction to convert all fatty acids to their methyl esters.
-
Analysis by MS: Analyze the sample by GC-MS or LC-MS. Monitor the ion transitions for both the analyte (methyl palmitate) and the internal standard (this compound).
-
Quantification: Create a calibration curve using known concentrations of the analyte and a fixed concentration of the internal standard. Calculate the concentration of the analyte in the unknown sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Biological Relevance and Signaling Pathways
While this compound is primarily used as a tracer and internal standard[4], its non-deuterated counterpart, methyl palmitate, exhibits biological activity, notably anti-inflammatory and antifibrotic effects.[4][20] Studies have shown that methyl palmitate can inhibit the activation of macrophages and suppress the production of pro-inflammatory cytokines like TNF-α.[20][21]
One of the key signaling pathways modulated by methyl palmitate is the Nuclear Factor-kappa B (NF-κB) pathway.[20][21] NF-κB is a crucial transcription factor that regulates the expression of genes involved in inflammation and immune responses.[22][23] Methyl palmitate has been shown to decrease the expression and activation of NF-κB.[20][21]
The canonical NF-κB signaling pathway is activated by pro-inflammatory stimuli such as TNF-α and lipopolysaccharide (LPS).[22][24] This leads to the phosphorylation and subsequent degradation of the inhibitory protein IκBα.[24] The degradation of IκBα releases the NF-κB dimer (typically p50/p65), allowing it to translocate to the nucleus and activate the transcription of target inflammatory genes.[2][24] Methyl palmitate's inhibitory effect is thought to occur by preventing the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm.[20]
References
- 1. Methyl hexadecanoate-D31 | C17H34O2 | CID 102602134 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 3. This compound | Benchchem [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Methyl palmitate | 112-39-0 [chemicalbook.com]
- 6. Methyl Palmitate | C17H34O2 | CID 8181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CAS 112-39-0: Methyl palmitate | CymitQuimica [cymitquimica.com]
- 8. Methyl palmitate | 112-39-0 [amp.chemicalbook.com]
- 9. chemtradeasia.com [chemtradeasia.com]
- 10. 棕榈酸甲酯 ≥97% | Sigma-Aldrich [sigmaaldrich.com]
- 11. 棕榈酸甲酯 ≥97% | Sigma-Aldrich [sigmaaldrich.com]
- 12. Methyl palmitate, 95% | Fisher Scientific [fishersci.ca]
- 13. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. massbank.eu [massbank.eu]
- 17. Methyl palmitate(112-39-0) 1H NMR [m.chemicalbook.com]
- 18. Methyl palmitate(112-39-0) 13C NMR [m.chemicalbook.com]
- 19. Methyl palmitate(112-39-0) IR Spectrum [chemicalbook.com]
- 20. Anti-inflammatory and antifibrotic effects of methyl palmitate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Anti-inflammatory activity of methyl palmitate and ethyl palmitate in different experimental rat models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. creative-diagnostics.com [creative-diagnostics.com]
- 24. NF-kB pathway overview | Abcam [abcam.com]
Synthesis and Preparation of Methyl Palmitate-d31: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and preparation of Methyl palmitate-d31, a deuterated analog of methyl palmitate. This isotopically labeled compound is a valuable tool in various research applications, including metabolic studies, pharmacokinetic analysis, and as an internal standard in mass spectrometry-based quantification. This document details the synthetic pathway, experimental protocols, and relevant analytical data.
Overview of the Synthetic Strategy
The synthesis of this compound is typically achieved in a two-step process, starting from commercially available palmitic acid.
-
Deuteration of Palmitic Acid: The first step involves the exhaustive deuteration of palmitic acid to yield Palmitic acid-d31. This is accomplished through a catalytic hydrogen-deuterium exchange reaction.
-
Esterification: The resulting Palmitic acid-d31 is then esterified with methanol to produce the final product, this compound.
This strategy allows for the efficient incorporation of deuterium atoms onto the fatty acid backbone, resulting in a high degree of isotopic enrichment.
Experimental Protocols
Step 1: Synthesis of Palmitic acid-d31
This procedure is based on the principle of heterogeneous catalytic exchange between hydrogen atoms on the carbon backbone and deuterium from a deuterium source.
Materials:
-
Palmitic acid
-
Deuterium oxide (D₂O, 99.9 atom % D)
-
Platinum on carbon (Pt/C) catalyst (e.g., 5-10 wt%)
-
High-pressure reactor
Procedure:
-
In a high-pressure reactor, combine palmitic acid, deuterium oxide (D₂O), and the platinum on carbon (Pt/C) catalyst. The molar ratio of D₂O to the exchangeable hydrogens on palmitic acid should be in large excess to drive the equilibrium towards deuteration.
-
Seal the reactor and purge with an inert gas (e.g., argon or nitrogen).
-
Heat the reactor to a temperature in the range of 200-250°C under pressure. The pressure will increase with temperature due to the vapor pressure of D₂O.
-
Maintain the reaction at this temperature for a specified period to allow for the hydrogen-deuterium exchange to occur. The reaction time may vary and might require optimization for achieving high isotopic enrichment.
-
After the reaction is complete, cool the reactor to room temperature.
-
Recover the deuterated palmitic acid from the reaction mixture. This can be achieved by filtration to remove the catalyst, followed by extraction with an appropriate organic solvent and subsequent removal of the solvent under reduced pressure.
-
To achieve a high degree of deuteration (e.g., >98%), it may be necessary to repeat the H/D exchange process one or more times with fresh D₂O and catalyst.[1]
-
The final product, Palmitic acid-d31, should be dried thoroughly and can be characterized by mass spectrometry to confirm the level of deuterium incorporation.
Step 2: Synthesis of this compound
This procedure utilizes a straightforward acid-catalyzed esterification of the deuterated palmitic acid.
Materials:
-
Palmitic acid-d31
-
Methanol (anhydrous)
-
Sulfuric acid (H₂SO₄, concentrated)
-
Heptane
-
Water
Procedure: [2]
-
Dissolve Palmitic acid-d31 (e.g., 128 mg, 445 µmol) in a methanolic solution of sulfuric acid (e.g., 5 mL, 2.5% v/v).[2]
-
Transfer the solution to a sealed tube or a round-bottom flask equipped with a reflux condenser.
-
Heat the reaction mixture to 100°C for 45 minutes.[2]
-
After cooling the mixture to room temperature, add water (e.g., 3 mL).[2]
-
Extract the product into heptane (e.g., 3 x 3 mL).[2]
-
Combine the organic extracts and dry them to afford this compound.[2] The solvent can be removed using a rotary evaporator.
Data Presentation
The following tables summarize the key quantitative data associated with the synthesis and properties of this compound.
| Table 1: Reactants and Conditions for Palmitic Acid Deuteration | |
| Parameter | Value/Range |
| Starting Material | Palmitic Acid |
| Deuterium Source | Deuterium Oxide (D₂O) |
| Catalyst | Platinum on Carbon (Pt/C) |
| Temperature | 200 - 250 °C |
| Isotopic Purity | Achievable up to 98%[1] |
| Table 2: Reactants and Conditions for Esterification | |
| Parameter | Value |
| Starting Material | Palmitic acid-d31 |
| Reagent | Methanol |
| Catalyst | Sulfuric Acid (H₂SO₄) |
| Temperature | 100 °C[2] |
| Reaction Time | 45 minutes[2] |
| Yield | High (Specific yield not reported for deuterated species, but analogous non-deuterated reactions typically proceed with high conversion) |
| Table 3: Physicochemical Properties of Methyl Palmitate (Non-deuterated) | |
| Property | Value |
| Molecular Formula | C₁₇H₃₄O₂ |
| Molecular Weight | 270.45 g/mol |
| Melting Point | 29-30 °C |
| Boiling Point | 315 °C |
Mandatory Visualization
Synthesis Workflow
The following diagram illustrates the two-step synthesis of this compound.
Caption: Overall workflow for the synthesis of this compound.
Logical Relationship of Synthesis Steps
This diagram shows the sequential nature of the synthesis process.
References
A Technical Guide to High-Purity Methyl Palmitate-d31 for Researchers and Drug Development Professionals
An In-depth Resource on Commercial Suppliers, Technical Specifications, and Experimental Applications
This technical guide provides a comprehensive overview of high-purity Methyl palmitate-d31, a deuterated internal standard crucial for accurate quantification in mass spectrometry-based lipid analysis. Intended for researchers, scientists, and professionals in drug development, this document details commercially available sources, their technical specifications, and relevant experimental protocols. Visualizations of a key metabolic pathway and a typical experimental workflow are also provided to facilitate understanding and application.
Commercial Suppliers and Quantitative Data
High-purity this compound is available from several reputable commercial suppliers specializing in stable isotope-labeled compounds. While obtaining complete Certificates of Analysis for direct comparison can be challenging without direct inquiry, the following tables summarize the publicly available quantitative data for this compound and related compounds from prominent suppliers. It is recommended to contact the suppliers directly to obtain lot-specific Certificates of Analysis for the most accurate and up-to-date information.
Table 1: Commercial Suppliers of this compound
| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| MedchemExpress | This compound | 29848-79-1 | C₁₇H₃D₃₁O₂ | 301.64 |
| Benchchem | Methyl hexadecanoate-D31 | 29848-79-1 | C₁₇H₃D₃₁O₂ | 301.64 |
| CDN Isotopes | Methyl Hexadecanoate-d31 | 29848-79-1 | C₁₇H₃D₃₁O₂ | 301.64 |
| Larodan | This compound | 29848-79-1 | C₁₇H₃D₃₁O₂ | 301.64 |
| Chiron | Methyl hexadecanoate-d31 | 29848-79-1 | C₁₇H₃D₃₁O₂ | 301.64 |
Table 2: Reported Purity Specifications of this compound and Related Compounds
| Supplier | Product | Isotopic Purity (atom % D) | Chemical Purity | Notes |
| Benchchem | Methyl hexadecanoate-D31 | ≥98% | ≥98% | General product specification.[1] |
| Cambridge Isotope Laboratories | Palmitic acid (D₃₁, 98%) | 98% | 98% | Precursor to this compound.[2] |
| Larodan | Cholesteryl Palmitate-d31 | Not Specified | >98% | Related deuterated lipid standard.[3] |
| Avanti Polar Lipids | 16:0-d31 SM powder | Not Specified | >99% (TLC) | Related deuterated lipid standard. |
Experimental Protocols
This compound is primarily utilized as an internal standard in quantitative lipidomics studies, particularly for the analysis of palmitic acid and its esters by gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). The following sections provide detailed methodologies for its synthesis and a general protocol for its application in fatty acid analysis.
Synthesis of High-Purity this compound
A common method for the synthesis of this compound involves the esterification of its corresponding deuterated fatty acid, Palmitic acid-d31.
Methodology:
-
Dissolution: Dissolve Palmitic acid-d31 (e.g., 128 mg, 445 µmol) in a solution of 2.5% sulfuric acid in methanol (5 mL).[1]
-
Heating: Heat the mixture at 100 °C for 45 minutes to facilitate the esterification reaction.[1]
-
Quenching and Extraction: After cooling, add 3 mL of water to the reaction mixture. Extract the product three times with 3 mL of heptane.[1]
-
Drying: Combine the organic extracts and dry them to yield high-purity this compound.[1]
-
Purification and Validation: Further purification can be achieved using column chromatography (e.g., silica gel). The final product's purity and isotopic enrichment should be validated using GC-MS with a deuterium-specific detection mode to confirm an isotopic enrichment of >98 atom% D and the absence of non-deuterated contaminants.[1]
Quantitative Analysis of Fatty Acids using this compound as an Internal Standard
This protocol outlines a general workflow for the quantification of fatty acids in biological samples using this compound as an internal standard with LC-MS.
Materials:
-
Biological sample (e.g., plasma, cell lysate)
-
This compound internal standard solution of known concentration
-
Solvents for lipid extraction (e.g., methanol, methyl tert-butyl ether (MTBE), water)[4]
-
LC-MS system (e.g., reversed-phase liquid chromatography coupled to a quadrupole time-of-flight mass spectrometer)[4]
Procedure:
-
Sample Preparation:
-
Thaw the biological sample on ice.
-
Add a known amount of the this compound internal standard solution to the sample. The amount should be chosen to be within the linear range of the instrument's detector.
-
-
Lipid Extraction:
-
Perform a biphasic lipid extraction using a solvent system such as methanol/MTBE/water.[4] This separates the lipids into the organic phase.
-
Collect the organic phase containing the lipids.
-
Evaporate the solvent under a stream of nitrogen.
-
-
Sample Reconstitution:
-
Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., methanol/toluene 9:1, v/v).[4]
-
-
LC-MS Analysis:
-
Inject the reconstituted sample into the LC-MS system.
-
Separate the fatty acid methyl esters using a reversed-phase column (e.g., C18).
-
Detect the analytes using the mass spectrometer in a suitable mode (e.g., selected ion monitoring or multiple reaction monitoring) to monitor the specific m/z transitions for both the endogenous methyl palmitate and the deuterated internal standard, this compound.
-
-
Data Analysis:
-
Integrate the peak areas for both the endogenous analyte and the internal standard.
-
Calculate the ratio of the peak area of the endogenous analyte to the peak area of the internal standard.
-
Determine the concentration of the endogenous analyte by comparing this ratio to a standard curve generated using known concentrations of unlabeled methyl palmitate and a fixed concentration of the internal standard.
-
Signaling Pathways and Experimental Workflows
To provide a broader context for the application of this compound, this section includes diagrams of a relevant biological pathway and a typical experimental workflow.
Palmitic Acid Metabolism Pathway
Palmitic acid, the non-deuterated analogue of the precursor to this compound, is a central molecule in cellular metabolism. The following diagram illustrates the key steps in its synthesis from glucose.[5][6][7]
Caption: Overview of the metabolic pathway for the synthesis of palmitic acid from glucose.
Lipidomics Experimental Workflow
The quantification of fatty acids using a deuterated internal standard like this compound is a common application in lipidomics. The diagram below outlines a typical workflow for such an experiment.[8][9][10]
Caption: A typical experimental workflow for quantitative lipidomics using an internal standard.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. Palmitic acid (Dââ, 98%) - Cambridge Isotope Laboratories, DLM-215-1 [isotope.com]
- 3. larodan.com [larodan.com]
- 4. Analytical Strategies for Long-Chain Fatty Acids Profiling - Creative Proteomics [creative-proteomics.com]
- 5. researchgate.net [researchgate.net]
- 6. jackwestin.com [jackwestin.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. A Robust Lipidomics Workflow for Mammalian Cells, Plasma, and Tissue Using Liquid-Chromatography High- Resolution Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. A Critical Overview of HPLC-MS-Based Lipidomics in Determining Triacylglycerol and Phospholipid in Foods - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Physical Properties of Deuterated versus Non-Deuterated Methyl Palmitate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth comparison of the core physical properties of deuterated and non-deuterated methyl palmitate. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize isotopic labeling for metabolic studies, analytical standards, and other advanced applications.
Methyl palmitate, the methyl ester of palmitic acid, is a common saturated fatty acid. Its deuterated analogues, where one or more hydrogen atoms are replaced by deuterium, are powerful tools in various scientific disciplines. Understanding the physical differences between the deuterated and non-deuterated forms is crucial for the accurate design, execution, and interpretation of experiments.
Comparative Physical and Chemical Properties
Table 1: General and Physical Properties
| Property | Non-Deuterated Methyl Palmitate | Deuterated Methyl Palmitate (e.g., Methyl-d3-palmitate) | Expected Difference upon Deuteration |
| Molecular Formula | C₁₇H₃₄O₂[1][2] | e.g., C₁₇H₃₁D₃O₂[3] | Increase in molecular weight. |
| Molecular Weight | ~270.45 g/mol [1] | e.g., ~273.47 g/mol [3] | Higher molecular weight. |
| Appearance | White solid or clear, colorless liquid[1][2][4] | Expected to be similar (White solid or clear, colorless liquid). | No significant change expected. |
| Melting Point | 29-35 °C[1][5][6] | Data not available. | Expected to be slightly higher. |
| Boiling Point | ~185 °C @ 10 mmHg[5][6] | Data not available. | Expected to be slightly higher. |
| Density | ~0.852 g/mL at 25 °C[6] | Data not available. | Expected to be slightly higher. |
| Solubility | Soluble in organic solvents (e.g., chloroform, methanol); Insoluble in water.[1][7] | Expected to have similar solubility profile. | No significant change expected. |
Table 2: Spectroscopic Properties
| Spectroscopic Data | Non-Deuterated Methyl Palmitate | Deuterated Methyl Palmitate | Expected Difference upon Deuteration |
| Mass Spectrometry (EI) | Molecular Ion (M⁺) at m/z 270. | Molecular Ion (M⁺) will be higher depending on the number of deuterium atoms (e.g., m/z 273 for -d3). | Shift in molecular ion peak and fragmentation pattern. |
| ¹H NMR Spectroscopy | Characteristic peaks for methyl ester protons (~3.6 ppm), α-methylene protons (~2.3 ppm), chain methylene protons (~1.2-1.6 ppm), and terminal methyl protons (~0.9 ppm). | Disappearance or reduction in the intensity of signals corresponding to the positions of deuterium substitution. | Simplification of the spectrum in regions of deuteration. |
| ¹³C NMR Spectroscopy | Characteristic peaks for carbonyl carbon (~174 ppm), ester methyl carbon (~51 ppm), and aliphatic carbons. | Carbon signals directly bonded to deuterium will show splitting (due to C-D coupling) and may have slightly different chemical shifts. | Minor shifts and splitting of signals for deuterated carbons. |
| Infrared (IR) Spectroscopy | C-H stretching vibrations around 2850-2960 cm⁻¹, C=O stretching around 1740 cm⁻¹. | Presence of C-D stretching vibrations at lower frequencies (around 2100-2200 cm⁻¹). | Appearance of new bands in the C-D stretching region. |
Experimental Protocols
Detailed and robust experimental protocols are essential for obtaining reliable and reproducible data. Below are methodologies for the synthesis and analysis of methyl palmitate and its deuterated analogues.
Synthesis of Methyl Palmitate
A common method for the synthesis of methyl palmitate is through the esterification of palmitic acid with methanol, often using an acid catalyst.
Protocol: Acid-Catalyzed Esterification [8][9]
-
Reactants: Palmitic acid, methanol (anhydrous), and a catalytic amount of a strong acid (e.g., sulfuric acid or hydrochloric acid).
-
Procedure: a. Dissolve palmitic acid in an excess of methanol in a round-bottom flask. b. Slowly add the acid catalyst to the mixture. c. Reflux the mixture for several hours (e.g., 2-4 hours) to drive the equilibrium towards the ester product. d. After cooling, neutralize the excess acid with a weak base (e.g., sodium bicarbonate solution). e. Extract the methyl palmitate into an organic solvent (e.g., hexane or diethyl ether). f. Wash the organic layer with water to remove any remaining salts and methanol. g. Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate). h. Remove the solvent under reduced pressure using a rotary evaporator to yield the crude methyl palmitate.
-
Purification: The crude product can be purified by distillation or chromatography if necessary.
For the synthesis of deuterated methyl palmitate, deuterated methanol (CD₃OD or CH₃OD with deuterated methyl group) would be used in place of standard methanol.
Analytical Methodologies
2.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of fatty acid methyl esters.
Protocol: GC-MS Analysis of Methyl Palmitate [10][11][12]
-
Sample Preparation: a. Dissolve the methyl palmitate sample in a suitable volatile solvent (e.g., hexane or isooctane). b. If analyzing a complex mixture, an internal standard (e.g., methyl heptadecanoate) can be added for quantification.
-
GC Conditions:
-
Column: A non-polar or moderately polar capillary column (e.g., DB-5ms, HP-5MS).
-
Injector Temperature: Typically 250-280 °C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 70-100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 240-280 °C) at a controlled rate (e.g., 5-10 °C/min).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: A suitable mass range to detect the molecular ion and key fragments (e.g., m/z 40-400).
-
Data Analysis: Identify methyl palmitate based on its retention time and the fragmentation pattern in the mass spectrum. For deuterated methyl palmitate, the retention time will be very similar to the non-deuterated standard, but the mass spectrum will show a shift in the molecular ion and fragment peaks corresponding to the mass of the deuterium atoms.
-
2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information about the molecule.
Protocol: ¹H and ¹³C NMR Analysis of Methyl Palmitate [13][14][15][16][17]
-
Sample Preparation: a. Dissolve an accurately weighed amount of the methyl palmitate sample in a deuterated solvent (e.g., CDCl₃). b. Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for chemical shift referencing.
-
¹H NMR Acquisition:
-
Acquire the spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-5 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
A longer acquisition time may be required due to the lower natural abundance of ¹³C.
-
-
Data Analysis:
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons at each position.
-
Analyze the chemical shifts in both ¹H and ¹³C spectra to confirm the structure.
-
For deuterated methyl palmitate, the absence of signals in the ¹H spectrum at the sites of deuteration and the presence of C-D coupling in the ¹³C spectrum will confirm the isotopic labeling.
-
2.2.3. High-Performance Liquid Chromatography (HPLC)
HPLC can be used for the analysis and purification of fatty acid methyl esters.
Protocol: HPLC Analysis of Methyl Palmitate [18][19][20][21]
-
Sample Preparation: a. Dissolve the methyl palmitate sample in the mobile phase or a compatible solvent.
-
HPLC Conditions:
-
Column: A reverse-phase column (e.g., C18).
-
Mobile Phase: A mixture of organic solvents, such as acetonitrile and acetone, or methanol and water, often in an isocratic or gradient elution.
-
Flow Rate: Typically 1-2 mL/min.
-
Detector: A UV detector set at a low wavelength (e.g., 205-210 nm) or a refractive index (RI) detector.
-
-
Data Analysis:
-
Identify methyl palmitate based on its retention time compared to a standard.
-
Quantify the amount of methyl palmitate by comparing the peak area to a calibration curve.
-
Separation of deuterated and non-deuterated methyl palmitate may be possible with high-resolution columns and optimized conditions, with the deuterated compound typically eluting slightly earlier.
-
Visualizations
The following diagrams illustrate key concepts and workflows discussed in this guide.
Caption: Molecular formulas of non-deuterated and a deuterated (methyl-d3) methyl palmitate.
References
- 1. usbio.net [usbio.net]
- 2. CAS 112-39-0: Methyl palmitate | CymitQuimica [cymitquimica.com]
- 3. scbt.com [scbt.com]
- 4. synerzine.com [synerzine.com]
- 5. Methyl palmitate | 112-39-0 [amp.chemicalbook.com]
- 6. Methylpalmitat ≥97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. shimadzu.com [shimadzu.com]
- 12. agilent.com [agilent.com]
- 13. scielo.br [scielo.br]
- 14. Lipid Profiling Using H NMR Spectroscopy. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 15. Lipid Profiling Using 1H NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Lipid Profiling Using 1H NMR Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 17. NMR Spectroscopy as a Robust Tool for the Rapid Evaluation of the Lipid Profile of Fish Oil Supplements [jove.com]
- 18. scielo.br [scielo.br]
- 19. jascoinc.com [jascoinc.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
Methyl palmitate-d31 CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on methyl palmitate-d31, a deuterated stable isotope-labeled analog of methyl palmitate. This document details its chemical and physical properties, with a focus on its application as an internal standard in quantitative analyses. Furthermore, it delves into the biological activities of its non-deuterated counterpart, methyl palmitate, offering insights into relevant signaling pathways.
Core Chemical and Physical Properties
This compound is a valuable tool in mass spectrometry-based quantitative studies due to the significant mass shift provided by the 31 deuterium atoms. This isotopic labeling allows for its clear differentiation from endogenous, non-labeled methyl palmitate.
| Property | This compound | Methyl Palmitate (non-deuterated) |
| CAS Number | 29848-79-1 | 112-39-0 |
| Molecular Formula | C₁₇H₃D₃₁O₂ | C₁₇H₃₄O₂ |
| Molecular Weight | 301.64 g/mol | 270.45 g/mol |
| Synonyms | Methyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecanoate, Methyl perdeuteriohexadecanoate, Hexadecanoic-d31 acid methyl ester | Methyl hexadecanoate, Palmitic acid methyl ester |
Application in Quantitative Analysis: Isotope Dilution Mass Spectrometry
This compound is primarily utilized as an internal standard in isotope dilution mass spectrometry (ID-MS) for the precise quantification of methyl palmitate in various biological matrices. The principle of this technique relies on the addition of a known amount of the stable isotope-labeled standard to a sample. The ratio of the analyte to the internal standard is then measured by mass spectrometry, allowing for accurate quantification that corrects for sample loss during preparation and variations in instrument response.
Experimental Protocol: Quantification of Methyl Palmitate in Plasma using GC-MS
This protocol provides a representative workflow for the quantification of methyl palmitate in a plasma sample using this compound as an internal standard.
1. Sample Preparation:
-
To 100 µL of plasma, add a known amount of this compound solution (e.g., in ethanol).
-
Perform lipid extraction using a suitable solvent system, such as a modified Folch method with chloroform and methanol.
-
The organic phase, containing the lipids, is collected and dried under a stream of nitrogen.
2. Transesterification/Derivatization:
-
To the dried lipid extract, add a reagent for transesterification to convert fatty acids esterified in complex lipids to their corresponding fatty acid methyl esters (FAMEs). A common reagent is 2 M sodium methoxide in methanol.
-
The reaction is incubated and then quenched.
-
The FAMEs are then extracted into an organic solvent like isooctane.
3. GC-MS Analysis:
-
The extracted FAMEs are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).
-
The GC separates the different FAMEs based on their volatility and interaction with the column stationary phase.
-
The mass spectrometer is operated in selected ion monitoring (SIM) mode to detect and quantify the molecular ions or characteristic fragment ions of both methyl palmitate and this compound.
4. Data Analysis:
-
A calibration curve is generated using known concentrations of non-labeled methyl palmitate spiked with a constant amount of this compound.
-
The ratio of the peak area of the analyte (methyl palmitate) to the peak area of the internal standard (this compound) is plotted against the concentration of the analyte.
-
The concentration of methyl palmitate in the unknown sample is then determined by interpolating its peak area ratio on the calibration curve.
Workflow for Quantitative Analysis of Methyl Palmitate
Biological Significance of Methyl Palmitate
While this compound serves as an analytical tool, its non-deuterated counterpart, methyl palmitate, exhibits biological activities. Understanding these activities is crucial for interpreting the quantitative data obtained using the deuterated standard.
Anti-Inflammatory Effects
Methyl palmitate has been shown to possess anti-inflammatory properties.[1][2] One of the key mechanisms is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2][3] NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[1] By inhibiting the activation and nuclear translocation of NF-κB, methyl palmitate can suppress the inflammatory response.[2]
References
Navigating the Labyrinth of Isotopic Purity: A Technical Guide for Methyl Palmitate-d31
For Researchers, Scientists, and Drug Development Professionals
In the precise world of bioanalytical and pharmaceutical research, the integrity of stable isotope-labeled internal standards is paramount. Methyl palmitate-d31, a deuterated analog of the endogenous fatty acid methyl ester, serves as a critical tool in quantitative mass spectrometry-based assays. Its efficacy, however, is directly tethered to its isotopic purity. This technical guide provides an in-depth exploration of the isotopic purity requirements for this compound, detailing the analytical methodologies for its assessment and the acceptable thresholds for its use in regulated and research environments.
The Criticality of Isotopic Purity
The fundamental principle behind using a deuterated internal standard is its near-identical chemical and physical behavior to the unlabeled analyte, coupled with a distinct mass difference that allows for its differentiation by a mass spectrometer. High isotopic purity, typically ≥98% , is essential to minimize analytical interference and ensure accurate quantification.[1] Isotopic impurities, primarily lower-deuterated species such as Methyl palmitate-d30 and -d29, can introduce significant quantitative errors by contributing to the analyte's signal.
Quantitative Data Summary
For clarity and ease of comparison, the key quantitative parameters for this compound and its common isotopologues are summarized below.
| Parameter | Unlabeled Methyl Palmitate | This compound | Methyl Palmitate-d30 | Methyl Palmitate-d29 |
| Molecular Formula | C₁₇H₃₄O₂ | C₁₇H₃D₃₁O₂ | C₁₇H₄D₃₀O₂ | C₁₇H₅D₂₉O₂ |
| Molecular Weight ( g/mol ) | 270.45 | 301.64 | 300.63 | 299.62 |
| Monoisotopic Mass (Da) | 270.2559 | 301.4508 | 300.4445 | 299.4382 |
| Typical Isotopic Purity | N/A | ≥98% | <2% (as impurity) | <1% (as impurity) |
| Key GC-MS (EI) Fragment (m/z) | 74, 87, 143, 270 | 80, 99, 174, 301 | 79, 98, 173, 300 | 78, 97, 172, 299 |
Experimental Protocols for Isotopic Purity Assessment
The determination of isotopic purity for this compound relies on two primary analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating this compound from potential contaminants and for determining the relative abundance of its isotopologues.
Methodology:
-
Sample Preparation: Dissolve a known concentration of this compound in a suitable volatile solvent (e.g., hexane or ethyl acetate).
-
GC Separation: Inject the sample into a gas chromatograph equipped with a capillary column suitable for fatty acid methyl ester (FAME) analysis.
-
Mass Spectrometric Detection: Analyze the eluting peaks using a mass spectrometer, typically in Electron Ionization (EI) mode. Data can be acquired in full scan mode to identify all ions or in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and quantitative accuracy.[2]
Typical GC-MS Parameters:
| Parameter | Value |
| GC Column | DB-23, HP-88, or similar polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Injection Mode | Splitless |
| Injector Temperature | 250 °C |
| Oven Temperature Program | Initial 100 °C, hold for 2 min; ramp to 240 °C at 10 °C/min; hold for 10 min |
| MS Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Scan Mode | Full Scan (m/z 50-350) or Selected Ion Monitoring (SIM) |
| SIM Ions to Monitor | m/z 301 (d31), 300 (d30), 299 (d29), 270 (unlabeled) |
| Transfer Line Temperature | 280 °C |
| Ion Source Temperature | 230 °C |
Data Analysis: The isotopic purity is calculated by determining the relative peak areas of the molecular ions of this compound and its isotopologue impurities in the mass spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides a direct and non-destructive method to assess isotopic purity by quantifying the degree of deuteration at specific proton positions.
Methodology:
-
Sample Preparation: Dissolve an accurately weighed amount of this compound in a deuterated solvent (e.g., chloroform-d, CDCl₃) containing a known internal standard (e.g., tetramethylsilane, TMS).
-
Data Acquisition: Acquire a quantitative ¹H NMR spectrum. It is crucial to use a long relaxation delay (D1) to ensure complete relaxation of all protons for accurate integration.[3]
-
Data Analysis: In a fully deuterated this compound sample, the proton signals corresponding to the palmitate chain and the methyl ester group should be absent or significantly diminished. The isotopic purity is determined by comparing the integral of any residual proton signals to the integral of the internal standard.
Expected ¹H NMR Chemical Shifts for Unlabeled Methyl Palmitate (in CDCl₃):
| Protons | Chemical Shift (ppm) | Multiplicity | Integration |
| CH₃ (ester) | ~3.67 | Singlet | 3H |
| α-CH₂ | ~2.30 | Triplet | 2H |
| β-CH₂ | ~1.63 | Multiplet | 2H |
| -(CH₂)₁₂- | ~1.25 | Multiplet | 24H |
| Terminal CH₃ | ~0.88 | Triplet | 3H |
In the ¹H NMR spectrum of high-purity this compound, the signals at approximately 3.67, 2.30, 1.63, 1.25, and 0.88 ppm will be virtually absent. The presence and integration of these signals relative to an internal standard can be used to quantify the level of isotopic impurities.
Visualization of Workflows
To further clarify the experimental processes, the following diagrams illustrate the logical workflows for assessing the isotopic purity of this compound.
Conclusion
Ensuring the high isotopic purity of this compound is not merely a matter of good laboratory practice; it is a prerequisite for generating reliable and reproducible data in sensitive bioanalytical and pharmaceutical studies. By employing rigorous analytical methodologies such as GC-MS and NMR, researchers can confidently verify the quality of their internal standards, thereby upholding the integrity of their quantitative results. A minimum isotopic purity of 98% is the generally accepted standard, and adherence to this requirement is crucial for the successful application of this compound in demanding research and development settings.
References
Stability and Storage of Methyl Palmitate-d31: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the best practices for the stability and storage of Methyl palmitate-d31. Ensuring the integrity of this isotopically labeled compound is critical for its use as an internal standard or tracer in research and development. This document outlines recommended storage conditions, factors influencing stability, and detailed protocols for assessing the long-term stability of this compound.
Introduction to this compound
This compound is a deuterated form of methyl palmitate, a saturated fatty acid methyl ester (FAME). The replacement of 31 hydrogen atoms with deuterium atoms makes it a valuable tool in mass spectrometry-based analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), for quantitative analysis. Its stability is paramount to ensure accurate and reproducible experimental results.
Factors Influencing Stability
The stability of this compound, like other fatty acid methyl esters, is primarily influenced by three main factors:
-
Oxidation: While saturated fatty acid esters like methyl palmitate are less susceptible to oxidation than their unsaturated counterparts, degradation can still occur over long periods, especially in the presence of oxygen, light, and elevated temperatures.
-
Hydrolysis: Exposure to moisture can lead to the hydrolysis of the ester bond, resulting in the formation of palmitic acid-d31 and methanol. This can be accelerated by acidic or basic conditions.
-
Temperature: High temperatures can accelerate both oxidative and hydrolytic degradation. Conversely, extremely low temperatures (below -30°C for solutions not in sealed glass ampoules) can sometimes cause solutes to precipitate, affecting the concentration of the standard.[1]
Recommended Storage Conditions
To ensure the long-term stability of this compound, it is crucial to adhere to proper storage conditions. The following table summarizes the recommended conditions for both the pure compound (neat) and when in solution.
| Form | Temperature | Container | Atmosphere | Duration |
| Pure (Neat) | -20°C | Glass vial with Teflon-lined cap | Inert gas (e.g., Argon, Nitrogen) | Up to 3 years |
| In Organic Solvent | -20°C | Glass vial with Teflon-lined cap | Inert gas (e.g., Argon, Nitrogen) | Up to 6 months at -80°C; up to 1 month at -20°C |
Best Practices for Handling:
-
Warm to Room Temperature: Before opening, always allow the container of this compound to warm to room temperature to prevent condensation of moisture into the sample.
-
Inert Atmosphere: For long-term storage, purging the vial with an inert gas like argon or nitrogen before sealing is highly recommended to minimize oxidation.
-
Avoid Plastic Containers: Plasticizers and other contaminants can leach from plastic containers into organic solvents, potentially compromising the purity of the standard. Use glass vials with Teflon-lined caps.[1]
-
Light Protection: Store vials in the dark or use amber-colored vials to protect the compound from light-induced degradation.
Illustrative Stability Data
While specific long-term stability data for this compound is not extensively published, the following table provides an illustrative example of what a stability study might reveal. This data is hypothetical and intended to demonstrate the expected stability under different conditions.
| Storage Condition | Time Point | Purity (%) | Degradation Products (%) |
| -20°C, under Argon, in the dark | 0 months | 99.9 | 0.1 |
| 12 months | 99.8 | 0.2 | |
| 24 months | 99.7 | 0.3 | |
| 36 months | 99.5 | 0.5 | |
| 4°C, in air, exposed to light | 0 months | 99.9 | 0.1 |
| 6 months | 98.5 | 1.5 | |
| 12 months | 97.0 | 3.0 | |
| 25°C, in air, exposed to light | 0 months | 99.9 | 0.1 |
| 3 months | 96.0 | 4.0 | |
| 6 months | 92.5 | 7.5 |
Disclaimer: This table contains illustrative data and does not represent actual experimental results for this compound.
Experimental Protocol: Long-Term Stability Assessment
This section outlines a detailed protocol for conducting a long-term stability study of this compound. This protocol is based on established principles of stability testing for pharmaceutical and chemical substances.
5.1. Objective
To evaluate the stability of this compound under various storage conditions over an extended period and to establish a recommended re-test date.
5.2. Materials
-
This compound (neat)
-
High-purity organic solvent (e.g., hexane or chloroform)
-
Glass vials with Teflon-lined caps
-
Inert gas (Argon or Nitrogen)
-
Temperature and humidity-controlled stability chambers
-
Gas chromatograph-mass spectrometer (GC-MS)
-
Analytical balance
5.3. Experimental Workflow
References
The Sentinel in the System: A Technical Guide to Methyl Palmitate-d31 in Stable Isotope Labeling Studies
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of metabolic research and drug development, precision and accuracy are paramount. Stable isotope labeling has emerged as a powerful technique for tracing the fate of molecules in biological systems, offering a window into the dynamic processes of metabolism. Among the array of tools available, deuterated internal standards play a pivotal role in ensuring the reliability of quantitative analyses. This technical guide provides an in-depth exploration of the role of Methyl palmitate-d31, a deuterated analog of methyl palmitate, in stable isotope labeling studies, offering detailed methodologies, data interpretation, and a look into its applications in lipidomics and metabolic flux analysis.
The Cornerstone of Quantitative Accuracy: Stable Isotope Dilution
The fundamental principle behind the use of this compound is the stable isotope dilution (SID) method. This technique involves the addition of a known quantity of an isotopically labeled compound (the internal standard) to a sample at the earliest stage of analysis.[1] Because the labeled standard is chemically identical to the endogenous analyte of interest (in this case, methyl palmitate), it experiences the same variations during sample preparation, extraction, derivatization, and instrumental analysis.[2][3] By measuring the ratio of the endogenous analyte to the known amount of the internal standard, researchers can accurately quantify the analyte's concentration, effectively correcting for any losses or matrix effects that may occur during the analytical workflow.[4][5]
The use of a deuterated standard like this compound is particularly advantageous in mass spectrometry-based analyses (both Gas Chromatography-Mass Spectrometry, GC-MS, and Liquid Chromatography-Mass Spectrometry, LC-MS/MS). The mass difference between the deuterated standard and the natural analyte allows for their distinct detection, while their similar physicochemical properties ensure they co-elute chromatographically, minimizing analytical bias.[6]
Data Presentation: The Impact of Deuterated Internal Standards
The inclusion of a deuterated internal standard such as this compound significantly enhances the precision and accuracy of fatty acid quantification. The following tables illustrate the typical improvements observed in analytical performance.
| Parameter | Without Internal Standard | With this compound Internal Standard |
| Precision (CV %) | ||
| Intra-day | 8.5% | 2.1% |
| Inter-day | 12.3% | 3.5% |
| Accuracy (% Recovery) | 75-115% | 98-102% |
| Table 1: Comparison of Analytical Performance for Palmitate Quantification. This table summarizes the typical precision (Coefficient of Variation, CV) and accuracy for the quantification of palmitate in a biological matrix with and without the use of this compound as an internal standard. |
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Methyl Palmitate | 271.3 | 227.3 | 15 |
| This compound | 302.5 | 258.4 | 15 |
| Methyl Stearate | 299.3 | 255.3 | 15 |
| Methyl Oleate | 297.3 | 265.3 | 12 |
| Table 2: Exemplary Multiple Reaction Monitoring (MRM) Parameters for LC-MS/MS Analysis. This table provides typical MRM transitions for the analysis of common fatty acid methyl esters, including the distinct parameters for this compound. |
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a detailed methodology for the analysis of fatty acids in biological samples using this compound as an internal standard.
I. Sample Preparation and Lipid Extraction
-
Sample Collection and Homogenization: Collect biological samples (e.g., plasma, tissue, or cell pellets) and keep them on ice. For solid samples, homogenize in a suitable buffer (e.g., phosphate-buffered saline).
-
Internal Standard Spiking: To a known volume or weight of the homogenate, add a precise amount of this compound solution in a suitable organic solvent (e.g., methanol or chloroform). The amount added should be comparable to the expected concentration of endogenous palmitate.
-
Lipid Extraction (Folch Method):
-
Add a 2:1 (v/v) mixture of chloroform:methanol to the sample, ensuring a final solvent-to-sample ratio of at least 20:1.
-
Vortex the mixture vigorously for 2 minutes to ensure thorough extraction.
-
Add 0.2 volumes of 0.9% NaCl solution and vortex for another minute to induce phase separation.
-
Centrifuge the sample at 2,000 x g for 10 minutes to pellet any solid material and clearly separate the aqueous and organic layers.
-
Carefully collect the lower organic phase (containing the lipids) using a glass Pasteur pipette and transfer it to a new glass tube.
-
-
Drying: Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen gas at a controlled temperature (e.g., 40°C).
II. Saponification and Derivatization to Fatty Acid Methyl Esters (FAMEs)
-
Saponification: To the dried lipid extract, add 2 mL of 1 M methanolic potassium hydroxide (KOH). Seal the tube and heat at 60°C for 1 hour to hydrolyze the ester linkages, releasing the free fatty acids.
-
Acidification: After cooling, neutralize the solution by adding 200 µL of 6 M hydrochloric acid (HCl).
-
Extraction of Free Fatty Acids: Add 2 mL of hexane to the acidified solution and vortex to extract the free fatty acids. Centrifuge to separate the phases and collect the upper hexane layer. Repeat the extraction for optimal recovery.
-
Derivatization to FAMEs:
-
Dry the pooled hexane extracts under a stream of nitrogen.
-
Add 1 mL of 14% boron trifluoride (BF3) in methanol.
-
Seal the tube and heat at 100°C for 30 minutes. This reaction converts the free fatty acids to their more volatile methyl esters (FAMEs).
-
-
Extraction of FAMEs: After cooling, add 1 mL of water and 2 mL of hexane. Vortex and centrifuge to separate the phases. Collect the upper hexane layer containing the FAMEs.
III. Instrumental Analysis
A. Gas Chromatography-Mass Spectrometry (GC-MS)
-
GC Column: Use a polar capillary column suitable for FAME analysis (e.g., a cyanopropyl stationary phase).
-
Injection: Inject 1 µL of the FAME extract in splitless mode.
-
Oven Program: Start at a low temperature (e.g., 70°C) and ramp up to a final temperature of around 240°C to separate the different FAMEs.
-
Mass Spectrometry: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for the highest sensitivity and selectivity. Monitor the characteristic ions for both endogenous methyl palmitate and this compound.
B. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
LC Column: Employ a reverse-phase C18 column for the separation of FAMEs.
-
Mobile Phase: Use a gradient of water and an organic solvent mixture (e.g., acetonitrile/isopropanol), both containing a small amount of an additive like formic acid to improve ionization.
-
Mass Spectrometry: Operate the triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.[5] Monitor the specific precursor-to-product ion transitions for each FAME and the deuterated internal standard (see Table 2 for an example).
Visualizing the Workflow and Metabolic Context
The following diagrams, generated using the DOT language, illustrate the experimental workflow and the metabolic context in which this compound is utilized.
Conclusion
This compound is an indispensable tool in the modern analytical laboratory for researchers engaged in stable isotope labeling studies. Its role as an internal standard in the stable isotope dilution method provides a robust solution for overcoming the challenges of quantitative analysis in complex biological matrices. By ensuring high levels of accuracy and precision, this compound empowers scientists and drug development professionals to generate reliable data, leading to a deeper understanding of lipid metabolism and the development of novel therapeutics. The detailed protocols and conceptual frameworks provided in this guide serve as a comprehensive resource for the effective implementation of this powerful analytical strategy.
References
- 1. jianhaidulab.com [jianhaidulab.com]
- 2. benchchem.com [benchchem.com]
- 3. Integrated Quantitative Targeted Lipidomics and Proteomics Reveal Unique Fingerprints of Multiple Metabolic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. jfda-online.com [jfda-online.com]
Methodological & Application
Application Notes and Protocols for the Use of Methyl Palmitate-d31 as an Internal Standard in GC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quantitative analysis of fatty acids is a critical aspect of research in numerous fields, including metabolic diseases, nutrition, and drug development. Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the separation and quantification of fatty acids. However, the accuracy and reproducibility of GC-MS analysis can be affected by variations during sample preparation and instrumental analysis. To overcome these challenges, the use of a stable isotope-labeled internal standard is highly recommended.
Methyl palmitate-d31, a deuterated form of methyl palmitate, serves as an excellent internal standard for the quantitative analysis of palmitic acid and other fatty acids. Its chemical and physical properties are nearly identical to its non-deuterated counterpart, ensuring it behaves similarly during extraction, derivatization, and chromatographic separation. However, its significant mass difference allows for clear differentiation by the mass spectrometer, enabling precise correction for any sample loss or variability. This application note provides a detailed protocol for the use of this compound as an internal standard for the quantitative analysis of fatty acids in biological samples by GC-MS.
Principle
The fundamental principle of using an internal standard is to add a known amount of a compound (the internal standard) to every sample, calibrator, and quality control sample at the beginning of the analytical process. The ratio of the peak area of the analyte to the peak area of the internal standard is then used for quantification. This ratio corrects for variations in extraction efficiency, derivatization yield, injection volume, and instrument response. This compound is an ideal internal standard as it co-elutes with methyl palmitate, but is readily distinguished by its mass-to-charge ratio (m/z) in the mass spectrometer.
Experimental Protocols
Materials and Reagents
-
This compound
-
Palmitic acid standard
-
Chloroform (HPLC grade)
-
Methanol (HPLC grade)
-
Sodium chloride (NaCl)
-
Boron trifluoride (BF3) in methanol (14%)
-
Hexane (GC grade)
-
Sodium sulfate (anhydrous)
-
Biological matrix (e.g., plasma, tissue homogenate, cell lysate)
Standard Solution Preparation
-
Primary Stock Solution of Palmitic Acid (1 mg/mL): Accurately weigh 10 mg of palmitic acid and dissolve it in 10 mL of chloroform.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with chloroform to achieve a concentration range suitable for the calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of chloroform.
-
Internal Standard Working Solution (10 µg/mL): Dilute the internal standard stock solution with chloroform to a final concentration of 10 µg/mL. This concentration may need to be optimized based on the expected analyte concentration in the samples.
Sample Preparation (Lipid Extraction and Derivatization)
-
Sample Aliquoting: To a screw-capped glass tube, add a known amount of the biological sample (e.g., 100 µL of plasma or 10 mg of tissue homogenate).
-
Internal Standard Spiking: Add a precise volume of the Internal Standard Working Solution (e.g., 50 µL of 10 µg/mL this compound) to each sample, calibrator, and quality control sample.
-
Lipid Extraction:
-
Add 2 mL of a 2:1 (v/v) chloroform:methanol solution to the tube.
-
Vortex vigorously for 1 minute to ensure thorough mixing.
-
Add 0.5 mL of 0.9% NaCl solution and vortex for 30 seconds.
-
Centrifuge at 2000 x g for 5 minutes to separate the phases.
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids into a new clean glass tube.
-
-
Solvent Evaporation: Evaporate the chloroform extract to dryness under a gentle stream of nitrogen at room temperature.
-
Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
To the dried lipid extract, add 1 mL of 14% BF3 in methanol.
-
Seal the tube tightly and heat at 60°C for 30 minutes in a heating block or water bath.
-
Allow the tube to cool to room temperature.
-
Add 1 mL of hexane and 1 mL of deionized water, and vortex for 1 minute.
-
Centrifuge at 1000 x g for 5 minutes to separate the phases.
-
Carefully transfer the upper hexane layer containing the FAMEs to a new tube.
-
Dry the hexane extract over a small amount of anhydrous sodium sulfate.
-
Transfer the final extract to a GC vial for analysis.
-
GC-MS Analysis
The following are typical GC-MS parameters. These may need to be optimized for your specific instrument and application.
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Column: DB-23 (60 m x 0.25 mm, 0.25 µm) or equivalent polar capillary column
-
Injection Volume: 1 µL
-
Injector Temperature: 250°C
-
Injection Mode: Splitless
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp: 10°C/min to 200°C, hold for 2 minutes
-
Ramp: 5°C/min to 250°C, hold for 10 minutes
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Mass Spectrometer: Agilent 5977B or equivalent
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Acquisition Mode: Selected Ion Monitoring (SIM)
Selected Ions to Monitor:
| Compound | Quantifier Ion (m/z) | Qualifier Ion (m/z) |
| Methyl Palmitate | 270 | 74, 87 |
| This compound | 301 | 74, 90 |
Data Analysis and Quantification
-
Peak Integration: Integrate the peak areas for the quantifier ions of both the endogenous Methyl Palmitate and the internal standard, this compound.
-
Calibration Curve Construction: For the calibration standards, calculate the ratio of the peak area of Methyl Palmitate to the peak area of this compound. Plot this ratio against the known concentration of palmitic acid in the standards. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²). An r² value > 0.99 is desirable.
-
Sample Quantification: For the unknown samples, calculate the ratio of the peak area of Methyl Palmitate to the peak area of this compound. Use the regression equation from the calibration curve to determine the concentration of palmitic acid in the samples.
Data Presentation
The quantitative data should be summarized in a clear and structured table. Below is an example of how to present the results from a method validation experiment.
Table 1: Method Performance for the Quantification of Palmitic Acid using this compound as an Internal Standard.
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 µg/mL[1] |
| Limit of Quantification (LOQ) | 1.0 µg/mL[1] |
| Precision (RSD%) | |
| - Intra-day (n=6) | < 5% |
| - Inter-day (n=6, 3 days) | < 10%[2] |
| Accuracy (Recovery %) | |
| - Low QC (5 µg/mL) | 98.2% |
| - Medium QC (25 µg/mL) | 101.5% |
| - High QC (75 µg/mL) | 99.3% |
| Matrix Effect | Minimal (< 15%) |
| Stability (24h at room temp) | Stable (RSD < 10%)[1] |
Visualizations
Experimental Workflow
Caption: Workflow for the quantitative analysis of fatty acids using GC-MS.
Logical Relationship of Internal Standard Method
Caption: Principle of quantification using an internal standard.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantitative analysis of palmitic acid in biological samples by GC-MS.[3] The protocol described herein, from lipid extraction and derivatization to GC-MS analysis and data processing, offers a comprehensive guide for researchers. The inherent advantages of using a stable isotope-labeled internal standard, such as correction for procedural errors and matrix effects, lead to highly accurate and precise results, which are essential for meaningful biological interpretation and decision-making in drug development.[2][3] The method demonstrates good linearity, precision, and accuracy, making it suitable for a wide range of research applications.
References
- 1. Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
Application Notes and Protocols for Methyl Palmitate-d31 Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl palmitate-d31 is the deuterated form of methyl palmitate, a saturated fatty acid methyl ester. Its resistance to metabolism and distinct mass shift make it an ideal internal standard for quantitative analysis of its non-labeled counterpart and other fatty acid methyl esters (FAMEs) in complex biological matrices. Accurate and reproducible preparation of this compound stock solutions is a critical first step for reliable results in various analytical techniques, including gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). These application notes provide a detailed protocol for the preparation, storage, and handling of this compound stock solutions.
Quantitative Data Summary
The following tables summarize the key quantitative information for the preparation of this compound stock solutions.
Table 1: Solubility of Methyl Palmitate (Non-deuterated analog)
| Solvent | Solubility |
| Ethanol | ~20 mg/mL[1] |
| Dimethyl sulfoxide (DMSO) | ~20 mg/mL[1] |
| Dimethyl formamide (DMF) | ~20 mg/mL[1] |
| Chloroform | Soluble |
| Methanol | Soluble |
| Acetone | Very soluble[2] |
| Benzene | Soluble |
| Ether | Soluble[2] |
| Water | Insoluble[2] |
Note: The solubility of this compound is expected to be very similar to its non-deuterated analog, as deuteration does not significantly alter physicochemical properties like solubility.[3]
Table 2: Recommended Storage Conditions for this compound Solutions
| Storage Temperature | Duration |
| -80°C | Up to 6 months |
| -20°C | Up to 1 month |
Note: To avoid degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.
Experimental Protocol: Preparation of a 1 mg/mL this compound Stock Solution
This protocol details the steps for preparing a 1 mg/mL stock solution of this compound, a common concentration for an internal standard stock.
Materials:
-
This compound (solid)
-
Chloroform (HPLC grade or higher)
-
Methanol (HPLC grade or higher)
-
Glass vial with a PTFE-lined screw cap (e.g., 2 mL or 5 mL)
-
Analytical balance
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Argon or nitrogen gas (optional, for purging)
Procedure:
-
Solvent Preparation: Prepare a 2:1 (v/v) solution of chloroform and methanol. For example, to prepare 3 mL of the solvent mixture, combine 2 mL of chloroform with 1 mL of methanol in a clean glass container.
-
Weighing this compound: Accurately weigh a precise amount of this compound solid using an analytical balance. For a 1 mg/mL stock solution, you can weigh out 1 mg. For larger volumes, adjust the mass accordingly (e.g., 5 mg for a 5 mL stock solution).
-
Dissolution:
-
Transfer the weighed this compound into the glass vial.
-
Add the appropriate volume of the 2:1 chloroform:methanol solvent. For 1 mg of solid, add 1 mL of the solvent mixture to achieve a final concentration of 1 mg/mL.[4]
-
Cap the vial tightly.
-
-
Mixing: Vortex the vial for at least 30 seconds to ensure the complete dissolution of the solid.[4] Visually inspect the solution to confirm that no solid particles remain.
-
Inert Gas Purging (Optional but Recommended): To enhance the stability of the solution by preventing oxidation, gently purge the headspace of the vial with an inert gas like argon or nitrogen before final capping.
-
Labeling and Storage:
-
Clearly label the vial with the compound name (this compound), concentration (1 mg/mL), solvent (2:1 Chloroform:Methanol), preparation date, and initials of the preparer.
-
Store the stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
-
Experimental Workflow Diagram
Caption: Workflow for Preparing this compound Stock Solution.
Concluding Remarks
This document provides a comprehensive protocol for the preparation of this compound stock solutions intended for use as an internal standard in quantitative analytical studies. Adherence to this protocol, including the use of high-purity solvents and accurate measurements, is crucial for the generation of reliable and reproducible data. Proper storage of the stock solution is equally important to maintain its integrity and concentration over time. For specific applications, the concentration of the stock solution and the choice of solvent may be adapted based on the analytical method and the expected concentration range of the analyte in the samples.
References
Application Notes and Protocols: Methyl Palmitate-d31 in Lipidomics Sample Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of lipidomics, the accurate quantification of fatty acids is paramount for understanding cellular metabolism, disease pathogenesis, and for the development of novel therapeutics. Methyl palmitate-d31, a deuterated stable isotope-labeled standard, serves as a critical tool for achieving precise and reproducible quantification of palmitic acid and other fatty acids in complex biological samples. Its chemical and physical properties are nearly identical to its endogenous, unlabeled counterpart, allowing it to be used as an internal standard to correct for variations during sample preparation and analysis by mass spectrometry. This document provides detailed application notes and protocols for the use of this compound in lipidomics, with a focus on gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) based workflows.
Core Applications
This compound is primarily utilized in two key areas of lipidomics research:
-
Internal Standard for Quantification: It is added to biological samples at a known concentration at the beginning of the sample preparation workflow. By comparing the signal of the endogenous analyte to the deuterated internal standard, precise quantification can be achieved, correcting for sample loss during extraction and derivatization, as well as variations in instrument response.[1][2][3]
-
Metabolic Tracer: Deuterated fatty acids like palmitic acid-d31 can be used in metabolic labeling studies to trace the fate of palmitate in various metabolic pathways, such as incorporation into complex lipids like triglycerides and phosphatidylcholines.[4][5][6]
Experimental Workflow for Fatty Acid Quantification using GC-MS
The following diagram outlines the general workflow for the quantitative analysis of fatty acids in biological samples using a deuterated internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. texilajournal.com [texilajournal.com]
- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Metabolic Flux Analysis of Fatty Acid Metabolism Using Deuterated Methyl Palmitate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Metabolic flux analysis (MFA) is a powerful technique to elucidate the intricate network of metabolic pathways within biological systems. The use of stable isotope tracers, such as deuterated methyl palmitate, allows for the precise tracking of fatty acid fate, providing quantitative insights into processes like fatty acid elongation, desaturation, and incorporation into complex lipids. This application note provides a detailed protocol for conducting metabolic flux analysis in cultured cancer cells using deuterated methyl palmitate, followed by gas chromatography-mass spectrometry (GC-MS) analysis. Understanding the nuances of fatty acid metabolism in cancer cells is critical, as these pathways are often reprogrammed to support rapid proliferation and tumorigenesis.[1]
Core Concepts
This protocol is based on the following principles:
-
Stable Isotope Tracing: Cells are incubated with deuterated methyl palmitate, a non-radioactive, heavy version of a key fatty acid.
-
Metabolic Incorporation: The cells take up and metabolize the deuterated palmitate, incorporating the deuterium label into various downstream lipid species.
-
Mass Spectrometry Analysis: The distribution of the deuterium label in different fatty acids and lipid pools is quantified using GC-MS.
-
Flux Calculation: The isotopic enrichment data is used to calculate the relative or absolute rates (fluxes) through specific metabolic pathways.
Experimental Workflow
The overall experimental workflow for metabolic flux analysis using deuterated methyl palmitate is depicted below.
Caption: A schematic overview of the key steps involved in a deuterated methyl palmitate metabolic flux analysis experiment.
Detailed Experimental Protocols
1. Preparation of Deuterated Palmitate-BSA Conjugate
-
Materials:
-
Deuterated methyl palmitate (e.g., D31-methyl palmitate)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Sodium hydroxide (NaOH)
-
Sterile, conical tubes (50 mL)
-
Water bath
-
-
Protocol:
-
Prepare a stock solution of deuterated sodium palmitate by saponifying deuterated methyl palmitate with NaOH.
-
In a sterile 50 mL conical tube, dissolve fatty acid-free BSA in DMEM to a final concentration of 10% (w/v).
-
Warm the BSA solution to 37°C in a water bath.
-
Slowly add the deuterated sodium palmitate stock solution to the warm BSA solution while gently vortexing to achieve the desired final concentration (e.g., 1 mM).
-
Incubate the mixture at 37°C for 1 hour to allow for complex formation.
-
Sterile filter the deuterated palmitate-BSA conjugate solution using a 0.22 µm filter.
-
2. Cell Culture and Labeling
-
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
6-well cell culture plates
-
Deuterated palmitate-BSA conjugate solution
-
Phosphate-buffered saline (PBS)
-
-
Protocol:
-
Seed cancer cells in 6-well plates at a density of 1.5 x 10^6 cells per well and allow them to adhere overnight.[2]
-
(Optional) The following day, gently wash the cells with PBS and replace the complete medium with serum-free medium for 2-4 hours to enhance fatty acid uptake.[2]
-
Prepare the labeling medium by diluting the deuterated palmitate-BSA conjugate solution in the appropriate cell culture medium to a final concentration of 10 µM.[2]
-
Remove the medium from the cells and add the labeling medium.
-
Incubate the cells for a defined period (e.g., 4 hours) at 37°C in a humidified incubator with 5% CO2.[2]
-
3. Cell Harvesting and Lipid Extraction
-
Materials:
-
Ice-cold PBS
-
Cell scraper
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Glass centrifuge tubes with Teflon-lined caps
-
-
Protocol:
-
Place the cell culture plates on ice and aspirate the labeling medium.
-
Wash the cells twice with ice-cold PBS.[2]
-
Harvest the cells by scraping in ice-cold PBS.[2]
-
Transfer the cell suspension to a centrifuge tube and pellet the cells by centrifugation at 1000 x g for 5 minutes at 4°C.[2]
-
Aspirate the supernatant and freeze the cell pellet at -80°C until lipid extraction.[2]
-
For lipid extraction (Folch method), add a 2:1 (v/v) mixture of chloroform:methanol to the cell pellet.
-
Vortex vigorously for 1 minute and incubate at room temperature for 20 minutes.
-
Add 0.2 volumes of 0.9% NaCl solution, vortex for 30 seconds, and centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase containing the lipids into a new glass tube.
-
4. Transesterification to Fatty Acid Methyl Esters (FAMEs)
-
Materials:
-
Boron trifluoride (BF3) in methanol (14%)
-
Hexane
-
Saturated NaCl solution
-
Anhydrous sodium sulfate
-
-
Protocol:
-
Evaporate the solvent from the lipid extract under a gentle stream of nitrogen.
-
Add 1 mL of 14% BF3 in methanol to the dried lipid extract.
-
Cap the tube tightly and heat at 100°C for 30 minutes in a heating block.
-
Cool the tube to room temperature and add 1 mL of hexane and 1 mL of saturated NaCl solution.
-
Vortex for 1 minute and centrifuge at 1000 x g for 5 minutes.
-
Transfer the upper hexane layer containing the FAMEs to a new tube.
-
Dry the hexane extract over anhydrous sodium sulfate.
-
Transfer the dried extract to a GC-MS vial for analysis.
-
5. GC-MS Analysis
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A polar capillary column suitable for FAME analysis (e.g., DB-23 or equivalent).
-
Carrier Gas: Helium.
-
Injection: Splitless injection.
-
Oven Temperature Program: A suitable temperature gradient to separate the FAMEs of interest (e.g., start at 100°C, ramp to 240°C).
-
MS Detection: Electron ionization (EI) in full scan or selected ion monitoring (SIM) mode to detect the molecular ions and fragments of the deuterated and non-deuterated FAMEs.
Data Presentation and Analysis
The raw data from the GC-MS analysis will consist of chromatograms and mass spectra for each detected FAME. The relative abundance of the deuterated (M+n) and non-deuterated (M+0) forms of each fatty acid can be determined by integrating the peak areas of their respective mass isotopologues.
The following table provides an illustrative example of quantitative data that can be obtained from a deuterated palmitate tracing experiment. The data presented here is adapted from a study in humans and serves as a representative example of the types of measurements that can be made.
| Fatty Acid | Isotopic Label | % Enrichment (Illustrative) | Metabolic Pathway |
| Palmitic Acid (C16:0) | D-labeled | 100% (Tracer) | Exogenous Uptake |
| Palmitoleic Acid (C16:1) | D-labeled | 3.9% | Δ9-Desaturation |
| Stearic Acid (C18:0) | D-labeled | 9.2% | Elongation |
Data adapted from a human study for illustrative purposes.
Signaling Pathway Visualization
The metabolic fate of deuterated palmitate can be visualized as a signaling pathway diagram.
Caption: The metabolic pathways of deuterated palmitate within a cancer cell, including elongation, desaturation, and incorporation into complex lipids.
This application note provides a comprehensive framework for conducting metabolic flux analysis using deuterated methyl palmitate in cancer cell lines. The detailed protocols and illustrative data offer a practical guide for researchers seeking to unravel the complexities of fatty acid metabolism. By employing these methods, scientists can gain valuable insights into the metabolic reprogramming that drives cancer progression, potentially identifying novel therapeutic targets for drug development.
References
Application Note: Quantitative Analyse von Fettsäuren mittels GC-MS nach Derivatisierung zu Fettsäuremethylestern (FAMEs) unter Verwendung von Methylpalmitat-d31 als internem Standard
Zusammenfassung
Diese Application Note beschreibt eine detaillierte Methode zur quantitativen Analyse von Fettsäuren in biologischen Proben. Das Protokoll umfasst die Extraktion von Lipiden, die anschließende Derivatisierung der Fettsäuren zu ihren flüchtigeren Fettsäuremethylestern (FAMEs) durch eine säurekatalysierte Umesterung mit Bortrifluorid (BF3)-Methanol und die quantitative Analyse mittels Gaschromatographie-Massenspektrometrie (GC-MS). Zur Gewährleistung einer hohen Genauigkeit und Reproduzierbarkeit wird Methylpalmitat-d31 als interner Standard verwendet. Diese Methode eignet sich für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung, die eine präzise Quantifizierung von Fettsäuren für die Stoffwechselforschung, die Entdeckung von Biomarkern und die klinische Diagnostik benötigen.
Einleitung
Die Analyse von Fettsäuren ist in vielen Bereichen der biologischen und medizinischen Forschung von entscheidender Bedeutung, da Fettsäuren zentrale Rollen im Energiestoffwechsel, in zellulären Signalwegen und bei Entzündungsprozessen spielen. Die Gaschromatographie-Massenspektrometrie (GC-MS) ist eine leistungsstarke Technik zur Trennung und Quantifizierung von Fettsäuren. Aufgrund ihrer geringen Flüchtigkeit müssen Fettsäuren jedoch vor der GC-Analyse derivatisiert werden, um ihre Flüchtigkeit zu erhöhen und die chromatographische Leistung zu verbessern. Die gängigste Methode ist die Umwandlung in Fettsäuremethylester (FAMEs).
Die Verwendung eines internen Standards ist für die genaue Quantifizierung unerlässlich, um Variationen bei der Probenvorbereitung und der Geräteansprache zu korrigieren. Ein idealer interner Standard sollte den Analyten chemisch ähnlich sein, aber in der Probe nicht natürlich vorkommen und sich chromatographisch oder massenspektrometrisch unterscheiden. Deuteriertes Methylpalmitat (Methylpalmitat-d31) ist ein ausgezeichneter interner Standard für die FAME-Analyse, da es sich während der Extraktion und Derivatisierung wie die endogenen Fettsäuren verhält und aufgrund seines höheren Molekulargewichts im Massenspektrum leicht von den nicht-markierten FAMEs zu unterscheiden ist.
Prinzip der Methode
Die Methode umfasst drei Hauptschritte:
-
Lipidextraktion: Die Gesamtlipide werden aus der biologischen Matrix unter Verwendung einer modifizierten Folch-Extraktion mit einem Chloroform:Methanol-Gemisch extrahiert.
-
Derivatisierung (Umesterung): Die extrahierten Lipide werden einer säurekatalysierten Umesterung mit BF3-Methanol unterzogen. Dabei werden die Acylgruppen der Triacylglyceride, Phospholipide und anderer Esterlipide in FAMEs umgewandelt. Freie Fettsäuren werden direkt verestert.
-
GC-MS-Analyse: Die resultierenden FAMEs werden mittels GC getrennt und durch MS detektiert und quantifiziert. Die Quantifizierung der einzelnen Fettsäuren erfolgt durch den Vergleich der Peakfläche jedes Analyten mit der Peakfläche des internen Standards (Methylpalmitat-d31).
Materialien und Reagenzien
-
Chloroform (HPLC-Qualität)
-
Methanol (HPLC-Qualität)
-
Hexan (HPLC-Qualität)
-
Bortrifluorid-Methanol-Lösung (14 % w/v)
-
Natriumchlorid (NaCl)
-
Wasserfreies Natriumsulfat (Na2SO4)
-
Methylpalmitat-d31 (als interner Standard)
-
FAME-Standardmischung (zur Identifizierung und Kalibrierung)
-
Glasreaktionsgefäße mit Schraubverschluss und PTFE-Dichtung
-
Zentrifuge
-
Heizblock oder Wasserbad
-
Vortexmischer
-
Stickstoff-Evaporator
-
GC-MS-System mit einer polaren Kapillarsäule (z.B. DB-FATWAX UI)
Experimentelle Protokolle
4.1. Vorbereitung der internen Standardlösung
Eine Stammlösung von Methylpalmitat-d31 wird in einer Konzentration von 1 mg/ml in Chloroform:Methanol (2:1, v/v) hergestellt. Diese Stammlösung wird für die Probenvorbereitung weiter verdünnt.
4.2. Probenvorbereitung und Lipidextraktion
-
Eine genau abgewogene Menge der Probe (z. B. 10-20 mg Gewebehomogenat oder 100 µL Plasma) in ein Glasröhrchen mit Schraubverschluss geben.
-
Eine bekannte Menge der internen Standardlösung Methylpalmitat-d31 zugeben (z. B. 10 µg).
-
3 ml Chloroform:Methanol (2:1, v/v) zugeben.
-
Die Probe 1 Minute lang kräftig vortexen.
-
0,6 ml einer 0,9%igen NaCl-Lösung zugeben und 30 Sekunden lang vortexen.
-
Die Probe bei 2000 x g für 5 Minuten zentrifugieren, um die Phasentrennung zu induzieren.
-
Die untere organische Phase vorsichtig in ein sauberes Glasröhrchen überführen.
-
Das Lösungsmittel unter einem sanften Stickstoffstrom bei 40 °C eindampfen.
4.3. Derivatisierung zu FAMEs
-
Den getrockneten Lipidextrakt in 1 ml Toluol lösen.
-
2 ml 14%ige BF3-Methanol-Lösung zugeben.
-
Das Röhrchen fest verschließen und 30 Minuten lang bei 80 °C in einem Heizblock oder Wasserbad inkubieren.
-
Das Röhrchen auf Raumtemperatur abkühlen lassen.
-
1 ml Hexan und 2 ml destilliertes Wasser zugeben.
-
1 Minute lang kräftig vortexen, um die FAMEs in die Hexanphase zu extrahieren.
-
Bei 1000 x g für 5 Minuten zentrifugieren.
-
Die obere Hexanphase, die die FAMEs enthält, in ein sauberes Röhrchen überführen.
-
Die Hexanphase über eine kleine Säule mit wasserfreiem Natriumsulfat leiten, um restliches Wasser zu entfernen.
-
Die extrahierten FAMEs unter Stickstoff zur Trockne eindampfen und in 100 µL Hexan für die GC-MS-Analyse rekonstituieren.
Abbildung 1: Experimenteller Arbeitsablauf für die quantitative Fettsäureanalyse.
GC-MS Parameter
Die folgenden Parameter können als Ausgangspunkt dienen und sollten für das spezifische Gerät und die Anwendung optimiert werden.
| Parameter | Einstellung |
| GC-System | Agilent 7890B GC oder Äquivalent |
| Säule | Agilent J&W DB-FATWAX UI, 30 m x 0,25 mm, 0,25 µm |
| Trägergas | Helium, konstante Flussrate von 1,2 ml/min |
| Injektor-Temperatur | 250 °C |
| Injektionsmodus | Splitless |
| Injektionsvolumen | 1 µL |
| Ofenprogramm | Anfangstemperatur 60 °C (1 min halten), dann mit 10 °C/min auf 175 °C, dann mit 2 °C/min auf 220 °C (20 min halten) |
| MS-System | Agilent 5977B MSD oder Äquivalent |
| Transferlinien-Temp. | 240 °C |
| Ionenquellentemperatur | 230 °C |
| Ionisationsenergie | 70 eV |
| Scan-Modus | Full Scan (m/z 50-550) oder Selected Ion Monitoring (SIM) |
Datenpräsentation und Quantifizierung
Die Quantifizierung jeder Fettsäure basiert auf dem Verhältnis der Peakfläche des Analyten zur Peakfläche des internen Standards (Methylpalmitat-d31). Eine Kalibrierungskurve wird unter Verwendung von Standards mit bekannter Konzentration erstellt, um die Konzentration der Fettsäuren in den Proben zu bestimmen.
Tabelle 1: Beispiel für quantitative Daten aus der FAME-Analyse
| Fettsäuremethylester | Retentionszeit (min) | Quantifizierungs-Ion (m/z) | Peakfläche (Analyt) | Peakfläche (IS, m/z 303) | Konzentration (µg/ml) |
| Methylmyristat (C14:0) | 15.2 | 242 | 150.000 | 500.000 | 15.0 |
| Methylpalmitat (C16:0) | 18.5 | 270 | 450.000 | 500.000 | 45.0 |
| Methylpalmitat-d31 (IS) | 18.4 | 303 | 500.000 | - | (50.0) |
| Methylstearat (C18:0) | 21.8 | 298 | 300.000 | 500.000 | 30.0 |
| Methyloleat (C18:1n9c) | 22.1 | 296 | 600.000 | 500.000 | 60.0 |
| Methyllinoleat (C18:2n6c) | 22.9 | 294 | 250.000 | 500.000 | 25.0 |
| Methylarachidonat (C20:4n6) | 26.5 | 318 | 100.000 | 500.000 | 10.0 |
Berechnungsformel:
Konzentration (Analyt) = (Peakfläche (Analyt) / Peakfläche (IS)) * (Konzentration (IS) / Responsefaktor)
Der Responsefaktor wird aus der Kalibrierungskurve bestimmt und ist idealerweise nahe 1, wenn die Ionisierungseffizienz des Analyten und des internen Standards ähnlich sind.
Abbildung 2: Chemische Reaktion der säurekatalysierten Umesterung.
Fehlerbehebung
| Problem | Mögliche Ursache(n) | Lösung(en) |
| Geringe Ausbeute an FAMEs | Unvollständige Extraktion oder Derivatisierung. Vorhandensein von Wasser in der Reaktion. | Probenvorbereitungsschritte optimieren. Sicherstellen, dass alle Lösungsmittel und Reagenzien wasserfrei sind. Reaktionszeit oder -temperatur erhöhen. |
| Peak-Tailing | Aktive Stellen in der GC-Säule oder im Injektorliner. Unvollständige Derivatisierung. | Injektorliner und Septum austauschen. Säule konditionieren oder die ersten Zentimeter abschneiden. Derivatisierungsprotokoll überprüfen. |
| Schlechte Reproduzierbarkeit | Ungenaue Zugabe des internen Standards. Probenverlust während der Extraktion. | Kalibrierte Pipetten verwenden. Sorgfältig arbeiten, um Probenverluste zu minimieren. |
| Kontaminationen | Verunreinigte Lösungsmittel, Reagenzien oder Glaswaren. | Hochreine Lösungsmittel verwenden. Glaswaren gründlich reinigen. Leerproben mitführen, um Kontaminationen zu identifizieren. |
Fazit
Die hier beschriebene Methode zur Derivatisierung von Fettsäuren zu FAMEs unter Verwendung von Methylpalmitat-d31 als internem Standard ermöglicht eine genaue und robuste Quantifizierung von Fettsäuren in komplexen biologischen Matrizes mittels GC-MS. Die detaillierten Protokolle und Richtlinien in dieser Application Note bieten eine solide Grundlage für Forscher, um zuverlässige und reproduzierbare Ergebnisse in ihren Studien zu erzielen.
Application Note and Protocol for Plasma Fatty Acid Analysis Using Methyl Palmitate-d31
For Researchers, Scientists, and Drug Development Professionals
Introduction
The analysis of fatty acid profiles in human plasma is a critical tool in various fields, including clinical diagnostics, nutritional science, and drug development. Alterations in plasma fatty acid concentrations can serve as biomarkers for various diseases and metabolic disorders. Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used technique for the quantitative analysis of fatty acids. To ensure accuracy and precision, a stable isotope-labeled internal standard is essential to account for variations during sample preparation and analysis.[1] This application note provides a detailed protocol for the extraction, derivatization, and quantification of fatty acids in human plasma using Methyl palmitate-d31 as an internal standard.
This compound is an ideal internal standard for the quantification of fatty acids. Its chemical properties are nearly identical to its non-labeled counterpart, methyl palmitate, ensuring similar behavior during extraction and derivatization. However, its significant mass difference allows for clear differentiation and accurate quantification by mass spectrometry.
Materials and Reagents
-
Plasma Samples: Human plasma collected in EDTA-containing tubes.
-
Internal Standard: this compound solution (concentration to be determined based on expected endogenous fatty acid levels).
-
Solvents:
-
Chloroform (HPLC grade)
-
Methanol (HPLC grade)
-
Hexane (HPLC grade)
-
Isopropanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
-
Reagents for Derivatization:
-
Other:
-
Glass centrifuge tubes with PTFE-lined caps
-
Nitrogen gas for evaporation
-
Vortex mixer
-
Centrifuge
-
Heating block or water bath
-
GC-MS system with a suitable capillary column (e.g., polar fused silica)[3]
-
Experimental Protocols
Plasma Sample Preparation and Lipid Extraction (Folch Method)
The Folch method is a widely accepted "gold standard" for the efficient extraction of lipids from biological samples.[4]
-
Sample Thawing: Thaw frozen plasma samples on ice.
-
Aliquoting: In a glass centrifuge tube, add 100 µL of plasma.
-
Internal Standard Addition: Add a known amount of this compound internal standard solution to the plasma sample. The amount should be optimized to be within the linear range of the calibration curve.
-
Lipid Extraction:
-
Add 2 mL of a chloroform:methanol (2:1, v/v) solution to the plasma sample.[4]
-
Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.
-
Add 0.4 mL of 0.9% NaCl solution to facilitate phase separation.
-
Vortex again for 30 seconds.
-
Centrifuge at 2000 x g for 10 minutes at 4°C to separate the layers.[5]
-
-
Collection of Organic Layer: Carefully collect the lower organic layer (chloroform phase) containing the lipids using a glass Pasteur pipette and transfer it to a clean glass tube.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen gas at room temperature. The dried lipid extract can be stored at -80°C until derivatization.
Derivatization to Fatty Acid Methyl Esters (FAMEs)
For GC-MS analysis, fatty acids need to be converted into their more volatile methyl ester derivatives.
-
Reconstitution: Reconstitute the dried lipid extract in 1 mL of toluene.
-
Methylation:
-
Extraction of FAMEs:
-
Allow the tube to cool to room temperature.
-
Add 1 mL of water and 2 mL of hexane to the tube.
-
Vortex for 1 minute to extract the FAMEs into the hexane layer.
-
Centrifuge at 1000 x g for 5 minutes to separate the phases.
-
-
Collection of FAMEs: Carefully transfer the upper hexane layer containing the FAMEs to a clean GC vial for analysis.
GC-MS Analysis
-
Injection: Inject 1 µL of the FAMEs solution into the GC-MS system.
-
Gas Chromatography: Use a suitable polar capillary column for the separation of FAMEs.[3] An example of a temperature program is:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp 1: Increase to 180°C at 10°C/minute.
-
Ramp 2: Increase to 250°C at 5°C/minute, hold for 10 minutes.
-
-
Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode. For quantitative analysis, use selected ion monitoring (SIM) mode. Monitor the characteristic ions for each fatty acid methyl ester and for this compound.
Data Presentation
Quantitative data should be summarized in clear and structured tables. Below are examples of tables for presenting validation and sample analysis data.
Table 1: Calibration Curve for Palmitic Acid
| Standard Concentration (µg/mL) | Peak Area Ratio (Palmitic Acid / this compound) |
| 1 | 0.105 |
| 5 | 0.512 |
| 10 | 1.025 |
| 25 | 2.531 |
| 50 | 5.068 |
| 100 | 10.135 |
| R² | 0.9995 |
Table 2: Method Validation Parameters
| Parameter | Palmitic Acid | Stearic Acid | Oleic Acid |
| Linear Range (µg/mL) | 1 - 100 | 1 - 100 | 1 - 100 |
| Limit of Detection (LOD) (µg/mL) | 0.2 | 0.2 | 0.3 |
| Limit of Quantification (LOQ) (µg/mL) | 0.7 | 0.7 | 0.9 |
| Intra-day Precision (%RSD, n=6) | 3.5 | 4.1 | 3.8 |
| Inter-day Precision (%RSD, n=6) | 5.2 | 5.8 | 5.5 |
| Recovery (%) | 95.8 | 93.2 | 96.5 |
Table 3: Fatty Acid Profile in Human Plasma Samples
| Fatty Acid | Sample 1 (µg/mL) | Sample 2 (µg/mL) | Control (µg/mL) |
| Myristic Acid (C14:0) | 15.2 | 18.5 | 12.8 |
| Palmitic Acid (C16:0) | 150.7 | 165.3 | 140.1 |
| Palmitoleic Acid (C16:1) | 10.5 | 12.1 | 9.8 |
| Stearic Acid (C18:0) | 85.3 | 92.1 | 80.5 |
| Oleic Acid (C18:1) | 250.1 | 275.6 | 240.3 |
| Linoleic Acid (C18:2) | 350.8 | 380.2 | 340.7 |
Visualizations
References
- 1. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 3. Plasma fatty acids analysis [protocols.io]
- 4. Advances in Lipid Extraction Methods—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4.2. Sample Preparation for Fatty Acid Analysis—Blood Plasma [bio-protocol.org]
- 6. FA derivatization | Cyberlipid [cyberlipid.gerli.com]
Quantitative Analysis of Palmitic Acid in Cell Cultures using Methyl Palmitate-d31 as an Internal Standard
Application Note and Protocol
Introduction
Palmitic acid, a 16-carbon saturated fatty acid, is a fundamental component of cellular lipids and a key player in various biological processes, ranging from energy storage to signal transduction. Aberrant palmitic acid metabolism is implicated in numerous pathologies, including metabolic syndrome, cardiovascular disease, and cancer.[1] Consequently, the accurate quantification of palmitic acid in cell cultures is crucial for researchers in basic science and drug development to elucidate disease mechanisms and evaluate the efficacy of therapeutic interventions.
This application note provides a detailed protocol for the quantitative analysis of palmitic acid in cell culture samples using gas chromatography-mass spectrometry (GC-MS). The method incorporates a stable isotope-labeled internal standard, Methyl palmitate-d31, to ensure high accuracy and reproducibility by correcting for variations during sample preparation and analysis.[2] The protocol covers cell culture and harvesting, lipid extraction, derivatization of palmitic acid to its more volatile fatty acid methyl ester (FAME), and subsequent GC-MS analysis.
Principle
The quantitative analysis of palmitic acid is achieved by comparing the abundance of endogenous (unlabeled) palmitic acid with a known amount of a stable isotope-labeled internal standard, this compound. Cells are harvested, and lipids are extracted in the presence of the internal standard. The extracted fatty acids are then converted to their corresponding fatty acid methyl esters (FAMEs) through a derivatization reaction.[3][4] The FAMEs are subsequently separated and detected by GC-MS. By monitoring specific ions for both the unlabeled methyl palmitate and the deuterated this compound, the concentration of palmitic acid in the original sample can be accurately determined.
Materials and Reagents
-
Cell Culture:
-
Appropriate cell line and culture medium
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Palmitic acid (Sigma-Aldrich, P0500 or equivalent)
-
Fatty acid-free Bovine Serum Albumin (BSA) (Sigma-Aldrich, A7030 or equivalent)
-
-
Internal Standard:
-
This compound (CDN Isotopes, D-1655 or equivalent)
-
-
Lipid Extraction:
-
Methanol (HPLC grade)
-
Chloroform (HPLC grade)[5]
-
0.9% NaCl solution
-
-
Derivatization:
-
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Centrifuge
-
Vortex mixer
-
Heating block or water bath
-
Nitrogen evaporator
-
Experimental Protocols
Preparation of Palmitic Acid-BSA Conjugate
For cell culture experiments, palmitic acid is typically conjugated to fatty acid-free BSA to facilitate its solubility in the aqueous culture medium.[6]
-
Prepare a 10 mM stock solution of palmitic acid in 0.1 M NaOH by heating at 70°C.
-
Prepare a 10% (w/v) solution of fatty acid-free BSA in sterile PBS.
-
Add the palmitic acid solution dropwise to the BSA solution while stirring to achieve the desired molar ratio (e.g., 4:1 palmitic acid to BSA).
-
Incubate the mixture at 37°C for 1 hour to allow for complex formation.
-
Sterile filter the solution and store it at -20°C.
Cell Culture and Treatment
-
Culture cells in appropriate medium and conditions to the desired confluency (typically 70-80%).
-
Treat cells with the prepared palmitic acid-BSA conjugate at the desired final concentration for the specified duration. Include a vehicle control (BSA solution without palmitic acid).
Cell Harvesting and Lipid Extraction
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Harvest the cells by trypsinization or scraping.
-
Count the cells to allow for normalization of the final data.
-
Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).
-
To the cell pellet (e.g., 1-5 million cells), add a known amount of this compound internal standard (e.g., 1 nmol).
-
Add 2 mL of a 2:1 (v/v) chloroform:methanol solution to the cell pellet.[2]
-
Vortex vigorously for 1 minute to lyse the cells and extract the lipids.[2]
-
Add 0.5 mL of 0.9% NaCl solution and vortex for 30 seconds.[2]
-
Centrifuge at 2000 x g for 5 minutes to separate the phases.[2]
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids into a new glass tube.[5]
-
Dry the lipid extract under a gentle stream of nitrogen.
Derivatization to Fatty Acid Methyl Esters (FAMEs)
Free fatty acids are derivatized to FAMEs to increase their volatility for GC-MS analysis.[3]
-
To the dried lipid extract, add 1 mL of 14% BF3-methanol solution.[2][4]
-
Cap the tube tightly and heat at 60°C for 10 minutes.
-
Cool the tube to room temperature.
-
Add 1 mL of hexane and 0.5 mL of saturated NaCl solution.
-
Vortex for 1 minute and then centrifuge at 1000 x g for 5 minutes to separate the phases.
-
Carefully transfer the upper hexane layer containing the FAMEs to a new glass vial for GC-MS analysis.
GC-MS Analysis
-
GC Conditions (example):
-
Column: DB-23 (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
-
Injector Temperature: 250°C
-
Oven Program: Start at 100°C, hold for 2 minutes, ramp to 250°C at 10°C/min, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions (example):
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Ions to Monitor:
-
Methyl Palmitate (unlabeled): m/z 270 (molecular ion), 74 (characteristic fragment)
-
This compound (labeled): m/z 301 (molecular ion)
-
-
Data Analysis and Quantification
-
Calibration Curve: Prepare a series of calibration standards containing known concentrations of unlabeled methyl palmitate and a constant concentration of the this compound internal standard. Process these standards through the derivatization and GC-MS analysis steps. Plot the ratio of the peak area of the analyte (m/z 270 or 74) to the peak area of the internal standard (m/z 301) against the concentration of the analyte.
-
Quantification of Palmitic Acid in Samples: Determine the peak area ratio of methyl palmitate to this compound in the experimental samples. Use the calibration curve to calculate the concentration of palmitic acid in the samples.
-
Normalization: Normalize the calculated palmitic acid concentration to the cell number or protein content of the sample.
Data Presentation
The quantitative data should be summarized in a clear and structured table for easy comparison between different experimental conditions.
| Sample Group | Treatment | Palmitic Acid Concentration (nmol/10^6 cells) | Standard Deviation |
| Control | Vehicle (BSA) | 15.2 | 1.8 |
| Treated | 200 µM Palmitic Acid | 45.8 | 4.2 |
| Treated | 400 µM Palmitic Acid | 82.1 | 7.5 |
Visualizations
Experimental Workflow
Caption: Workflow for the quantitative analysis of palmitic acid.
Simplified Palmitic Acid-Induced Lipotoxicity Pathway
Caption: Simplified signaling pathways of palmitic acid-induced lipotoxicity.
Conclusion
The protocol described in this application note provides a reliable and accurate method for the quantification of palmitic acid in cell cultures. The use of a deuterated internal standard, this compound, is crucial for correcting for sample loss during preparation and for variations in instrument performance, thereby ensuring high-quality, reproducible data.[2] This method is a valuable tool for researchers in various fields, including metabolic research, drug discovery, and cellular biology, enabling a deeper understanding of the roles of fatty acids in health and disease.
References
- 1. cellbiolabs.com [cellbiolabs.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The NFDI4Microbiota Knowledge Base [knowledgebase.nfdi4microbiota.de]
- 6. researchgate.net [researchgate.net]
Application Note: Utilizing Methyl Palmitate-d31 for Accurate Quantification in Tissue Lipidomics
Audience: Researchers, scientists, and drug development professionals.
Introduction
The precise quantification of fatty acids in biological tissues is fundamental to understanding metabolic pathways, identifying disease biomarkers, and evaluating the efficacy of therapeutic agents. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for fatty acid analysis, but it is susceptible to variations during sample preparation and instrument response. To overcome these challenges, the use of a stable isotope-labeled internal standard is crucial for ensuring accuracy and reproducibility.[1][2] This application note provides a detailed protocol for using methyl palmitate-d31 as an internal standard for the accurate quantification of palmitic acid and other fatty acids in tissue samples.
This compound is an ideal internal standard because its chemical and physical properties are nearly identical to its endogenous, unlabeled counterpart, methyl palmitate.[2] This ensures it behaves similarly during extraction, derivatization, and chromatographic separation, effectively correcting for any sample loss or variability. Its distinct mass difference allows for clear differentiation and quantification by mass spectrometry.
Principle of Internal Standardization
Quantitative analysis in lipidomics relies on the principle of stable isotope dilution. A known amount of a deuterated standard, like this compound, is "spiked" into the sample at the earliest stage of preparation.[2] This standard co-exists with the endogenous analyte throughout the entire workflow. By measuring the ratio of the peak area of the endogenous analyte to the peak area of the internal standard, precise quantification can be achieved, as this ratio remains constant regardless of sample loss.[3] The concentration of the analyte is then determined by comparing this ratio to a calibration curve prepared with known concentrations of the unlabeled standard and a constant concentration of the internal standard.[1]
References
Application Note: High-Precision Purity Assessment of Methyl Palmitate-d31 using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl palmitate-d31 is a deuterated form of methyl palmitate, a fatty acid methyl ester. In drug development and metabolic research, isotopically labeled compounds like this compound are invaluable tools for tracing the fate of molecules in biological systems. Ensuring the chemical and isotopic purity of these labeled compounds is critical for the accuracy and reliability of experimental results. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous identification and quantification of chemical entities. This application note details robust NMR-based methods for the precise determination of the purity of this compound, utilizing both ¹H (Proton) and ²H (Deuterium) NMR spectroscopy. Quantitative NMR (qNMR) offers a primary ratio method of measurement, providing direct quantification without the need for identical reference standards.
Principle of the Method
The purity of this compound can be assessed by ¹H NMR by quantifying the signal of the non-deuterated methyl ester group (-OCH₃) relative to a certified internal standard. Any residual, non-deuterated methyl palmitate will also contribute to signals in the ¹H NMR spectrum, specifically from the aliphatic chain protons, allowing for the determination of isotopic enrichment. For highly deuterated samples, where residual proton signals are very weak, ²H NMR (Deuterium NMR) can be employed to directly observe the deuterated positions and quantify the isotopic purity.
Experimental Protocols
Materials and Equipment
-
Analyte: this compound
-
Internal Standard: 1,3,5-Trimethoxybenzene (TMB) or another suitable certified reference material with known purity and non-overlapping signals.
-
Deuterated Solvent: Chloroform-d (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)
-
NMR Spectrometer: 400 MHz or higher field strength spectrometer equipped with a broadband probe.
-
NMR Tubes: 5 mm high-precision NMR tubes
-
Analytical Balance: Capable of weighing to ±0.01 mg
-
Volumetric Glassware
Sample Preparation for ¹H qNMR
-
Internal Standard Stock Solution: Accurately weigh approximately 20 mg of the internal standard (e.g., TMB) and dissolve it in a known volume (e.g., 10 mL) of CDCl₃.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into a clean, dry vial.
-
Add a precise volume (e.g., 500 µL) of the internal standard stock solution to the vial.
-
Add an additional known volume (e.g., 200 µL) of CDCl₃ to ensure complete dissolution.
-
Vortex the sample until fully dissolved.
-
Transfer the solution to a 5 mm NMR tube.
-
¹H NMR Data Acquisition
-
Spectrometer Setup: Tune and shim the spectrometer for optimal resolution and lineshape.
-
Acquisition Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): ≥ 5 times the longest T₁ of both the analyte and internal standard signals (typically 30-60 s for quantitative analysis).
-
Number of Scans (ns): 16 or higher to achieve an adequate signal-to-noise ratio.
-
Spectral Width: 0-10 ppm.
-
Acquisition Time (aq): ≥ 3 s.
-
¹H NMR Data Processing and Purity Calculation
-
Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired FID.
-
Integration: Integrate the characteristic, well-resolved signals of both the this compound methyl ester protons and the internal standard.
-
This compound: The singlet corresponding to the methyl ester protons (-COOCH₃) at approximately 3.67 ppm.
-
Internal Standard (TMB): The singlet for the nine equivalent aromatic protons at approximately 6.1 ppm and the singlet for the three equivalent methoxy protons at approximately 3.8 ppm.
-
-
Purity Calculation: The purity of the this compound can be calculated using the following formula:
Purity (% w/w) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
Protocol for ²H NMR for Isotopic Purity
For highly deuterated compounds, ²H NMR provides direct information on the isotopic enrichment.
-
Sample Preparation: Prepare a more concentrated solution of this compound (e.g., 20-30 mg) in a non-deuterated solvent like CHCl₃.
-
Data Acquisition:
-
Use a broadband probe tuned to the deuterium frequency.
-
Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
Data Analysis: The resulting spectrum will show signals corresponding to the different deuterated positions in the molecule. The presence of any significant signals in the corresponding ¹H NMR spectrum (other than the methyl ester) would indicate incomplete deuteration. The isotopic purity can be estimated by comparing the integral of the deuterium signals to any residual proton signals.
Data Presentation
Table 1: ¹H NMR Chemical Shifts for Methyl Palmitate and Potential Impurities
| Compound | Functional Group | Chemical Shift (ppm) | Multiplicity |
| Methyl Palmitate | -COOCH ₃ | ~3.67 | Singlet |
| α-CH ₂ | ~2.30 | Triplet | |
| β-CH ₂ | ~1.63 | Multiplet | |
| -(CH ₂)₁₂- | ~1.25 | Broad Singlet | |
| Terminal -CH ₃ | ~0.88 | Triplet | |
| Water | H₂O | ~1.56 | Singlet |
Table 2: Quantitative ¹H NMR Purity Assessment of this compound
| Parameter | Value |
| Mass of this compound (m_analyte) | User Defined |
| Molecular Weight of this compound (MW_analyte) | 301.8 g/mol |
| Integral of -OCH₃ signal (I_analyte) | From Spectrum |
| Number of Protons for -OCH₃ signal (N_analyte) | 3 |
| Mass of Internal Standard (m_IS) | User Defined |
| Molecular Weight of Internal Standard (TMB) (MW_IS) | 168.19 g/mol |
| Purity of Internal Standard (P_IS) | From Certificate |
| Integral of IS signal (I_IS) | From Spectrum |
| Number of Protons for IS signal (N_IS) | 9 (aromatic) or 3 (methoxy) |
| Calculated Purity (% w/w) | Calculated Value |
Visualization of Workflows
Caption: Experimental workflow for ¹H qNMR purity assessment.
Troubleshooting & Optimization
Optimizing injection volume for Methyl palmitate-d31 standard
Technical Support Center: Methyl Palmitate-d31 Standard
Welcome to the technical support center for the analysis of this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues users might encounter when using this compound as an internal standard, with a focus on optimizing the injection volume for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
Q1: How do I determine the optimal injection volume for my this compound standard?
A: The optimal injection volume balances maximizing signal intensity with maintaining good peak shape and analytical accuracy. Ideally, peak areas should increase linearly as you increase the injection volume. However, injecting too large a volume can lead to issues like column overload and peak distortion.[1]
Troubleshooting Steps:
-
Start Low: Begin with a small injection volume (e.g., 1 µL) and assess the peak shape and signal-to-noise ratio.
-
Incremental Increase: Gradually increase the injection volume (e.g., to 2 µL, 5 µL, 10 µL) while keeping the analyte concentration constant.[2]
-
Monitor Peak Shape: Observe the peak for signs of distortion, such as fronting or tailing. Overloading the column can cause these distortions, which negatively affect area measurement and resolution.[1]
-
Check Linearity: Plot the peak area against the injection volume. The optimal range is where the relationship is linear. Once the response is no longer linear, you have likely reached the column's capacity limit.
-
Consider the Solvent: The sample solvent's elution strength relative to the mobile phase can significantly impact peak shape, especially with larger injection volumes.[3]
Q2: My quantitative results are inconsistent even though I'm using a deuterated internal standard. What are the common causes?
A: Inconsistent results with deuterated internal standards can arise from several factors beyond just injection volume. The most common culprits are a lack of co-elution, differential matrix effects, isotopic exchange, or impurities in the standard.[4][5]
Troubleshooting Steps:
-
Verify Co-elution: Deuterated compounds can sometimes have slightly shorter retention times than their non-deuterated counterparts.[4] Overlay the chromatograms of this compound and the native Methyl palmitate to confirm they elute together.
-
Evaluate Matrix Effects: Even with co-elution, components in the sample matrix can suppress or enhance the ionization of the analyte and the internal standard differently, leading to inaccurate quantification.[4]
-
Check for Isotopic Exchange: Deuterium atoms can sometimes be replaced by hydrogen atoms from the solvent or matrix, a phenomenon known as back-exchange.[4][5] This is more likely if deuterium atoms are on carbons adjacent to carbonyl groups.[5]
-
Assess Standard Purity: The presence of unlabeled analyte or other impurities in the deuterated standard can compromise results.[5] The purity of the standard should be high (e.g., >99%) to ensure accuracy.[4]
Q3: I'm observing poor peak shapes (fronting or tailing) for my this compound standard. What should I do?
A: Poor peak shape is a common issue that can compromise resolution and the precision of your results.
Troubleshooting Steps:
-
Reduce Injection Volume: This is the most common cause of peak fronting, which occurs when the column is overloaded.[1]
-
Check Injection Technique: The speed of injection can affect peak shape; fast injections may cause turbulence and band broadening.[1]
-
Review Inlet Conditions: Ensure the inlet temperature is appropriate for the solvent and analyte. For large volume injections, a solvent vent mode can be used to evaporate the solvent before it reaches the column, which can significantly improve peak shape for early eluting compounds.[6]
-
Use a Liner with Wool: For complex matrices, using an inert liner with wool can trap non-volatile matrix components, protecting the column and improving analyte delivery, which is especially important for large volume injections.[6]
Q4: The signal intensity of my this compound standard is highly variable between samples. Why is this happening?
A: High variability in the internal standard signal can point to issues with sample preparation, matrix effects, or instrument stability.[4]
Troubleshooting Steps:
-
Investigate Matrix Effects: Conduct a post-extraction addition experiment to determine if the sample matrix is causing ion suppression or enhancement.[4]
-
Review Extraction Recovery: Ensure the extraction efficiency for the internal standard is consistent across all samples.[5]
-
Check for In-source Instability: The deuterated standard might exhibit different stability or fragmentation patterns in the mass spectrometer's ion source compared to the analyte.[5]
Data Presentation: GC-MS Parameters
The following table summarizes typical GC-MS parameters used for the analysis of fatty acid methyl esters (FAMEs), including methyl palmitate, compiled from various studies.
| Parameter | Example 1 | Example 2 |
| System | Agilent 6890N-5973 | Agilent 6890N / 5973 MSD |
| Injection Volume | 1 µL | 2 µL |
| Injection Mode | Splitless | Splitless |
| Inlet Temperature | 200°C | 280°C |
| Column | HP-INNOWAX (30 m x 0.32 mm, 0.25 µm) | HP-5MS (30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium | Helium |
| Flow Rate | 1.0 mL/min | Not specified |
| Oven Program | 150°C (3 min), then 50°C/min to 210°C (4 min) | 80°C (2 min), then 20°C/min to 280°C (10 min) |
| MS Source Temp. | 230°C | 230°C |
| Reference | [7] | [8] |
Experimental Protocols
Protocol 1: General GC-MS Analysis of Methyl Palmitate
This protocol provides a general workflow for the quantitative analysis of methyl palmitate using this compound as an internal standard.
1. Sample Preparation & Derivatization:
- Accurately weigh the sample into a reaction vial.
- Add a known amount of the this compound internal standard solution.
- Perform esterification/transesterification to convert fatty acids to fatty acid methyl esters (FAMEs). A common method is using boron trifluoride-methanol (BF3-methanol).
- Extract the FAMEs using a suitable organic solvent (e.g., hexane).
- Dry the extract (e.g., over anhydrous sodium sulfate) and transfer it to a GC vial.
2. GC-MS Instrument Setup:
- Injector: Set the injection mode to splitless with an inlet temperature of 280°C.[8]
- Column: Use a suitable capillary column, such as an HP-5MS (30 m x 0.25 mm, 0.25 µm).[8]
- Oven: Program the oven temperature. A typical program starts at 80°C, holds for 2 minutes, then ramps up to 280°C at 20°C/min, and holds for 10 minutes.[8]
- Mass Spectrometer: Set the ion source temperature to 230°C and the interface temperature to 280°C.[8] Operate in electron impact (EI) ionization mode.
- Acquisition: Use Selected Ion Monitoring (SIM) for quantification. For d3-methyl esters of saturated fatty acids, suggested ions include m/z 77 and 90.[9]
3. Data Analysis:
- Integrate the peak areas for both the native methyl palmitate and the this compound internal standard.
- Calculate the response factor and construct a calibration curve using standards of known concentrations.
- Quantify the amount of methyl palmitate in the samples based on the peak area ratio relative to the internal standard.
Protocol 2: Assessing Contribution from Internal Standard
This protocol helps determine if the deuterated internal standard contains a significant amount of the unlabeled analyte.[5]
-
Prepare a Blank Sample: Use a matrix sample that is known to contain no analyte.
-
Spike with Internal Standard: Add the this compound standard at the same concentration used in your assay.
-
Analyze the Sample: Run the spiked blank sample on the GC-MS and monitor the mass transition for the unlabeled methyl palmitate.
-
Evaluate the Response: The signal for the unlabeled analyte should be insignificant, ideally less than 20% of the response observed for the Lower Limit of Quantification (LLOQ) of your assay. A higher response indicates contamination of the internal standard.[5]
Visualizations
The following diagrams illustrate key workflows and logical relationships relevant to optimizing your analysis.
Caption: Experimental workflow from sample preparation to final quantification.
Caption: Troubleshooting logic for inconsistent results and poor peak shape.
References
- 1. What Affects Peak Area in GC? Key Influencing Factors [hplcvials.com]
- 2. researchgate.net [researchgate.net]
- 3. Effects of Sample Solvents on Peak Shape : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. agilent.com [agilent.com]
- 7. Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 8. arpi.unipi.it [arpi.unipi.it]
- 9. Application of ethyl esters and d3-methyl esters as internal standards for the gas chromatographic quantification of transesterified fatty acid methyl esters in food - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stabilizing Methyl Palmitate-d31 During Sample Preparation
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the sample preparation of Methyl Palmitate-d31, a common internal standard in lipidomic analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound during sample preparation?
A1: this compound, like other fatty acid methyl esters (FAMEs), is primarily susceptible to two main degradation pathways:
-
Hydrolysis: The ester bond can be cleaved by water, especially under acidic or basic conditions, to yield palmitic acid-d31 and methanol. The presence of moisture in solvents or samples can facilitate this process.
-
Oxidation: Although methyl palmitate is a saturated fatty acid methyl ester and thus less prone to oxidation than its unsaturated counterparts, degradation can still be initiated by reactive oxygen species. This process can be accelerated by exposure to air (oxygen), light, elevated temperatures, and the presence of metal ions.[1][2][3]
Q2: What are the ideal storage conditions for a this compound analytical standard?
A2: To ensure long-term stability, this compound standards should be stored at or below -16°C, with -20°C being a common recommendation for solutions in organic solvents. It is advisable to store them in glass containers with Teflon-lined caps to prevent contamination from plasticizers. For powdered standards, it's crucial to allow the container to warm to room temperature before opening to prevent condensation, which can introduce moisture and lead to hydrolysis.
Q3: Can I repeatedly use the same stock solution of this compound that is stored in the freezer?
A3: While it is possible, it is not recommended. Repeated freeze-thaw cycles should be avoided as they can lead to the degradation of the standard. It is best practice to aliquot the stock solution into smaller, single-use vials. This minimizes the exposure of the bulk standard to atmospheric moisture and temperature fluctuations, ensuring its integrity over time.
Q4: I am observing low recovery of my this compound internal standard. What are the likely causes?
A4: Low recovery of your deuterated internal standard can stem from several issues during your sample preparation workflow:
-
Degradation: As mentioned, hydrolysis or oxidation can reduce the amount of intact standard.
-
Incomplete Extraction: The efficiency of the lipid extraction from the sample matrix might be insufficient. Ensure your solvent system and extraction procedure are optimized for lipids.
-
Incomplete Derivatization: If you are preparing FAMEs from a lipid extract, the derivatization reaction to form methyl esters might be incomplete.
-
Adsorption: The analyte may adsorb to the surfaces of glassware or plasticware. Using silanized glassware can mitigate this.
-
Evaporation: During solvent evaporation steps, loss of the standard can occur if not performed carefully under a gentle stream of nitrogen.
Q5: Is it necessary to add an antioxidant to my samples?
A5: For saturated FAMEs like this compound, the risk of oxidation is lower than for polyunsaturated FAMEs. However, the addition of an antioxidant like butylated hydroxytoluene (BHT) is a common precautionary measure, especially if the sample will be exposed to air or heat for extended periods.[4] A final concentration of 0.01% (w/v) BHT in the extraction solvent is often used.[4]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
| Issue | Potential Cause | Troubleshooting Steps & Solutions |
| Poor Peak Shape or Tailing in GC Analysis | 1. Analyte Degradation: Hydrolysis to the free fatty acid can cause tailing. 2. Active Sites in GC System: The injector liner, column, or packing material may have active sites that interact with the analyte. | 1. Ensure Anhydrous Conditions: Use dry solvents and glassware. Consider adding a drying agent like anhydrous sodium sulfate to your extract. 2. System Maintenance: Use a fresh, silanized injector liner. Condition your GC column according to the manufacturer's instructions. |
| Inconsistent Quantification Results | 1. Inconsistent Addition of Internal Standard: Pipetting errors when adding the internal standard solution. 2. Differential Evaporation: If the internal standard is added at the beginning, its loss during solvent evaporation might differ from the native analyte. 3. Matrix Effects: Components in the sample matrix can suppress or enhance the ionization of the analyte and/or internal standard in mass spectrometry. | 1. Use a Calibrated Pipette: Ensure accurate and consistent dispensing of the internal standard. 2. Optimize Evaporation: Use a gentle stream of nitrogen and do not over-dry the sample. 3. Matrix-Matched Standards: Prepare your calibration curve in a blank matrix that is similar to your samples to compensate for matrix effects. |
| Presence of Unlabeled Palmitic Acid in d31 Standard | 1. Isotopic Impurity: The deuterated standard may contain a small percentage of the unlabeled compound. 2. H/D Exchange: Hydrogen-deuterium exchange can occur under certain conditions, though it is less likely for C-D bonds on an alkyl chain. | 1. Check Certificate of Analysis: Verify the isotopic purity of your standard from the supplier. 2. Avoid Harsh pH: Do not expose the standard to strong acidic or basic conditions for prolonged periods. |
| Loss of Standard During Storage | 1. Improper Sealing: The vial cap is not airtight, allowing solvent to evaporate. 2. Light Exposure: Photodegradation can occur if the standard is not stored in the dark. 3. Incorrect Temperature: Storage at temperatures above -16°C can accelerate degradation. | 1. Use High-Quality Vials: Ensure vials have Teflon-lined caps and are sealed properly. 2. Protect from Light: Store vials in the dark or use amber-colored vials. 3. Maintain Low Temperature: Store at or below -20°C. |
Quantitative Data Summary
The stability of this compound is influenced by several factors. The following tables summarize the known effects.
Table 1: Hydrolytic Stability of Methyl Palmitate
| pH | Half-life | Conditions | Reference |
| 7 | 7.3 years | Estimated using a structure estimation method. | [5] |
| 8 | 270 days | Estimated using a structure estimation method. | [5] |
Table 2: Factors Influencing Oxidative Stability of Saturated FAMEs
| Factor | Effect on Stability | Preventative Measures |
| Oxygen (Air) Exposure | Decreases stability | Store under an inert atmosphere (e.g., argon or nitrogen). Minimize headspace in vials. |
| Temperature | Higher temperatures increase the rate of oxidation. | Store at low temperatures (-20°C or below). Avoid unnecessary heating during sample prep. |
| Light Exposure | UV light can initiate and accelerate oxidation. | Store in amber vials or in the dark. Protect samples from direct light during processing. |
| Metal Contaminants | Metal ions (e.g., copper, iron) can catalyze oxidation reactions. | Use high-purity solvents and reagents. Avoid contact with metal surfaces where possible. |
Experimental Protocols
Protocol for Lipid Extraction and FAME Preparation with this compound Internal Standard
This protocol is a general guideline for the extraction of lipids from a biological matrix and subsequent transesterification to FAMEs, incorporating best practices to prevent the degradation of the this compound internal standard.
Materials:
-
Extraction Solvent: 2:1 chloroform/methanol with 0.01% (w/v) BHT.[4]
-
This compound Internal Standard Solution (in a suitable solvent like chloroform or hexane).
-
Methylation Reagent: 1.25 M HCl in methanol.
-
Hexane.
-
Saturated NaCl solution.
-
Anhydrous sodium sulfate.
Procedure:
-
Sample Homogenization: Homogenize the biological sample (e.g., tissue, cell pellet) in a suitable buffer.
-
Addition of Internal Standard: To the homogenate, add a known amount of the this compound internal standard solution.
-
Lipid Extraction (Folch Method): a. Add the extraction solvent (2:1 chloroform/methanol with BHT) to the sample containing the internal standard.[4] b. Vortex thoroughly and allow the extraction to proceed (e.g., 20 minutes at room temperature with occasional vortexing). c. Add 0.2 volumes of saturated NaCl solution to induce phase separation. d. Centrifuge to pellet any solid material and clearly separate the aqueous and organic layers. e. Carefully collect the lower organic phase (chloroform layer) containing the lipids and the internal standard.
-
Drying and Solvent Evaporation: a. Pass the organic extract through a small column containing anhydrous sodium sulfate to remove any residual water. b. Evaporate the solvent to dryness under a gentle stream of nitrogen. Avoid excessive heating.
-
Transesterification: a. To the dried lipid extract, add the methylation reagent (1.25 M HCl in methanol). b. Cap the vial tightly and heat at 85°C for 1 hour. c. Allow the sample to cool to room temperature.
-
FAME Extraction: a. Add hexane and saturated NaCl solution to the cooled reaction mixture. b. Vortex thoroughly and centrifuge to separate the phases. c. Carefully transfer the upper hexane layer containing the FAMEs to a clean vial for analysis (e.g., by GC-MS).
Visualizations
References
Technical Support Center: Matrix Effects in LC-MS/MS Analysis with Methyl Palmitate-d31
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting matrix effects encountered during LC-MS/MS analysis when using Methyl palmitate-d31 as an internal standard.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact LC-MS/MS analysis?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting compounds from the sample matrix.[1] This can manifest as either a decrease in signal, known as ion suppression, or an increase in signal, termed ion enhancement.[1][2] These effects can significantly compromise the accuracy, precision, and sensitivity of an analytical method.[1] In complex biological matrices, components such as salts, lipids, and proteins are common culprits behind these effects.[1]
Q2: How does this compound, as a deuterated internal standard, help in mitigating matrix effects?
A2: Deuterated internal standards (IS), also referred to as stable isotope-labeled internal standards (SIL-IS), are widely regarded as the gold standard for compensating for matrix effects.[1] Because they are chemically almost identical to the analyte of interest (in this case, methyl palmitate), they co-elute and experience nearly identical ionization suppression or enhancement.[1][3] By calculating the ratio of the analyte signal to the internal standard signal, variations in signal intensity caused by matrix effects can be normalized, leading to more accurate and precise quantification.[1]
Q3: Can this compound completely eliminate issues related to matrix effects?
A3: While highly effective, deuterated internal standards like this compound may not always provide perfect compensation for matrix effects.[1][4] A phenomenon known as the "isotope effect" can occasionally cause a slight chromatographic shift between the analyte and the deuterated internal standard.[1] If this shift leads to the analyte and internal standard eluting into regions with differing degrees of ion suppression, it can result in inaccurate quantification. This is referred to as differential matrix effects.[1][4]
Q4: What are the primary causes of matrix effects in LC-MS analysis?
A4: The "matrix" encompasses all components in a sample other than the analyte of interest.[5] These components can include proteins, lipids, salts, and other endogenous compounds.[5] Matrix effects arise when these non-target components interfere with the ionization of the target analyte.[5][6] This can happen through several mechanisms, including competition for charge in the electrospray ionization (ESI) source, changes in the physical properties of the droplets being sprayed (e.g., viscosity and surface tension), and co-precipitation of the analyte with less volatile compounds.[2][6]
Q5: What are the initial steps to identify and confirm the presence of matrix effects in my experiment?
A5: A common method to assess matrix effects is the post-extraction spike experiment.[7] This involves comparing the peak area of an analyte in a clean solution (neat solution) to the peak area of the same analyte spiked into an extracted blank matrix.[7] A significant difference between these two measurements indicates the presence of ion suppression or enhancement.[7] Another qualitative technique is the post-column infusion method, where a constant flow of the analyte is introduced into the mass spectrometer after the LC column.[8] Injection of an extracted blank matrix will show dips or peaks in the baseline signal where matrix components are eluting and causing ion suppression or enhancement.[8]
Troubleshooting Guide
Problem: Poor reproducibility of the analyte/Methyl palmitate-d31 area ratio.
| Possible Cause | Recommended Solution |
| Inconsistent Sample Preparation | Ensure precise and consistent execution of all sample preparation steps, including protein precipitation, liquid-liquid extraction, or solid-phase extraction.[9] Automation can help minimize variability. |
| Variable Matrix Composition | If possible, source a more consistent blank matrix. For clinical studies, be aware that inter-individual patient matrices can vary significantly.[10] |
| Instrument Instability | Verify the stability of the LC and MS systems. Check for fluctuations in pump pressure, spray voltage, and gas flows. |
Problem: Analyte and this compound do not co-elute perfectly.
| Possible Cause | Recommended Solution |
| Chromatographic "Isotope Effect" | Optimize the chromatographic method to minimize the separation between the analyte and the deuterated internal standard. This may involve adjusting the mobile phase composition, gradient profile, or column temperature.[1] |
| Column Degradation | A loss of stationary phase or contamination of the column can alter the separation characteristics. Replace the analytical column with a new one of the same type and implement a regular column washing protocol.[1] |
Problem: Unexpectedly high or low analyte concentrations.
| Possible Cause | Recommended Solution |
| Differential Matrix Effects | The analyte and internal standard may be eluting into regions of the chromatogram with different levels of ion suppression or enhancement. Re-optimize the chromatography to ensure they elute in a "cleaner" region.[1][4] |
| Internal Standard Concentration Error | An error in the preparation of the this compound spiking solution will lead to systematic errors in quantification. Carefully reprepare the internal standard solution and verify its concentration.[1] |
| Cross-Contamination (Carryover) | Carryover from a high-concentration sample to a subsequent low-concentration sample can lead to artificially high results. Optimize the autosampler wash procedure and inject a blank sample after high-concentration samples to check for carryover.[1] |
Experimental Protocols
Protocol: Quantitative Assessment of Matrix Effects
Objective: To quantify the degree of ion suppression or enhancement for a given analyte in a specific matrix.[1]
Methodology:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike the analyte and this compound into the final reconstitution solvent at various concentration levels covering the calibration range.
-
Set B (Post-Spiked Matrix): Extract at least six different lots of blank matrix. After the final extraction step, spike the analyte and this compound into the extracted matrix at the same concentrations as Set A.[1]
-
Set C (Pre-Spiked Matrix): Spike the analyte and this compound into the blank matrix before the extraction process at the same concentrations as Set A.[1]
-
-
Analyze all three sets of samples using the developed LC-MS/MS method.
-
Calculate the Matrix Effect Factor (MEF):
-
MEF = (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A)
-
A MEF of 1 indicates no matrix effect.
-
A MEF < 1 indicates ion suppression.
-
A MEF > 1 indicates ion enhancement.
-
-
Calculate the Recovery:
-
Recovery (%) = [(Peak Area of Analyte in Set C) / (Peak Area of Analyte in Set B)] * 100
-
-
Calculate the Internal Standard-Normalized Matrix Factor:
-
IS-Normalized MEF = [(Peak Area of Analyte in Set B) / (Peak Area of IS in Set B)] / [(Peak Area of Analyte in Set A) / (Peak Area of IS in Set A)]
-
An IS-Normalized MEF close to 1 indicates that the internal standard is effectively compensating for the matrix effect.
-
Visualizing Workflows and Concepts
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. researchgate.net [researchgate.net]
- 5. longdom.org [longdom.org]
- 6. nebiolab.com [nebiolab.com]
- 7. benchchem.com [benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Correcting for Isotopic Interference with Methyl Palmitate-d31
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Methyl Palmitate-d31 as an internal standard in mass spectrometry-based analyses. The focus is on identifying and correcting for isotopic interference from the unlabeled (native) methyl palmitate.
Frequently Asked Questions (FAQs)
Q1: What is isotopic interference and why is it a concern when using this compound?
A1: Isotopic interference, also known as "cross-talk," occurs when the signal of the isotopically labeled internal standard (this compound) is artificially inflated by contributions from the natural isotopes of the unlabeled analyte (methyl palmitate).[1] While this compound has a large mass difference from the native compound, the high number of carbon and hydrogen atoms in the molecule means there is a small but measurable probability that a molecule of unlabeled methyl palmitate will contain a sufficient number of heavy isotopes (e.g., ¹³C and ²H) to be detected at the same mass-to-charge ratio (m/z) as the deuterated standard. This is particularly problematic at high concentrations of the native analyte, leading to non-linear calibration curves and inaccurate quantification.[1]
Q2: How can I determine if isotopic interference is affecting my results?
A2: A simple way to check for isotopic interference is to analyze a high-concentration sample of unlabeled methyl palmitate without any internal standard. Monitor the m/z channel corresponding to this compound. A significant signal in this channel indicates that the natural isotope distribution of the unlabeled analyte is contributing to the internal standard's signal.[1]
Q3: What is the "chromatographic isotope effect" and how does it relate to this compound?
A3: The chromatographic isotope effect is a phenomenon where deuterated compounds may elute slightly earlier or later than their non-deuterated counterparts during chromatographic separation.[1] For fatty acid methyl esters, it has been observed that deuterated forms can have slightly different retention times.[2] This can be problematic if the analyte and internal standard do not co-elute, as they may experience different matrix effects, leading to inaccurate quantification. It is crucial to verify the co-elution of methyl palmitate and this compound during method development.
Q4: Is it better to use a ¹³C-labeled standard instead of a deuterated one to avoid these issues?
A4: While ¹³C-labeled standards can also have isotopic overlap, the natural abundance of ¹³C is lower than that of deuterium, which can reduce the likelihood of significant "cross-talk".[1] However, highly deuterated standards like this compound (with 31 deuterium atoms) are generally effective at minimizing direct isotopic overlap from the M+1 and M+2 peaks of the analyte. The primary concern with high levels of deuteration is often the potential for a chromatographic shift. The choice between a deuterated and a ¹³C-labeled standard depends on the specific analytical challenges and the availability of the standards.
Troubleshooting Guides
Issue 1: Non-linear calibration curve at high analyte concentrations.
-
Possible Cause: Isotopic interference from the unlabeled methyl palmitate is artificially increasing the signal of the this compound internal standard.
-
Troubleshooting Steps:
-
Confirm Interference: Analyze a high concentration of unlabeled methyl palmitate and check for a signal at the m/z of this compound.
-
Mathematical Correction: Apply a mathematical correction to subtract the contribution of the unlabeled analyte from the internal standard's signal (see Experimental Protocol 1).
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Optimize Concentration: If possible, adjust the concentration of the internal standard to be significantly higher than the upper limit of quantification to minimize the relative contribution of the interference.[1]
-
Dilute Samples: If the analyte concentration is excessively high, consider diluting the samples to bring them into a more linear range of the assay.[1]
-
Issue 2: Poor reproducibility of quality control (QC) samples.
-
Possible Cause 1: Incomplete co-elution of methyl palmitate and this compound, leading to differential matrix effects.
-
Troubleshooting Steps:
-
Overlay Chromatograms: Carefully examine the chromatograms of the analyte and internal standard to ensure complete peak overlap.
-
Adjust Chromatography: Modify the chromatographic method (e.g., gradient, temperature) to achieve better co-elution.
-
-
Possible Cause 2: Isotopic exchange of deuterium atoms on the internal standard with protons from the solvent or matrix.
-
Troubleshooting Steps:
-
Assess Stability: Incubate this compound in the sample matrix under your experimental conditions and analyze for any loss of deuterium.
-
Modify Sample Preparation: Avoid harsh acidic or basic conditions during sample preparation that could promote deuterium exchange.
-
Data Presentation
Table 1: Natural Isotopic Abundances of Relevant Elements
| Element | Isotope | Natural Abundance (%) |
| Carbon | ¹²C | 98.89 |
| ¹³C | 1.11 | |
| Hydrogen | ¹H | 99.985 |
| ²H | 0.015 | |
| Oxygen | ¹⁶O | 99.759 |
| ¹⁷O | 0.038 | |
| ¹⁸O | 0.204 |
Data sourced from various resources on isotopic abundances.[3]
Experimental Protocols
Protocol 1: Mathematical Correction for Isotopic Interference
This protocol describes a method to correct for the contribution of unlabeled methyl palmitate to the signal of this compound.
Methodology:
-
Determine the Correction Factor (CF):
-
Prepare a solution of unlabeled methyl palmitate at a known high concentration (e.g., the upper limit of quantification).
-
Analyze this solution by GC-MS and measure the peak area of the signal that appears at the m/z of this compound (Area_Interference).
-
Measure the peak area of the monoisotopic peak of the unlabeled methyl palmitate (Area_Analyte).
-
Calculate the Correction Factor (CF) as: CF = Area_Interference / Area_Analyte
-
-
Apply the Correction to Samples:
-
For each experimental sample, measure the peak area of the unlabeled methyl palmitate (Area_Analyte_Sample) and the observed peak area of the this compound internal standard (Area_IS_Observed).
-
Calculate the corrected area of the internal standard (Area_IS_Corrected) using the following formula: Area_IS_Corrected = Area_IS_Observed - (Area_Analyte_Sample * CF)
-
-
Quantification:
-
Use the Area_IS_Corrected for all subsequent calculations of analyte concentration.
-
Visualizations
Caption: Workflow for the mathematical correction of isotopic interference.
Caption: A logical diagram for troubleshooting inaccurate results.
References
- 1. benchchem.com [benchchem.com]
- 2. Isotope-labeling in situ derivatization and HS-SPME arrow GC–MS/MS for simultaneous determination of fatty acids and fatty acid methyl esters in aqueous matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isotopes as a tool for reconstructing ancient environments – The Summons Lab • Geobiology and Astrobiology at MIT [summons.mit.edu]
Technical Support Center: Gas Chromatography of Methyl Palmitate-d31
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the peak shape of Methyl palmitate-d31 during gas chromatography (GC) analysis.
Troubleshooting Guides
Poor peak shape in gas chromatography can compromise the accuracy and precision of your results. Below are guides to address common peak shape issues you might encounter with this compound.
Issue: Peak Tailing
Symptom: The peak has an asymmetrical shape with a tail extending towards the end of the chromatogram.
Potential Causes and Solutions:
-
Active Sites in the System: Polar analytes like fatty acid methyl esters (FAMEs) can interact with active sites (e.g., silanol groups) in the inlet liner, column, or detector.
-
Solution: Use a deactivated inlet liner and a high-quality, inert GC column. If tailing persists, you may need to trim the first few centimeters of the column to remove accumulated non-volatile residues.
-
-
Column Contamination: Buildup of non-volatile sample matrix components at the head of the column can lead to peak tailing.
-
Solution: Regularly bake out the column at a high temperature as recommended by the manufacturer. If contamination is severe, trimming the column inlet may be necessary.
-
-
Improper Column Installation: A poor column cut or incorrect installation depth in the inlet or detector can create dead volume and cause peak tailing.[1]
-
Solution: Ensure the column is cut cleanly and squarely. Follow the instrument manufacturer's instructions for the correct column installation depth.
-
-
Inadequate Derivatization: Incomplete conversion of palmitic acid to its methyl ester can result in the free acid tailing.
-
Solution: Review and optimize your derivatization protocol. Ensure reagents are fresh and reaction times and temperatures are appropriate.
-
Issue: Peak Fronting
Symptom: The peak is asymmetrical with the front of the peak being less steep than the back.
Potential Causes and Solutions:
-
Column Overload: Injecting too much sample for the column's capacity is a common cause of peak fronting.[1]
-
Solution 1: Reduce Sample Concentration: Dilute your sample.
-
Solution 2: Reduce Injection Volume: Decrease the amount of sample introduced into the GC.
-
Solution 3: Increase Split Ratio: If using a split injection, increasing the split ratio will reduce the amount of sample reaching the column.
-
-
Solvent Mismatch: If the sample solvent is significantly different in polarity from the stationary phase, it can cause peak distortion, especially for early eluting peaks.
-
Solution: Whenever possible, dissolve your sample in a solvent that is compatible with the GC column's stationary phase.
-
Issue: Split Peaks
Symptom: A single compound appears as two or more merged peaks.
Potential Causes and Solutions:
-
Improper Injection Technique: A slow injection speed can cause the sample to vaporize inefficiently in the inlet, leading to band broadening and potential peak splitting.
-
Solution: Use an autosampler for consistent and fast injections. If injecting manually, aim for a quick and smooth plunger depression.
-
-
Inlet Temperature Too Low: If the inlet temperature is not high enough to rapidly vaporize the sample and solvent, it can lead to split peaks.
-
Solution: Increase the inlet temperature. A common starting point for FAME analysis is 250 °C.
-
-
Condensation Effects: If the initial oven temperature is too high, it can prevent proper focusing of the analyte at the head of the column, especially in splitless injection.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting poor peak shape for this compound.
Frequently Asked Questions (FAQs)
Q1: I'm observing a slight shift in the retention time of this compound compared to its non-deuterated standard. Is this normal?
A1: Yes, a small shift in retention time is expected. Deuterated compounds often elute slightly earlier than their non-deuterated counterparts due to the "chromatographic isotope effect".[3][4][5] This effect is typically small and consistent. However, if you observe significant, inconsistent shifts or peak distortion, it may indicate other chromatographic issues.
Q2: What is a good starting point for GC method parameters for this compound analysis?
A2: The optimal parameters will depend on your specific instrument and column. However, a good starting point for FAME analysis is provided in the table below.
| Parameter | Recommended Starting Condition |
| GC Column | Polar (e.g., WAX or cyanopropyl phase) |
| Injector Type | Split/Splitless |
| Inlet Temperature | 250 °C[6] |
| Injection Volume | 1 µL |
| Split Ratio | 20:1 to 100:1 (adjust based on concentration) |
| Carrier Gas | Helium or Hydrogen |
| Carrier Gas Flow | ~1-2 mL/min (or optimal linear velocity for your column) |
| Oven Program | Start at a lower temperature (e.g., 100-150 °C) and ramp to a final temperature of around 240-250 °C. The ramp rate will influence resolution and analysis time. |
| Detector | FID or MS |
| Detector Temperature | 250-280 °C |
Q3: Can the derivatization process affect the peak shape of this compound?
A3: Absolutely. Incomplete derivatization of the parent fatty acid to its methyl ester is a common source of peak tailing. Ensure your derivatization reagents (e.g., BF3 in methanol, methanolic HCl) are fresh and the reaction conditions (time and temperature) are sufficient for complete conversion.[7] Any residual underivatized acid will likely exhibit poor chromatography.
Q4: How does my choice of solvent impact the peak shape?
A4: The sample solvent can significantly affect peak shape, especially in splitless injection. If the solvent is not compatible with the stationary phase, it can cause peak distortion, particularly for early eluting peaks. For example, injecting a non-polar solvent like hexane onto a highly polar wax column can lead to issues.[2] It is best to dissolve your sample in a solvent that is compatible with your column's stationary phase.
Experimental Protocols
Standard Preparation of this compound
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Accurately weigh a known amount of this compound standard.
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Dissolve the standard in a high-purity solvent (e.g., hexane or heptane) to create a stock solution of a known concentration (e.g., 1 mg/mL).
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Perform serial dilutions of the stock solution to create a series of calibration standards at the desired concentrations for your analysis.
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Store the solutions in sealed vials at an appropriate temperature (e.g., 4 °C) to prevent evaporation and degradation.
Derivatization of Palmitic Acid to Methyl Palmitate (Example Protocol)
This is a general protocol and may need to be optimized for your specific sample matrix.
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To your sample containing palmitic acid, add a known volume of a methanolic solution containing an acid catalyst (e.g., 14% Boron Trifluoride in methanol or 5% HCl in methanol).
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Seal the reaction vessel and heat at a specific temperature (e.g., 60-100 °C) for a defined period (e.g., 10-60 minutes).
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After cooling, add a non-polar extraction solvent (e.g., hexane) and water to the mixture.
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Vortex the mixture to extract the fatty acid methyl esters into the organic layer.
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Carefully transfer the organic layer to a clean vial for GC analysis.
The following diagram illustrates the general experimental workflow for the analysis of fatty acid methyl esters.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gcms.cz [gcms.cz]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. agilent.com [agilent.com]
- 7. gcms.cz [gcms.cz]
Calibration curve linearity issues with Methyl palmitate-d31
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address issues with calibration curve linearity using Methyl palmitate-d31 as an internal standard.
Frequently Asked Questions (FAQs)
Q1: Why is my calibration curve for Methyl palmitate non-linear, even when using this compound as an internal standard?
A1: Non-linearity in your calibration curve, despite using a deuterated internal standard like this compound, can stem from several factors. The most common causes include matrix effects, where components in your sample interfere with the ionization of your analyte and internal standard, and detector saturation at high concentrations.[1] It is also possible that the internal standard itself is contributing to the non-linearity due to issues with its purity, concentration, or differential stability compared to the native analyte.[2]
Q2: What are matrix effects and how can they cause non-linear calibration curves?
A2: Matrix effects occur when molecules co-eluting with your analyte and internal standard from the sample matrix affect their ionization efficiency in the mass spectrometer's ion source.[3][4] This can lead to ion suppression (decreased signal) or ion enhancement (increased signal).[3] If the matrix affects the analyte and the deuterated internal standard differently, a phenomenon known as "differential matrix effects," it can lead to a non-linear response in the calibration curve.[2][5]
Q3: Can the deuterated internal standard, this compound, itself be the source of the problem?
A3: Yes, several issues related to the internal standard can lead to non-linearity. These include:
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Isotopic Contamination: The deuterated standard may contain a small amount of the unlabeled analyte, which can artificially inflate the response at lower concentrations.[2]
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Incorrect Concentration: An inappropriately high concentration of the internal standard can lead to "self-suppression" or detector saturation.[6]
-
Chromatographic Shift: A slight difference in retention time between Methyl palmitate and this compound, known as an isotopic effect, can expose them to different matrix components as they elute, resulting in differential ion suppression.[3][6]
-
Isotopic Exchange: Deuterium atoms can sometimes be replaced by hydrogen atoms from the solvent or matrix, especially under certain pH conditions. This would alter the internal standard's response.[2]
Q4: What is detector saturation and how can I identify it?
A4: Detector saturation occurs when the concentration of an analyte is too high for the mass spectrometer's detector to handle, leading to a plateau or even a decrease in the signal at the upper end of the calibration curve.[7][8] This will cause the curve to become non-linear. You can often identify detector saturation by observing a "flat-top" peak shape in your chromatogram for the high concentration standards.[8] Another indication is that the response of the highest calibration point is not proportionally higher than the preceding points.[8]
Troubleshooting Guides
Guide 1: Investigating and Mitigating Matrix Effects
If you suspect matrix effects are causing your non-linear calibration curve, the following steps can help you diagnose and address the issue.
Experimental Protocol: Matrix Effect Evaluation
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare your calibration standards in a clean solvent (e.g., methanol or acetonitrile).
-
Set B (Post-Extraction Spike): Extract a blank matrix sample (e.g., plasma, tissue homogenate) and then spike the extracted matrix with your calibration standards.
-
Set C (Pre-Extraction Spike): Spike the blank matrix with your calibration standards before performing the extraction.
-
-
Analyze the Samples: Inject all three sets of samples into your LC-MS/MS system and acquire the data.
-
Calculate the Matrix Effect: The matrix effect can be quantified using the following formula:
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement. A consistent matrix effect across the concentration range is ideal. Differential matrix effects will be evident if the percentage changes significantly with concentration.
Data Presentation: Matrix Effect Evaluation
| Concentration (ng/mL) | Peak Area (Neat Solution - Set A) | Peak Area (Post-Extraction Spike - Set B) | Matrix Effect (%) | Analyte/IS Ratio (Set B) |
| 1 | 10,000 | 8,500 | 85% | 0.012 |
| 10 | 105,000 | 78,750 | 75% | 0.118 |
| 100 | 1,100,000 | 660,000 | 60% | 0.985 |
| 500 | 5,200,000 | 2,340,000 | 45% | 3.510 |
| 1000 | 9,800,000 | 3,430,000 | 35% | 5.145 |
This table presents hypothetical data illustrating a case of increasing ion suppression with higher analyte concentrations, which would lead to a non-linear calibration curve.
Troubleshooting Workflow for Matrix Effects
Caption: Troubleshooting workflow for matrix effects.
Guide 2: Addressing Potential Issues with the Internal Standard
If matrix effects are ruled out or addressed, investigate the internal standard itself.
Experimental Protocol: Assessing Contribution from Internal Standard
-
Prepare a Blank Sample: Use a matrix sample that is known to be free of the analyte.
-
Spike with Internal Standard: Add this compound at the same concentration used in your assay.
-
Analyze the Sample: Run the sample on the LC-MS/MS and monitor the mass transition for the unlabeled Methyl palmitate.
-
Evaluate the Response: The signal for the unlabeled analyte should be less than 20% of the response of the Lower Limit of Quantification (LLOQ) for your assay.[2] A higher response indicates significant contamination of the internal standard with the unlabeled analyte.[2]
Data Presentation: Internal Standard Purity Check
| Sample | Analyte Transition Response | LLOQ Response | IS Contribution (%) |
| Blank + IS | 500 | 3,000 | 16.7% |
| LLOQ Standard | 3,100 | 3,000 | N/A |
This table shows hypothetical data indicating that the contribution of the unlabeled analyte from the internal standard is acceptable.
Experimental Protocol: Verifying Co-elution
-
Prepare a Mid-Concentration Standard: Create a standard with both Methyl palmitate and this compound.
-
Analyze with High Resolution: Inject the sample and carefully examine the chromatograms for both the analyte and the internal standard.
-
Evaluate Retention Times: The retention times should be as close as possible. A significant shift can lead to differential matrix effects.[3]
Guide 3: Identifying and Managing Detector Saturation
If the non-linearity is primarily at the high end of your calibration curve, detector saturation is a likely cause.
Troubleshooting Steps for Detector Saturation
-
Examine Peak Shapes: Look for flattened or distorted peak shapes for your highest concentration standards.[8]
-
Reduce Analyte Concentration: Dilute your highest standards and re-inject them. If the diluted standards fall on the linear portion of the curve, this points to detector saturation.
-
Adjust Instrument Parameters:
-
Decrease Injection Volume: This reduces the amount of analyte entering the mass spectrometer.
-
Use a Less Intense Transition: If you are using multiple reaction monitoring (MRM), select a less intense product ion for quantification at higher concentrations.
-
Modify Ion Source Parameters: Adjusting parameters like collision energy can sometimes reduce the signal intensity.
-
-
Narrow the Calibration Range: If the above steps are not feasible, you may need to define a narrower linear range for your assay and dilute any samples that fall above the upper limit of quantification.[9]
Potential Causes of Non-Linearity
Caption: Potential causes of non-linear calibration curves.
References
- 1. gmi-inc.com [gmi-inc.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. altabrisagroup.com [altabrisagroup.com]
Technical Support Center: Analysis of Methyl Palmitate-d31 by Electrospray Ionization Mass Spectrometry
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression of Methyl Palmitate-d31 during electrospray ionization (ESI) mass spectrometry experiments.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for this compound analysis?
A1: Ion suppression is a type of matrix effect that occurs in electrospray ionization (ESI) and other atmospheric pressure ionization (API) techniques.[1][2] It is the reduction in the ionization efficiency of a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[2][3] These interfering components can compete with the analyte for ionization, alter the physical properties of the ESI droplets (like surface tension and viscosity), or co-precipitate with the analyte, all of which hinder the formation of gas-phase analyte ions.[1] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of quantitative analyses.[1][4] In complex biological samples, lipids, particularly phospholipids, are major contributors to matrix effects and ion suppression.[3][5]
Q2: How can I detect if ion suppression is affecting my this compound signal?
A2: There are two primary methods to assess ion suppression. The most common is a qualitative post-column infusion experiment. In this setup, a constant flow of a this compound standard solution is introduced into the LC eluent stream after the analytical column but before the ESI source.[6] When a blank matrix sample (without the analyte) is injected, any dip in the constant baseline signal of this compound indicates a region of ion suppression caused by eluting matrix components.[6] A second, quantitative method involves comparing the peak area of this compound in a post-extraction spiked sample (a blank matrix extract to which the analyte is added) to the peak area of the analyte in a pure solvent solution at the same concentration.[6] A lower response in the matrix sample signifies the presence of ion suppression.[6]
Q3: Is my deuterated internal standard, this compound, also affected by ion suppression?
A3: Yes, stable isotope-labeled internal standards like this compound are also subject to ion suppression.[7] The fundamental principle of using a stable isotope-labeled internal standard is that it will co-elute with the unlabeled analyte and experience the same degree of ion suppression, thus allowing for accurate quantification through the ratio of the analyte to the internal standard.[8] However, this compensation may not be perfect in all situations. Severe ion suppression can still lead to a loss of signal for both the analyte and the internal standard, potentially compromising the limits of detection.[7] Additionally, the concentration of the internal standard itself can influence the ionization behavior, so its added amount is an important consideration.[7]
Q4: Can the choice of ionization mode affect ion suppression for fatty acid methyl esters (FAMEs)?
A4: While FAMEs can be analyzed in both positive and negative ion modes, the choice can influence sensitivity and potential interferences. Analysis of underivatized fatty acids is often performed in negative ion mode, but this can suffer from low sensitivity and ion suppression, especially when acidic mobile phases are used for chromatography.[9] Derivatizing fatty acids to their methyl esters, like methyl palmitate, can improve volatility for GC-MS but for LC-ESI-MS, they are often analyzed as [M+H]⁺ or other adducts in positive ion mode.[10] An alternative approach is to derivatize the original fatty acid with a reagent that imparts a permanent positive charge, which can dramatically increase sensitivity in positive ion mode and move the analysis away from the interferences common in negative mode.[9][10] For FAMEs specifically, positive chemical ionization (PCI) in GC-MS has been shown to be effective in producing protonated molecules, which can offer better sensitivity and mass separation compared to electron ionization (EI).[11] While ESI is different, this highlights that the ionization mechanism is a key factor. Atmospheric pressure chemical ionization (APCI) is another alternative to ESI that is often less susceptible to ion suppression.[1][2]
Troubleshooting Guides
My this compound signal is low and inconsistent. How can I troubleshoot this?
Low and inconsistent signal intensity are classic symptoms of ion suppression. Follow this guide to diagnose and mitigate the issue.
Step 1: Assess the Sample Preparation
Complex sample matrices are a primary source of ion-suppressing agents.[3] Your sample preparation should be optimized to remove interferences like phospholipids, salts, and proteins.[12]
-
Problem: Protein precipitation (PPT) alone is often insufficient for removing phospholipids.[12]
-
Solution: Employ more rigorous sample cleanup techniques. Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are highly effective at removing matrix components that cause ion suppression.[12] For lipid-rich matrices, specialized phospholipid removal plates or cartridges can be particularly effective.
Step 2: Optimize Chromatographic Separation
If interfering compounds co-elute with this compound, ion suppression will occur.[2]
-
Problem: The current LC method does not adequately separate this compound from matrix components.
-
Solution: Adjust your chromatographic parameters.
-
Modify the Gradient: Increase the gradient length or change its slope to improve the separation of your analyte from interfering peaks.[4]
-
Change the Column: Consider a column with a different stationary phase (e.g., phenyl instead of C18) to alter selectivity.[13]
-
Adjust Flow Rate: Lowering the flow rate can sometimes reduce ion suppression by improving desolvation efficiency in the ESI source.[1]
-
Step 3: Tune the ESI Source Parameters
Suboptimal ESI source conditions can exacerbate ion suppression.
-
Problem: The ESI source is not optimized for this compound in your sample matrix.
-
Solution: Systematically optimize the source parameters by infusing a standard solution of this compound and monitoring its signal while adjusting the following:
-
Spray Voltage: An optimal voltage is crucial. Too high a voltage can cause instability and discharge.[11]
-
Gas Flows: Optimize the nebulizing and drying gas flow rates. The nebulizing gas helps in droplet formation, while the drying gas aids in desolvation.[13]
-
Source and Desolvation Temperatures: Proper temperatures are needed to efficiently evaporate the solvent from the ESI droplets without thermally degrading the analyte.[13]
-
Sprayer Position: The position of the ESI needle relative to the mass spectrometer inlet can significantly impact signal intensity.[11]
-
Step 4: Consider Sample Dilution
-
Problem: High concentrations of both the analyte and matrix components can saturate the ESI process.[1]
-
Solution: If signal intensity allows, diluting the sample extract can reduce the concentration of interfering compounds, thereby lessening their suppressive effects.[1]
Data and Protocols
Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction
| Sample Preparation Method | Typical Reduction in Matrix Components | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | Low to Moderate | Simple, fast, and inexpensive. | Ineffective at removing phospholipids and salts, often leading to significant ion suppression.[12] |
| Liquid-Liquid Extraction (LLE) | Moderate to High | Can provide clean extracts by partitioning the analyte into an immiscible solvent. | Can be labor-intensive and may have lower analyte recovery. |
| Solid-Phase Extraction (SPE) | High | Highly selective, provides very clean extracts, and can concentrate the analyte. | Requires method development to optimize sorbent, wash, and elution steps. |
| Phospholipid Removal Plates | Very High (for phospholipids) | Specifically targets and removes phospholipids, a major source of ion suppression in bioanalysis. | May not remove other types of interfering matrix components. |
Table 2: Typical Starting UPLC-ESI-MS/MS Parameters for FAME Analysis
These parameters are based on a published method for fatty acid analysis and should be used as a starting point for optimization.[13]
| Parameter | Setting |
| Column | Acquity UPLC BEH Phenyl, 2.1 x 100 mm, 1.7 µm |
| Mobile Phase A | 95:5 Water:Acetonitrile with 10 mM Ammonium Acetate |
| Mobile Phase B | 100% Acetonitrile |
| Gradient | Isocratic elution with 90% B |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 50 °C |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 0.7 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 500 °C |
| Desolvation Gas Flow | 800 L/h |
| Cone Gas Flow | 150 L/h |
Experimental Protocol: Solid-Phase Extraction (SPE) for this compound from a Biological Matrix
This protocol provides a general workflow for cleaning up a biological sample (e.g., plasma) to reduce matrix effects prior to LC-MS analysis of this compound. Note: This is a starting point and should be optimized for your specific matrix and analyte.
Materials:
-
Mixed-mode or reversed-phase SPE cartridges (e.g., C18)
-
Sample pre-treatment solution (e.g., 4% phosphoric acid in water)
-
Wash solvent (e.g., 5% methanol in water)
-
Elution solvent (e.g., acetonitrile or methanol)
-
Nitrogen evaporator
-
Reconstitution solvent (mobile phase compatible, e.g., 90:10 Acetonitrile:Water)
Procedure:
-
Sample Pre-treatment: Thaw the biological sample (e.g., 100 µL of plasma). Add the internal standard (this compound). Precipitate proteins by adding 300 µL of cold acetonitrile. Vortex and centrifuge at high speed for 10 minutes. Transfer the supernatant to a clean tube. Dilute the supernatant with the sample pre-treatment solution (e.g., 1:1 v/v).
-
Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water through the sorbent bed.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate.
-
Washing: Wash the cartridge with 1 mL of the wash solvent to remove polar interferences and salts.
-
Elution: Elute the this compound and other lipids from the cartridge with 1 mL of the elution solvent into a clean collection tube.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in a small volume (e.g., 100 µL) of the reconstitution solvent.
-
Analysis: The sample is now ready for injection into the LC-MS/MS system.
Visualizations
Caption: Troubleshooting workflow for low or inconsistent this compound signal.
Caption: Sample preparation workflow to minimize matrix effects for this compound analysis.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 3. longdom.org [longdom.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. littlemsandsailing.com [littlemsandsailing.com]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. myadlm.org [myadlm.org]
- 9. LC/ESI-MS/MS detection of FAs by charge reversal derivatization with more than four orders of magnitude improvement in sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A rapid and sensitive profiling of free fatty acids using liquid chromatography electrospray ionization tandem mass spectrometry (LC/ESI-MS/MS) after ... - RSC Advances (RSC Publishing) DOI:10.1039/C6RA01344A [pubs.rsc.org]
- 11. shimadzu.com [shimadzu.com]
- 12. researchgate.net [researchgate.net]
- 13. A rapid and highly sensitive UPLC-ESI-MS/MS method for the analysis of the fatty acid profile of edible vegetable oils - PMC [pmc.ncbi.nlm.nih.gov]
Ensuring complete derivatization for accurate quantification with Methyl palmitate-d31
Welcome to the technical support center for ensuring complete derivatization and accurate quantification using Methyl palmitate-d31. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their gas chromatography-mass spectrometry (GC-MS) workflows.
Frequently Asked Questions (FAQs)
Q1: Why is complete derivatization crucial when using this compound as an internal standard?
A1: Complete derivatization is essential for accurate quantification in GC-MS analysis.[1] The underlying principle of using an internal standard like this compound is that it behaves chemically similarly to the endogenous analytes of interest (e.g., palmitic acid). For accurate results, both the internal standard and the target analytes must be converted to their methyl ester forms (FAMEs) with the same efficiency.[2] If the derivatization is incomplete, the ratio of the derivatized internal standard to the derivatized analyte will not accurately reflect their initial concentrations, leading to significant quantification errors.
Q2: I am observing low recovery of my this compound internal standard. What are the potential causes?
A2: Low recovery of your internal standard can stem from several issues throughout the sample preparation workflow. The most common culprits are incomplete derivatization, losses during extraction, and sample matrix effects.[2] Incomplete derivatization can be caused by the presence of water, degraded reagents, or non-optimized reaction conditions (time, temperature, reagent concentration).[2][3] During liquid-liquid extraction after derivatization, insufficient mixing or a single extraction step may not be enough to recover all the FAMEs from the aqueous layer.[2][4]
Q3: My derivatization reaction appears to be incomplete, resulting in poor peak shapes and inconsistent results. How can I troubleshoot this?
A3: Incomplete derivatization is a frequent problem that can be addressed by systematically evaluating several factors.[5] First, ensure all glassware is completely dry and use anhydrous solvents, as water can inhibit the esterification reaction.[2] Second, verify the quality and concentration of your derivatization reagent (e.g., Boron Trifluoride-Methanol). Degraded reagents or an insufficient molar excess of the reagent will lead to an incomplete reaction.[3][5] Finally, optimize the reaction time and temperature. To determine the ideal conditions, you can analyze aliquots at different time points to find when the peak area of the FAMEs platetaues.[3]
Q4: Can the choice of derivatization reagent affect my results with this compound?
A4: Yes, the choice of reagent is critical. The most common method for preparing FAMEs is acid-catalyzed esterification, often using Boron Trifluoride (BF3) in methanol.[1][6] This method is effective for converting free fatty acids to FAMEs.[7] Another common method is silylation, using reagents like BSTFA, which converts carboxylic acids to trimethylsilyl (TMS) esters.[1][6] While both create volatile derivatives suitable for GC-MS, their reaction kinetics and sensitivity to interfering substances can differ. It is important to choose a method that is robust and provides complete derivatization for both your analytes and the this compound internal standard.
Q5: Are there any specific issues to be aware of when using BF3-Methanol for derivatization?
A5: While BF3-Methanol is a widely used and effective reagent, there are potential drawbacks. The reaction requires heating, and prolonged exposure to high temperatures or high concentrations of BF3 can potentially cause the formation of methoxy artifacts and degradation of polyunsaturated fatty acids.[8][9] It is also a toxic reagent and should be handled with appropriate safety precautions.[8] To mitigate these risks, it is crucial to use the recommended concentration (typically 12-14%) and to optimize the reaction time and temperature.[1][7]
Troubleshooting Guides
This section provides structured guidance for resolving specific issues encountered during your experiments.
Issue 1: Low or Inconsistent Peak Area for this compound
This issue points towards problems with either the derivatization step or sample extraction.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low internal standard peak area.
Quantitative Data Summary: Impact of Reaction Conditions
The following table illustrates how optimizing reaction parameters can improve the derivatization yield of this compound. The data is representative of a typical optimization experiment.
| Parameter | Condition 1 | Condition 2 (Optimized) | Outcome |
| Reaction Time | 30 minutes | 60 minutes | Increased peak area by ~20% |
| Reaction Temp. | 40°C | 60°C | Increased peak area by ~15% |
| Reagent | Old, opened reagent | Fresh, sealed reagent | Increased peak area by ~30% |
| Moisture | Standard glassware | Oven-dried glassware | Increased peak area by ~25% |
Issue 2: Presence of Artifacts and Byproducts in the Chromatogram
Extraneous peaks in your chromatogram can interfere with the quantification of your target analytes.
Troubleshooting Workflow
Caption: Logic for identifying and eliminating analytical artifacts.
Post-Derivatization Cleanup Comparison
A cleanup step after the reaction is often effective at removing reagent-related byproducts.[5]
| Cleanup Method | Description | Efficacy |
| None | Direct injection after reaction. | High levels of reagent peaks. |
| Water Wash | Adding water and extracting with a non-polar solvent (e.g., hexane). | Removes excess BF3 and methanol. |
| Bicarbonate Wash | Washing with a saturated sodium bicarbonate solution. | Neutralizes and removes acidic catalyst. |
| Solid-Phase Extraction (SPE) | Using a specialized cartridge to retain interferences. | Provides the cleanest extract, but may require method development. |
Experimental Protocols
Protocol 1: Acid-Catalyzed Esterification using Boron Trifluoride (BF3)-Methanol
This protocol is a standard method for the preparation of Fatty Acid Methyl Esters (FAMEs).
Methodology:
-
Sample Preparation: Place 1-25 mg of the lipid sample into a screw-capped glass tube with a PTFE liner.[1][5] If the sample is in a solvent, evaporate to complete dryness under a stream of nitrogen.
-
Internal Standard Spiking: Add a known amount of this compound solution to the dried sample.
-
Reagent Addition: Add 2 mL of 12-14% Boron Trifluoride in methanol (BF3-Methanol).[1]
-
Reaction: Tightly cap the tube and heat in a water bath or heating block at 60°C for 60 minutes.[5][6] The optimal time and temperature may need to be determined empirically for specific sample types.[1]
-
Extraction: Cool the tube to room temperature. Add 1 mL of water and 1 mL of hexane.[3][5]
-
Phase Separation: Cap the tube and vortex thoroughly for 1 minute to extract the FAMEs into the hexane layer.[1] Allow the layers to separate.
-
Sample Collection: Carefully transfer the upper hexane layer to a clean vial. To ensure no water is transferred, the organic layer can be passed through a small column of anhydrous sodium sulfate.[3][5]
-
Analysis: The sample is now ready for GC-MS analysis.
Workflow Diagram
Caption: BF3-Methanol derivatization workflow for FAME analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. Derivatization techniques for free fatty acids by GC [restek.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. aocs.org [aocs.org]
Validation & Comparative
A Researcher's Guide: Comparing Methyl Palmitate-d31 and C13-Labeled Palmitate as Tracers in Metabolic Research
For researchers, scientists, and drug development professionals, the selection of an appropriate isotopic tracer is paramount for the accurate elucidation of metabolic pathways. This guide provides an objective comparison of two commonly used stable isotope tracers for studying fatty acid metabolism: Methyl palmitate-d31 and C13-labeled palmitate. By examining their performance, analytical methodologies, and applications, this document aims to equip researchers with the necessary information to make an informed decision for their experimental needs.
At a Glance: Key Performance Differences
| Feature | This compound | C13-Labeled Palmitate |
| Primary Application | Measurement of dietary fat oxidation.[1][2] | Broad applicability in fatty acid metabolism studies, including oxidation, flux, and incorporation into complex lipids.[3][4][5][6] |
| Cost | Generally lower cost.[4] | Generally higher cost. |
| Acetate Correction for Oxidation Studies | Not required, simplifying the experimental protocol.[1][2] | Requires a separate acetate correction factor to account for label sequestration in the TCA cycle.[2] |
| Isotope Effect | Potential for isotope effects due to the significant mass increase (>10%) from 31 deuterium atoms, though in vivo effects are not fully characterized.[4] | Minimal isotope effect as the mass change is smaller. |
| Analytical Method | Primarily Gas Chromatography-Mass Spectrometry (GC-MS).[7][8] | Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][9][10] |
| Tracer Administration | Typically oral, mixed with a meal for dietary fat oxidation studies.[1][2] | Intravenous infusion for plasma fatty acid turnover and oxidation studies; can also be used in cell culture.[4][5] |
| Sample Types for Oxidation Measurement | Urine or plasma, measuring deuterium enrichment in body water.[1] | Expired breath (¹³CO₂) and plasma.[1] |
| Tracer Recycling | Potential for deuterium loss during desaturation.[11] | Potential for recycling of the carbon backbone. |
In-Depth Analysis: Experimental Applications and Protocols
The choice between this compound and C13-labeled palmitate often hinges on the specific biological question being addressed. Below, we delve into common applications and provide detailed experimental protocols.
Fatty Acid Oxidation
This compound is particularly advantageous for studying dietary fat oxidation due to its simplified protocol that avoids the need for acetate correction.[1][2] As the deuterated palmitate is oxidized, the deuterium atoms are incorporated into the body's water pool, and the enrichment can be measured in urine or plasma.[1]
C13-labeled palmitate is also widely used to measure fatty acid oxidation. In this method, the labeled carbon is released as ¹³CO₂ in the breath, which is collected and analyzed.[1] However, a key consideration is the need to correct for the sequestration of the ¹³C label in the tricarboxylic acid (TCA) cycle, which requires a separate infusion of labeled acetate.[2]
-
Subject Preparation: Subjects are typically fasted overnight.
-
Tracer Administration: A known amount of this compound (e.g., 20 mg/kg body weight) is mixed into a standardized liquid meal and consumed by the subject.[1]
-
Sample Collection: Urine or plasma samples are collected at baseline and at regular intervals for up to 9-10 hours post-meal.[2]
-
Sample Preparation:
-
Plasma: Total body water is extracted from plasma samples.
-
Urine: Urine samples can be directly analyzed for deuterium enrichment.
-
-
Analysis: The deuterium enrichment in body water is measured using an appropriate analytical technique such as isotope ratio mass spectrometry (IRMS).
-
Data Analysis: The cumulative recovery of deuterium in body water is used to calculate the rate of dietary fat oxidation.
-
Subject Preparation: Subjects are typically fasted overnight.
-
Tracer Infusion: A primed-continuous intravenous infusion of [1-¹³C]palmitate bound to human albumin is administered. A priming dose of ¹³C-sodium bicarbonate can be given to reach isotopic equilibrium in breath ¹³CO₂ more quickly.[1] An infusion rate of 0.03-0.04 μmol per kg per minute is common, with isotopic equilibrium in plasma typically reached within 30-60 minutes.[4]
-
Sample Collection:
-
Breath Samples: Expired air is collected in bags at baseline and at regular intervals during the infusion.
-
Blood Samples: Venous blood is drawn at corresponding time points to measure plasma palmitate enrichment.
-
-
Sample Preparation:
-
Plasma: Plasma is separated, and fatty acids are extracted and derivatized to fatty acid methyl esters (FAMEs) for GC-MS analysis.
-
-
Analysis:
-
Breath: The ¹³CO₂ enrichment in breath samples is measured by isotope ratio mass spectrometry (IRMS).
-
Plasma: The ¹³C-palmitate enrichment in plasma is determined by GC-MS.
-
-
Data Analysis: The rate of fatty acid oxidation is calculated from the rate of appearance of ¹³CO₂ in breath, corrected for background ¹³CO₂ and the plasma ¹³C-palmitate enrichment. An acetate recovery factor is applied to account for label fixation.
De Novo Lipogenesis and Sphingolipid Biosynthesis
C13-labeled palmitate is a powerful tracer for elucidating the pathways of de novo lipogenesis and the synthesis of complex lipids like sphingolipids.[3][12] By tracking the incorporation of the ¹³C label, researchers can quantify the contribution of palmitate to these biosynthetic pathways.
-
Cell Culture: Grow cells (e.g., HEK293) to a desired confluency.
-
Tracer Incubation: Incubate the cells with a known concentration of [U-¹³C]palmitate (e.g., 0.1 mM) for various time points (e.g., 0-6 hours).[3]
-
Cell Lysis and Lipid Extraction:
-
Wash cells with PBS.
-
Lyse the cells and extract total lipids using a suitable solvent system (e.g., chloroform/methanol).
-
-
Sample Preparation: The lipid extract can be further processed depending on the downstream analysis (e.g., hydrolysis to release fatty acids).
-
Analysis by LC-MS/MS:
-
Use liquid chromatography to separate the different lipid species.
-
Employ tandem mass spectrometry (MS/MS) with multiple reaction monitoring (MRM) to specifically detect and quantify the unlabeled and ¹³C-labeled sphingolipid species.[3]
-
-
Data Analysis: Determine the rate of incorporation of ¹³C-palmitate into the sphingoid base and the N-acyl chain of various sphingolipids. Correct for the isotopic enrichment of the precursor pool (palmitoyl-CoA).[3]
Visualizing the Metabolic Pathways
To aid in the conceptualization of how these tracers are utilized, the following diagrams illustrate the key metabolic pathways.
References
- 1. metsol.com [metsol.com]
- 2. Validation of deuterium-labeled fatty acids for the measurement of dietary fat oxidation during physical activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The fate of [U-(13)C]palmitate extracted by skeletal muscle in subjects with type 2 diabetes and control subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. shimadzu.com [shimadzu.com]
- 9. 13C-labeling reveals how membrane lipid components contribute to triacylglycerol accumulation in Chlamydomonas - PMC [pmc.ncbi.nlm.nih.gov]
- 10. snu.elsevierpure.com [snu.elsevierpure.com]
- 11. Analytical Considerations of Stable Isotope Labelling in Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Factors to consider in using [U-C]palmitate for analysis of sphingolipid biosynthesis by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to the Accuracy and Precision of Methyl Palmitate-d31 in Fatty Acid Measurement
For researchers, scientists, and drug development professionals engaged in fatty acid analysis, the choice of an appropriate internal standard is paramount to achieving accurate and precise quantification. This guide provides a comprehensive comparison of Methyl palmitate-d31, a deuterated internal standard, with other alternatives, supported by experimental data and detailed methodologies. The use of stable isotope-labeled internal standards, such as this compound, is widely regarded as the gold standard in quantitative mass spectrometry-based analysis due to their ability to mimic the analyte of interest throughout the analytical process, thereby correcting for variations in sample preparation and instrument response.
Superior Performance of Deuterated Internal Standards
Stable isotope-labeled internal standards, like this compound, are chemically identical to their endogenous counterparts but differ in mass due to the incorporation of heavy isotopes (e.g., deuterium). This near-identical physicochemical behavior ensures that the internal standard experiences the same extraction efficiency, derivatization yield, and ionization response as the analyte of interest. This co-elution and co-behavior lead to more accurate and precise quantification by effectively normalizing for any sample loss or matrix effects that may occur during the analysis.
In contrast, traditional non-deuterated internal standards, such as heptadecanoic acid (C17:0), are structurally similar but not identical to the analytes. While they can correct for some variability, differences in their chemical properties can lead to variations in extraction and derivatization efficiency, as well as different responses in the mass spectrometer, potentially compromising the accuracy of the results.
Quantitative Performance Data
The following table summarizes the typical performance characteristics of fatty acid analysis using a deuterated internal standard like this compound compared to a non-deuterated internal standard. The data is a composite from various validation studies in the literature.
| Performance Parameter | This compound (Deuterated IS) | Non-Deuterated IS (e.g., Heptadecanoic Acid) |
| Accuracy (% Recovery) | 95 - 105% | 85 - 115% |
| Precision (% RSD / CV) | < 5% | < 15% |
| **Linearity (R²) ** | > 0.99 | > 0.99 |
| Limit of Quantification (LOQ) | Low ng/mL to pg/mL | ng/mL |
Note: The values presented are typical and may vary depending on the specific laboratory, instrumentation, and matrix.
A validation study of d31-palmitate for measuring fatty acid oxidation reported a cumulative recovery of 10.6 ± 3%.
Experimental Protocols
A robust and validated experimental protocol is crucial for obtaining reliable results. Below is a detailed methodology for the quantification of fatty acids in a biological matrix (e.g., plasma) using this compound as an internal standard, followed by Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
Materials and Reagents
-
This compound internal standard solution (e.g., 1 mg/mL in methanol)
-
Fatty acid standards for calibration curve
-
Chloroform (HPLC grade)
-
Methanol (HPLC grade)
-
Hexane (HPLC grade)
-
Boron trifluoride-methanol solution (14% w/v) or Acetyl chloride
-
Anhydrous sodium sulfate
-
Nitrogen gas (high purity)
Sample Preparation and Lipid Extraction
-
To a known volume of the biological sample (e.g., 100 µL of plasma), add a precise amount of the this compound internal standard solution.
-
Add 2 mL of a 2:1 (v/v) chloroform:methanol solution.
-
Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and lipid extraction.
-
Add 0.5 mL of deionized water and vortex for another 30 seconds.
-
Centrifuge the sample at 2000 x g for 10 minutes to separate the organic and aqueous phases.
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids into a clean glass tube.
-
Dry the extracted lipids under a gentle stream of nitrogen gas.
Derivatization to Fatty Acid Methyl Esters (FAMEs)
-
To the dried lipid extract, add 1 mL of 14% boron trifluoride-methanol solution or a solution of acetyl chloride in methanol.
-
Seal the tube tightly and heat at 100°C for 30 minutes to facilitate the conversion of fatty acids to their corresponding methyl esters.
-
Allow the tube to cool to room temperature.
-
Add 1 mL of hexane and 0.5 mL of deionized water to the tube and vortex to extract the FAMEs into the hexane layer.
-
Centrifuge at 1000 x g for 5 minutes.
-
Transfer the upper hexane layer containing the FAMEs to a new vial for GC-MS analysis.
GC-MS Analysis
-
Gas Chromatograph (GC) Conditions:
-
Column: A polar capillary column suitable for FAME analysis (e.g., DB-23, SP-2560).
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 100°C), hold for a few minutes, then ramp up to a final temperature (e.g., 240°C) at a controlled rate to ensure separation of all FAMEs.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) or full scan mode. In SIM mode, monitor characteristic ions for each FAME and for this compound to enhance sensitivity and selectivity.
-
Quantification
-
Generate a calibration curve by analyzing a series of fatty acid standards of known concentrations that have been spiked with the same amount of this compound as the samples.
-
Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.
-
Determine the concentration of each fatty acid in the unknown samples by interpolating their peak area ratios on the calibration curve.
Visualizing the Workflow and Rationale
To further clarify the experimental process and the underlying logic, the following diagrams are provided.
A Researcher's Guide to the Validation of a New Analytical Method Using Methyl Palmitate-d31
For researchers, scientists, and drug development professionals, the precise and accurate quantification of fatty acids is paramount. Palmitic acid, a common saturated fatty acid, is implicated in numerous physiological and pathological processes, making its measurement critical in many areas of research. The validation of an analytical method ensures that the data generated is reliable and reproducible. This guide provides an objective comparison of an analytical method using Methyl palmitate-d31 as an internal standard against alternative approaches, supported by experimental data and detailed protocols.
The use of a stable isotope-labeled internal standard, such as this compound, is a cornerstone of robust quantitative analysis, particularly in chromatography-mass spectrometry techniques. By mimicking the analyte of interest throughout the extraction, derivatization, and analysis process, it effectively corrects for variations in sample preparation and instrument response.
Comparison of Analytical Methods
The primary analytical methods for fatty acid quantification are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The choice of method and internal standard significantly impacts the validation parameters.
Table 1: Comparison of Method Validation Parameters with Different Internal Standards
| Validation Parameter | Method with this compound (Deuterated IS) | Method with Non-Deuterated IS (e.g., Heptadecanoic Acid) |
| Linearity (R²) | Typically ≥ 0.999[1] | Generally ≥ 0.995[1] |
| Accuracy (Recovery %) | 82–122%[2] | 84% to 112% (can be more variable)[3] |
| Precision (RSD %) | < 15% (often < 5%)[1][2] | < 20% |
| Limit of Detection (LOD) | Low femtomole range on column[1] | Analyte and matrix dependent |
| Limit of Quantitation (LOQ) | Typically 3-10x the LOD | Analyte and matrix dependent |
| Specificity | High, due to mass difference | Potential for interference from endogenous compounds |
Table 2: Performance Data from a Validated GC-MS Method for Fatty Acid Analysis Using Deuterated Internal Standards
| Analyte | Linearity (R²) | Accuracy (Recovery %) | Precision (Intra-day RSD %) | Precision (Inter-day RSD %) |
| Methyl Palmitate | 0.998 | 82-122 | 0.21-15 | Not Reported |
| Methyl Laurate | 0.9992 | 98.5 | 3.2 | 4.5 |
| Methyl Myristate | 0.9990 | 101.2 | 2.8 | 3.9 |
| Methyl Stearate | 0.9993 | 100.5 | 2.6 | 4.1 |
This table presents synthesized data from a validated method for FAME analysis using deuterated internal standards, with specific data for Methyl Palmitate highlighted.[1][2]
Alternative Analytical Methods
While GC-MS and LC-MS with internal standards are the most common techniques, other methods for fatty acid quantification exist, each with its own advantages and limitations.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR can be used to quantify the fatty acid profile of oils and fats without derivatization.[4][5][6][7][8] It is a non-destructive technique but generally offers lower sensitivity compared to mass spectrometry-based methods.[7]
-
Enzymatic Assays: These assays provide a high-throughput method for measuring total free fatty acids.[9][10] They are based on the enzymatic conversion of free fatty acids, leading to a colorimetric or fluorometric readout.[10] While simple and fast, they lack the specificity to quantify individual fatty acids like palmitic acid.[9]
Experimental Protocols
Protocol 1: Sample Preparation and Derivatization for FAME Analysis using GC-MS
This protocol outlines the extraction of total fatty acids from a biological matrix (e.g., plasma) and their conversion to fatty acid methyl esters (FAMEs) for GC-MS analysis, incorporating this compound as the internal standard.
-
Sample Collection and Storage: Collect biological samples (e.g., 100 µL of plasma) and store them at -80°C until analysis.[1]
-
Lipid Extraction:
-
Thaw samples on ice.
-
Add 1 mL of a 2:1 (v/v) chloroform:methanol solution.
-
Add a known amount of this compound internal standard solution.
-
Vortex vigorously for 2 minutes.
-
Add 200 µL of 0.9% NaCl solution and vortex again.
-
Centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase containing the lipids.[1]
-
-
Transesterification (Derivatization to FAMEs):
-
Evaporate the collected organic phase to dryness under a stream of nitrogen.
-
Add 1 mL of 2% (v/v) sulfuric acid in methanol.[1]
-
Incubate at 60°C for 1 hour.[1]
-
Allow the sample to cool to room temperature.
-
Add 1 mL of hexane and 0.5 mL of water, and vortex.
-
Centrifuge to separate the phases.
-
Transfer the upper hexane layer containing the FAMEs to a clean vial for GC-MS analysis.[1]
-
Protocol 2: GC-MS Instrumental Parameters for FAME Analysis
These are typical instrument parameters for the analysis of FAMEs by Gas Chromatography-Mass Spectrometry.
-
Gas Chromatograph (GC) System: Agilent 7890B or equivalent.[1]
-
Column: DB-23 (60 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[1]
-
Injection Volume: 1 µL.[1]
-
Inlet Temperature: 250°C.[1]
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[1]
-
Oven Temperature Program:
-
Initial temperature of 50°C, hold for 1 minute.
-
Ramp to 175°C at 25°C/min.
-
Ramp to 230°C at 4°C/min, hold for 5 minutes.[1]
-
-
Mass Spectrometer (MS) System: Agilent 5977B or equivalent.[1]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[1]
-
Acquisition Mode: Selected Ion Monitoring (SIM) or full scan, depending on the required sensitivity and specificity.
Visualizing the Workflow and Metabolic Context
To better understand the experimental process and the biological relevance of palmitic acid, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aocs.org [aocs.org]
- 5. NMR | Oils And Fats Analysis [nmr.oxinst.com]
- 6. Automatic 1H-NMR Screening of Fatty Acid Composition in Edible Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. A semiautomated enzymatic method for determination of nonesterified fatty acid concentration in milk and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. abcam.com [abcam.com]
A Head-to-Head Comparison: Methyl Palmitate-d31 vs. Odd-Chain Fatty Acid Standards for Normalization in Quantitative Analysis
For researchers, scientists, and drug development professionals, the accuracy and reliability of quantitative data are paramount. In the field of lipidomics, particularly in the analysis of fatty acids by mass spectrometry, the choice of an internal standard is a critical decision that directly impacts data integrity. This guide provides an objective, data-driven comparison between two common types of internal standards: stable isotope-labeled (SIL) standards, represented by methyl palmitate-d31, and odd-chain fatty acid standards.
Internal standards are essential for precise quantification, correcting for variations that can occur during sample preparation, extraction, and analysis, including matrix effects where other molecules in the sample interfere with the analyte's signal.[1] An ideal internal standard is chemically and physically as similar to the analyte as possible, is added to the sample in a known quantity at the earliest stage of the workflow, and is not naturally present in the sample.[2]
The Gold Standard: Stable Isotope-Labeled Internal Standards (SIL-IS)
Stable isotope-labeled standards, such as this compound, are widely considered the "gold standard" for quantitative mass spectrometry.[1] In this compound, 31 hydrogen atoms on the palmitate molecule have been replaced with deuterium, a stable isotope of hydrogen. This substitution makes the molecule heavier and thus distinguishable from its endogenous counterpart by a mass spectrometer, yet it has nearly identical chemical and physical properties.
This near-identical nature means that during sample preparation (e.g., extraction, derivatization) and chromatographic separation, the SIL-IS behaves almost exactly like the analyte of interest (endogenous methyl palmitate).[3] Consequently, it experiences the same sample losses and the same degree of ionization suppression or enhancement, allowing for highly accurate correction.[4]
The Alternative: Odd-Chain Fatty Acid Standards
Odd-chain fatty acids, such as heptadecanoic acid (C17:0) or nonadecanoic acid (C19:0), are frequently used as internal standards because they are structurally similar to the more common even-chain fatty acids and are presumed to be absent or present only in very low concentrations in many biological samples.[5] They offer a more cost-effective alternative to SIL-IS.
However, their chemical and physical properties are not identical to the even-chain analytes being measured. Differences in chain length and, in some cases, polarity can lead to variations in extraction efficiency, derivatization reaction kinetics, and chromatographic retention times.[6] This can result in the standard not fully compensating for the analytical variability experienced by the analyte.[6] A significant drawback is the potential for endogenous presence of odd-chain fatty acids, particularly in samples from ruminants or subjects with certain diets or metabolic conditions, which can confound quantification.[6]
Performance Comparison: Quantitative Data
The selection of an internal standard should be based on its ability to deliver high accuracy and precision. The following tables summarize the expected performance based on key analytical parameters, drawing from validation principles and studies comparing SIL-IS to structural analogs (the category that includes odd-chain fatty acids).
| Validation Parameter | This compound (SIL-IS) | Odd-Chain Fatty Acid (Structural Analog IS) | Key Observations |
| Accuracy (% Bias) | Typically within ±5%[4] | Can exceed ±15%[4] | SIL-IS provides superior accuracy because it more effectively compensates for matrix effects and variations in recovery.[4] |
| Precision (%CV / RSD) | Typically <10%[4] | Can be >15%[4] | The near-identical behavior of SIL-IS results in significantly better precision and data reproducibility.[4] |
| Matrix Effect | Effectively compensated (<5% difference between analyte and IS)[4] | Inconsistent compensation (>20% difference is possible)[4] | As structural analogs, odd-chain fatty acids may not experience the same degree of ion suppression or enhancement as the target analyte. |
| Recovery Variability (%CV) | Low (<10%)[4] | Higher (>15%)[4] | SIL-IS more reliably tracks the analyte's recovery throughout the entire sample preparation workflow.[4] |
| Endogenous Presence | None (distinguishable by mass) | Potential for natural abundance in certain samples, confounding results.[6] | The presence of endogenous odd-chain fatty acids can lead to inaccurate quantification if not accounted for. |
A study investigating the impact of internal standard selection on long-chain fatty acid measurement demonstrated that as the structural difference between the analyte and the standard increases, so does the analytical error.[6] Using a standard that is not an exact isotopic match leads to larger changes in method precision.[6] For instance, using an alternative, non-isotopic standard increased method variance by a median of 141%.[6] This highlights the potential for increased imprecision when using an odd-chain fatty acid to quantify a different even-chain fatty acid.
Experimental Protocols
Below is a detailed, representative methodology for the quantification of fatty acids in a biological matrix (e.g., plasma) using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol highlights the point of divergence in the choice of internal standard.
Sample Preparation and Lipid Extraction (Folch Method)
-
To 100 µL of plasma in a glass tube, add a known quantity of the chosen internal standard.
-
Option A (SIL-IS): Add this compound.
-
Option B (Odd-Chain): Add methyl heptadecanoate (C17:0).
-
-
Add 2 mL of a 2:1 (v/v) chloroform:methanol solution.[3]
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing.
-
Add 0.5 mL of 0.9% NaCl solution to facilitate phase separation.[3]
-
Vortex for another 30 seconds.
-
Centrifuge the sample at 2,000 x g for 5 minutes.
-
Carefully collect the lower organic phase, which contains the lipids, using a glass pipette and transfer it to a new clean glass tube.[3]
-
Dry the extracted lipids under a gentle stream of nitrogen.
Derivatization to Fatty Acid Methyl Esters (FAMEs)
-
To the dried lipid extract, add 1 mL of 14% boron trifluoride (BF3) in methanol.
-
Seal the tube tightly and heat at 100°C for 30 minutes to convert the fatty acids to their corresponding methyl esters.
-
After cooling the tube to room temperature, add 1 mL of hexane and 1 mL of water to extract the FAMEs.
-
Vortex thoroughly and centrifuge at 1,000 x g for 5 minutes.
-
Collect the upper hexane layer containing the FAMEs and transfer it to a GC vial for analysis.
GC-MS Analysis
-
Gas Chromatograph (GC) System: Agilent 7890 or similar.
-
Column: A polar capillary column suitable for FAME separation, such as a DB-23 (e.g., 60 m x 0.25 mm ID x 0.25 µm film thickness).
-
Injector: Split/splitless inlet at 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature of 100°C, hold for 2 minutes.
-
Ramp to 180°C at 10°C/min.
-
Ramp to 240°C at 5°C/min, hold for 10 minutes.
-
-
Mass Spectrometer (MS) System: Agilent 5975C or similar.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity and specificity.
-
Monitor characteristic ions for each target FAME and the internal standard. For example, for methyl palmitate (m/z 270.2), monitor ions such as m/z 74, 87, 270. For this compound (m/z 301.5), monitor its unique molecular ion or fragments.
-
Quantification
The concentration of each fatty acid is determined by creating a calibration curve. This is done by analyzing a series of standards with known concentrations of the analyte (e.g., methyl palmitate) and a constant concentration of the internal standard. The ratio of the analyte peak area to the internal standard peak area is plotted against the analyte concentration.[3]
Visualizing the Workflow and Comparison
To further clarify the process and the core differences between the standards, the following diagrams illustrate the experimental workflow and the logical relationship between the two choices of internal standard.
Conclusion
The choice of internal standard is a foundational element of robust quantitative analysis in lipidomics. While odd-chain fatty acids can provide a cost-effective solution, the experimental evidence and theoretical principles strongly favor the use of stable isotope-labeled standards like this compound.
This compound offers superior accuracy and precision by virtue of its near-identical chemical and physical properties to the endogenous analyte. This allows it to meticulously track and correct for variations throughout the analytical process, from extraction to detection. For researchers, scientists, and drug development professionals requiring the highest level of confidence in their quantitative data, the investment in stable isotope-labeled internal standards is justified by the significant improvement in data quality and reliability.
References
- 1. lipidmaps.org [lipidmaps.org]
- 2. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Kinetic Isotope Effect of Methyl Palmitate-d31 in Metabolic Studies: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate tracing of metabolic pathways is paramount. Stable isotope-labeled compounds are indispensable tools in this endeavor, providing critical insights into the flux and fate of metabolites. Among these, deuterated fatty acids, such as Methyl Palmitate-d31, are frequently employed. However, the extensive substitution of hydrogen with deuterium raises questions about the potential for a kinetic isotope effect (KIE), which could alter the metabolic rate of the tracer compared to its natural counterpart. This guide provides an objective comparison of this compound with other common fatty acid tracers, supported by available experimental data and detailed methodologies, to aid in the informed selection of tracers for metabolic studies.
Understanding the Kinetic Isotope Effect in Metabolic Tracing
The kinetic isotope effect is a phenomenon where atoms with heavier isotopes form stronger chemical bonds, leading to slower reaction rates when these bonds are broken in the rate-determining step of a reaction[1]. In the case of this compound, where all 31 hydrogen atoms on the acyl chain are replaced by deuterium, the C-D bonds are stronger than C-H bonds. This increased bond strength could potentially slow down enzymatic reactions that involve the cleavage of a C-H bond, such as in fatty acid β-oxidation[1]. While the major assumption in tracer studies is that the labeled and unlabeled molecules are metabolically indistinguishable, significant isotope effects can challenge this assumption[2].
Comparative Analysis of Palmitate Tracers
The choice of an isotopic tracer for studying fatty acid metabolism depends on the specific research question, the analytical methods available, and the potential for isotopic effects to influence the results. Below is a comparison of this compound, [U-13C16]Palmitate, and unlabeled palmitate.
| Feature | This compound | [U-13C16]Palmitate | Unlabeled Palmitate (Endogenous) |
| Isotopic Label | 31 Deuterium (²H) atoms | 16 Carbon-13 (¹³C) atoms | Natural abundance of isotopes |
| Mass Increase | ~31 Da | ~16 Da | N/A |
| Detection Method | Mass Spectrometry (MS) | Mass Spectrometry (MS), NMR | Mass Spectrometry (MS), GC-FID |
| Primary Metabolic Pathway | β-oxidation, incorporation into complex lipids | β-oxidation, incorporation into complex lipids | β-oxidation, incorporation into complex lipids |
| Potential for KIE | High (theoretical), especially in β-oxidation where C-H bond cleavage occurs. | Low to negligible for most reactions, as C-C bonds are not typically broken in the rate-determining steps of β-oxidation. | N/A (serves as the biological reference) |
| Experimental Evidence of KIE | Limited direct quantitative data. However, studies on other deuterated fatty acids show significant KIEs in enzymatic oxygenation[3][4]. A validation study showed good correlation with ¹³C-palmitate for whole-body fat oxidation after correction[5]. | Generally considered to have minimal KIE in fatty acid metabolism. It is often used as a reference tracer[6][7]. | N/A |
| Advantages | High signal-to-noise ratio in MS due to large mass shift. Can be used to trace fatty acid oxidation via the appearance of deuterated water[8]. | Minimal KIE. Traces the carbon backbone, useful for flux analysis into various lipid pools and the TCA cycle[9]. | Represents the true biological behavior. |
| Disadvantages | Potential for KIE to underestimate reaction rates. | Smaller mass shift can lead to lower sensitivity in some MS applications. | Cannot be distinguished from the endogenous pool in tracer studies. |
A key study validated the use of d31-palmitate against [1-¹³C]palmitate for measuring dietary fat oxidation during exercise[5]. The cumulative recovery of d31-palmitate in urine correlated well with the acetate-corrected recovery of [1-¹³C]palmitate in breath, suggesting that for overall, whole-body fatty acid oxidation, d31-palmitate is a valid tracer[5]. However, this does not rule out a KIE at the level of individual enzymatic steps. Another study comparing deuterated (d5) and uniformly ¹³C-labeled essential fatty acids found no significant differences in their plasma concentrations after 24 hours, suggesting little isotope effect in that specific in vivo context[10].
Experimental Protocols
To assess the potential KIE of this compound, a direct comparison with a tracer less likely to exhibit a KIE, such as [U-¹³C16]Palmitate, is necessary. Below are generalized protocols for in vitro and in vivo studies.
1. In Vitro Fatty Acid Oxidation Assay in Cultured Cells
This protocol is designed to measure the rate of β-oxidation of different palmitate isotopologues in cultured cells.
-
Materials:
-
Cultured cells (e.g., HepG2, C2C12 myotubes)
-
Seahorse XF Base Medium (or other appropriate cell culture medium)
-
L-Carnitine
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
This compound, [U-¹³C16]Palmitate, and unlabeled Methyl Palmitate
-
Radiolabeled tracer (e.g., [9,10-³H]-palmitate or [1-¹⁴C]-palmitate) for parallel validation
-
Scintillation counter and vials
-
LC-MS/MS system
-
-
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate or standard multi-well plates and allow them to adhere and reach the desired confluency.
-
Tracer Preparation: Prepare stock solutions of each palmitate tracer complexed to fatty acid-free BSA. The unlabeled palmitate serves as a carrier to achieve physiological concentrations.
-
Assay Initiation: One hour before the assay, wash the cells with pre-warmed assay medium. Replace the medium with fresh assay medium containing one of the palmitate-BSA substrates.
-
Incubation: Incubate the plate at 37°C in a non-CO₂ incubator for a defined period (e.g., 1-4 hours).
-
Measurement of Oxidation:
-
Radiometric Method: If using a radiolabeled tracer, the rate of β-oxidation is determined by measuring the amount of tritiated water (³H₂O) or ¹⁴CO₂ produced[11][12][13].
-
Stable Isotope Tracer Method (LC-MS/MS):
-
At the end of the incubation, collect the cell culture medium and lyse the cells.
-
Extract intracellular and extracellular metabolites.
-
Analyze the extracts by LC-MS/MS to measure the rate of disappearance of the labeled palmitate and the appearance of labeled downstream metabolites (e.g., labeled acetyl-CoA, citrate).
-
-
-
Data Analysis:
-
Calculate the rate of fatty acid oxidation as nmol of palmitate consumed per unit of time per mg of protein.
-
Compare the oxidation rates of this compound, [U-¹³C16]Palmitate, and unlabeled palmitate. A significantly lower rate for this compound would indicate a kinetic isotope effect.
-
-
2. In Vivo Assessment of Dietary Fatty Acid Oxidation
This protocol is a simplified overview for comparing the whole-body oxidation of different dietary palmitate tracers in animal models.
-
Materials:
-
Animal models (e.g., mice, rats)
-
Liquid meal containing the respective palmitate tracer (this compound or [U-¹³C16]Palmitate)
-
Metabolic cages for the collection of breath and urine
-
Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS) for ¹³CO₂ analysis
-
LC-MS/MS for analysis of deuterated water in urine/plasma
-
-
Procedure:
-
Acclimatization: Acclimate animals to the metabolic cages.
-
Tracer Administration: Administer the liquid meal containing the specific palmitate tracer orally.
-
Sample Collection: Collect breath and urine samples at regular intervals over a period of several hours.
-
Sample Analysis:
-
Data Analysis: Calculate the cumulative recovery of the isotope label in breath (for ¹³C) or body water (for ²H) as a percentage of the administered dose. Compare the recovery rates between the different tracers.
-
Visualizing Metabolic Pathways and Experimental Workflows
Workflow for Comparative Fatty Acid Oxidation Study
Caption: Experimental workflow for comparing the oxidation rates of different palmitate tracers.
Fatty Acid β-Oxidation Pathway and Potential KIE Hotspots
Caption: The β-oxidation spiral, highlighting the first oxidative step as a potential site for a KIE.
Conclusion and Recommendations
The use of this compound as a tracer in metabolic studies offers advantages in terms of detection sensitivity. However, the potential for a kinetic isotope effect, particularly in pathways like β-oxidation, cannot be disregarded. While in vivo studies suggest that it is a valid tracer for measuring whole-body fatty acid oxidation, researchers should be cautious when interpreting data on the rate of specific enzymatic reactions.
For studies where the precise rate of a metabolic pathway is critical, it is advisable to:
-
Perform pilot studies: Directly compare the metabolic fate of this compound with a ¹³C-labeled counterpart under the specific experimental conditions.
-
Consider the research question: If the study aims to trace the incorporation of palmitate into complex lipids without significant enzymatic breakdown, the KIE may be less of a concern. For flux analysis through catabolic pathways, the potential for KIE is higher.
-
Acknowledge the potential for KIE: When publishing data obtained with this compound, the potential for a KIE should be acknowledged and discussed as a limitation if not experimentally addressed.
By carefully considering these factors, researchers can continue to leverage the power of stable isotope tracers like this compound while ensuring the accuracy and validity of their findings.
References
- 1. Isotope effect on lipid peroxidation - Wikipedia [en.wikipedia.org]
- 2. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Lipidomics Reveals Dramatic Physiological Kinetic Isotope Effects during the Enzymatic Oxygenation of Polyunsaturated Fatty Acids Ex Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Validation of deuterium-labeled fatty acids for the measurement of dietary fat oxidation during physical activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Free fatty acid flux measured using [1-11C]palmitate positron emission tomography and [U-13C]palmitate in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Free fatty acid turnover measured using ultralow doses of [U-13C]palmitate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ckisotopes.com [ckisotopes.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Simultaneous quantitative determination of deuterium- and carbon-13-labeled essential fatty acids in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Measurement of Fatty Acid Oxidation Rates in Animal Tissues and Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. β-oxidation assay [macdougald.lab.medicine.umich.edu]
- 13. A simple screening test for fatty acid oxidation defects using whole-blood palmitate oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
Performance Showdown: A Comparative Guide to Mass Spectrometers for Methyl Palmitate-d31 Analysis
For researchers, scientists, and drug development professionals engaged in metabolic studies and quantitative proteomics, the precise and sensitive measurement of isotopically labeled compounds is paramount. Methyl palmitate-d31, a deuterated analog of a key fatty acid methyl ester, serves as a vital internal standard and tracer in such investigations. The choice of mass spectrometer significantly impacts the quality of analytical data. This guide provides an objective comparison of the performance of three common mass spectrometer types—Triple Quadrupole (QqQ), Quadrupole Time-of-Flight (Q-TOF), and Orbitrap—for the analysis of this compound, supported by experimental data and detailed protocols.
At a Glance: Performance Metrics Across Mass Spectrometer Platforms
The selection of a mass spectrometer for the quantitative analysis of this compound hinges on a balance of sensitivity, selectivity, and speed. The table below summarizes key performance indicators for Triple Quadrupole, Q-TOF, and Orbitrap mass spectrometers, derived from a combination of direct experimental data for fatty acid methyl esters (FAMEs) and the established capabilities of each platform.
| Performance Parameter | Triple Quadrupole (QqQ) | Quadrupole Time-of-Flight (Q-TOF) | Orbitrap |
| Principle of Operation | Tandem mass analysis with collision-induced dissociation | High-resolution mass analysis based on ion flight time | High-resolution mass analysis based on ion orbital frequency |
| Typical Mode for Quantification | Multiple Reaction Monitoring (MRM) | Full Scan or Targeted MS/MS | Full Scan or Parallel Reaction Monitoring (PRM) |
| Limit of Detection (LOD) | Low pg to fg on-column | Low to mid pg on-column | Low to mid pg on-column |
| Limit of Quantification (LOQ) | ~0.01 µg/mL[1] | Estimated: 0.01 - 0.05 µg/mL | Estimated: 0.01 - 0.05 µg/mL |
| **Linearity (R²) ** | >0.995[1] | >0.99 | >0.99 |
| Mass Accuracy | Unit Mass Resolution | < 5 ppm | < 2 ppm |
| Dynamic Range | 4-5 orders of magnitude | 3-4 orders of magnitude | 4-5 orders of magnitude |
| Key Strengths | Highest sensitivity and selectivity in complex matrices (MRM), robustness | High-resolution full scan for untargeted analysis, good for unknowns | Highest resolution and mass accuracy, excellent for complex samples |
| Best Suited For | Targeted quantification of low-abundance analytes | Simultaneous quantification and qualitative analysis | High-confidence compound identification and quantification |
In-Depth Analysis of Mass Spectrometer Performance
Triple Quadrupole (QqQ) Mass Spectrometer
Triple Quadrupole mass spectrometers are the gold standard for targeted quantitative analysis due to their exceptional sensitivity and selectivity, achieved through Multiple Reaction Monitoring (MRM). In MRM, the first quadrupole selects the precursor ion (the molecular ion of this compound), the second quadrupole acts as a collision cell to fragment the ion, and the third quadrupole selects a specific fragment ion for detection. This process filters out background noise, leading to very low limits of detection. For fatty acid methyl esters, including methyl palmitate, LOQs in the range of 0.01 µg/mL have been reported using a triple quadrupole system with positive chemical ionization (PCI)-MRM[1]. The linearity of response is also excellent, with R² values typically exceeding 0.995[1].
Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer
Q-TOF instruments offer a significant advantage in their ability to perform high-resolution full-scan mass analysis. This means that instead of targeting a specific precursor-product ion transition, the instrument records the accurate mass of all ions within a specified range. This is particularly useful for simultaneous targeted quantification and untargeted screening of other compounds in the sample. While the sensitivity in full-scan mode may be slightly lower than the MRM mode of a triple quadrupole, the high mass accuracy (typically below 5 ppm) allows for confident identification of the analyte and reduces interferences. For targeted quantification, a product ion scan can be performed to achieve sensitivity comparable to triple quadrupoles.
Orbitrap Mass Spectrometer
Orbitrap mass spectrometers provide the highest mass resolution and mass accuracy of the three platforms. This ultra-high resolution allows for the separation of isobars (ions with the same nominal mass but different elemental compositions) and provides a very high degree of confidence in compound identification. For quantitative analysis, Orbitraps can be operated in full-scan mode or in a targeted mode called Parallel Reaction Monitoring (PRM), which is analogous to the MRM mode in a triple quadrupole but with high-resolution detection of all fragment ions. The high sensitivity and wide dynamic range make Orbitrap instruments well-suited for complex biological samples where this compound needs to be quantified alongside a multitude of other molecules.
Experimental Protocols
A generalized experimental protocol for the analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS) is provided below. This protocol can be adapted for use with Triple Quadrupole, Q-TOF, and Orbitrap mass spectrometers.
Sample Preparation and Derivatization
-
Lipid Extraction: Lipids are extracted from the biological matrix (e.g., plasma, cells, tissue) using a suitable solvent system, such as a modified Folch or Bligh-Dyer method.
-
Saponification and Methylation: The extracted lipids are saponified using a methanolic base (e.g., sodium hydroxide in methanol) to release the fatty acids. The fatty acids are then esterified to fatty acid methyl esters (FAMEs) using an acid catalyst such as boron trifluoride in methanol. This compound is typically added as an internal standard prior to extraction.
-
Extraction of FAMEs: The resulting FAMEs are extracted into a non-polar solvent like hexane or heptane.
-
Sample Concentration: The solvent is evaporated under a stream of nitrogen, and the sample is reconstituted in a small volume of a suitable solvent for GC injection.
Gas Chromatography (GC) Conditions
-
Column: A capillary column suitable for FAME analysis, such as a DB-23 or a similar high-polarity column.
-
Carrier Gas: Helium at a constant flow rate.
-
Inlet Temperature: Typically 250 °C.
-
Oven Temperature Program: A temperature gradient is used to separate the FAMEs. A typical program might start at a lower temperature (e.g., 100 °C), hold for a few minutes, and then ramp up to a final temperature of around 250 °C.
Mass Spectrometry (MS) Conditions
The specific MS parameters will vary depending on the instrument type:
-
Triple Quadrupole (QqQ):
-
Ionization Mode: Electron Ionization (EI) or Positive Chemical Ionization (PCI).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). The precursor ion for this compound (m/z 301.5 for [M]+• in EI) and a specific fragment ion would be monitored.
-
-
Q-TOF:
-
Ionization Mode: EI.
-
Acquisition Mode: Full scan in high-resolution mode (e.g., 20,000 FWHM).
-
Mass Range: A suitable mass range to include the molecular ion of this compound (e.g., m/z 50-500).
-
-
Orbitrap:
-
Ionization Mode: EI.
-
Acquisition Mode: Full scan in high-resolution mode (e.g., 60,000 FWHM) or PRM.
-
Mass Range: A suitable mass range to include the molecular ion of this compound (e.g., m/z 50-500).
-
Visualizing the Workflow and a Relevant Pathway
To better illustrate the experimental process and the context of this compound analysis, the following diagrams are provided.
Figure 1. General experimental workflow for the analysis of this compound.
Figure 2. Simplified fatty acid biosynthesis pathway where this compound acts as a tracer.
Conclusion
The choice of mass spectrometer for the analysis of this compound is application-dependent. For purely targeted quantification requiring the utmost sensitivity, a Triple Quadrupole mass spectrometer is the instrument of choice. When both quantitative and qualitative information are desired, or when analyzing for a broader range of compounds, a Q-TOF provides a versatile solution with its high-resolution full-scan capabilities. For researchers working with highly complex samples and requiring the highest level of confidence in compound identification and quantification, the superior mass accuracy and resolution of an Orbitrap mass spectrometer make it the ideal platform. By understanding the inherent strengths and weaknesses of each instrument, researchers can select the most appropriate technology to achieve their analytical goals.
References
A Researcher's Guide to Lipid Extraction: A Comparative Analysis of Methods Using Methyl Palmitate-d31 as an Internal Standard
For researchers, scientists, and professionals in drug development, the accurate quantification of lipids is paramount for unraveling complex biological processes and advancing therapeutic interventions. The choice of lipid extraction method significantly impacts the accuracy, reproducibility, and comprehensiveness of lipid profiling. This guide provides an objective comparison of three widely used lipid extraction techniques: the Folch method, the Bligh and Dyer method, and Solid-Phase Extraction (SPE). The comparison is framed around the use of Methyl palmitate-d31, a deuterated internal standard crucial for correcting for lipid losses during sample preparation and analysis.
Quantitative Performance of Lipid Extraction Methods
The efficiency of a lipid extraction method is determined by its ability to maximize the recovery of a broad range of lipids while minimizing variability. The use of a stable isotope-labeled internal standard, such as this compound, added at the beginning of the extraction process, is a gold standard for assessing and correcting for the recovery of fatty acids and other lipid classes. Below is a summary of typical performance data for the three methods.
| Performance Metric | Folch Method | Bligh and Dyer Method | Solid-Phase Extraction (SPE) |
| This compound Recovery (%) | 95 ± 4 | 92 ± 6 | 98 ± 2 |
| Reproducibility (%RSD) | < 10 | < 15 | < 5 |
| Sample Throughput | Moderate | Moderate | High |
| Solvent Consumption | High | Moderate | Low |
| Selectivity | Broad | Broad | Tunable |
Note: The data presented in this table are representative values derived from typical performance characteristics reported in the literature and are intended for comparative purposes.
The Folch method is renowned for its high recovery of a wide range of lipids.[1] The Bligh and Dyer method, a modification of the Folch method, uses a lower solvent-to-sample ratio but can sometimes result in slightly lower recovery and higher variability, particularly for samples with high lipid content.[2][3] Solid-Phase Extraction offers the highest recovery and reproducibility due to the controlled and specific nature of the extraction process.[4]
Experimental Protocols
Detailed and consistent execution of the extraction protocol is critical for reliable results. Below are the detailed methodologies for the Folch, Bligh and Dyer, and Solid-Phase Extraction methods.
Folch Method
The Folch method is a classic liquid-liquid extraction technique that utilizes a chloroform and methanol mixture to extract lipids from a sample.[5]
Materials:
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
This compound internal standard solution
-
Glass centrifuge tubes with PTFE-lined caps
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Protocol:
-
To 100 µL of sample (e.g., plasma, tissue homogenate) in a glass centrifuge tube, add a known amount of this compound internal standard.
-
Add 2 mL of a 2:1 (v/v) chloroform:methanol solution.
-
Vortex vigorously for 2 minutes to ensure thorough mixing and disruption of lipid-protein complexes.
-
Add 400 µL of 0.9% NaCl solution to induce phase separation.
-
Vortex for another 30 seconds.
-
Centrifuge at 2,000 x g for 10 minutes to achieve a clear separation of the two phases.
-
Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette and transfer it to a clean tube.
-
Dry the extracted lipid phase under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in an appropriate solvent for subsequent analysis (e.g., GC-MS or LC-MS).
Bligh and Dyer Method
The Bligh and Dyer method is a modification of the Folch method that uses a different solvent-to-water ratio, making it suitable for samples with higher water content.[1]
Materials:
-
Chloroform
-
Methanol
-
Deionized water
-
This compound internal standard solution
-
Glass centrifuge tubes with PTFE-lined caps
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Protocol:
-
To 100 µL of sample in a glass centrifuge tube, add a known amount of this compound internal standard.
-
Add 375 µL of a 1:2 (v/v) chloroform:methanol solution.
-
Vortex for 2 minutes.
-
Add 125 µL of chloroform and vortex for 30 seconds.
-
Add 125 µL of deionized water and vortex for 30 seconds to induce phase separation.
-
Centrifuge at 2,000 x g for 10 minutes.
-
Collect the lower organic phase.
-
Dry the extract under nitrogen and reconstitute for analysis.
Solid-Phase Extraction (SPE) Method
SPE is a chromatographic technique that separates compounds based on their physical and chemical properties. For lipid extraction, a reversed-phase or normal-phase sorbent can be used.[6]
Materials:
-
SPE cartridge (e.g., C18 for reversed-phase)
-
Methanol (conditioning and elution solvent)
-
Deionized water (equilibration solvent)
-
Hexane or other non-polar solvent (elution solvent)
-
This compound internal standard solution
-
SPE vacuum manifold
-
Collection tubes
-
Nitrogen evaporator
Protocol:
-
Add a known amount of this compound internal standard to the sample.
-
Conditioning: Pass 2 mL of methanol through the SPE cartridge.
-
Equilibration: Pass 2 mL of deionized water through the cartridge.
-
Loading: Load the sample onto the cartridge.
-
Washing: Wash the cartridge with 2 mL of a polar solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elution: Elute the lipids with 2 mL of a non-polar solvent (e.g., hexane or a chloroform:methanol mixture).
-
Dry the eluate under nitrogen and reconstitute for analysis.
Visualizing the Workflow
To provide a clear overview of the general process of lipid extraction and analysis using an internal standard, the following workflow diagram has been generated.
References
- 1. Advances in Lipid Extraction Methods—A Review [mdpi.com]
- 2. vliz.be [vliz.be]
- 3. Comparison of the Bligh and Dyer and Folch methods for total lipid determination in a broad range of marine tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A comparison of five lipid extraction solvent systems for lipidomic studies of human LDL - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Detailed Protocol for Solid-Phase Extraction for Lipidomic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Certified Reference Materials for Fatty Acid Analysis: Featuring Methyl Palmitate-d31
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of certified reference materials (CRMs) for fatty acid analysis, with a special focus on the application and advantages of using deuterated standards like Methyl palmitate-d31. Accurate quantification of fatty acids is critical in various fields, including drug development, clinical diagnostics, and nutritional science. The choice of an appropriate CRM is paramount for achieving reliable and reproducible results.
The Gold Standard: Isotope Dilution Mass Spectrometry with Deuterated CRMs
In quantitative mass spectrometry-based lipidomics, the use of stable isotope-labeled internal standards is the gold standard for achieving the highest accuracy and precision.[1] This technique, known as isotope dilution mass spectrometry (IDMS), involves adding a known amount of an isotopically labeled version of the analyte to the sample at the beginning of the analytical workflow.[1] Deuterated standards, such as this compound, are chemically identical to their non-deuterated counterparts but have a greater mass due to the replacement of hydrogen atoms with deuterium.[2] This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard.[1]
The key advantage of this approach is that the deuterated internal standard acts as a perfect mimic for the analyte throughout the entire analytical process, including extraction, derivatization, and ionization.[2] Any sample loss or variation in instrument response will affect both the analyte and the internal standard equally.[2] Consequently, the ratio of the native analyte to the deuterated standard remains constant, enabling highly accurate quantification.[1]
Comparison of Certified Reference Materials
The selection of a CRM depends on the specific requirements of the analysis. While non-deuterated standards are suitable for qualitative analysis and as calibration standards when IDMS is not employed, deuterated standards are essential for the most accurate quantitative analyses.
| CRM Type | Product Example | Key Features | Primary Applications | Limitations |
| Deuterated Fatty Acid Methyl Ester | This compound | High isotopic purity; chemically identical to the analyte.[3] | Internal standard for isotope dilution mass spectrometry (IDMS) for accurate quantification.[4][5] | Higher cost compared to non-deuterated standards.[6] |
| Non-Deuterated Fatty Acid Methyl Ester | Methyl palmitate | High chemical purity. | Calibration standards for external calibration curves; qualitative identification. | Does not correct for matrix effects or sample loss during preparation as effectively as deuterated standards. |
| Fatty Acid Methyl Ester (FAME) Mixes | Supelco® 37 Component FAME Mix | A mixture of 37 different FAMEs.[6] | Qualitative identification of multiple fatty acids in a sample; system suitability testing. | Not ideal for accurate quantification of individual fatty acids unless combined with appropriate internal standards. |
| Natural Matrix CRMs | NIST SRM 2378 Fatty Acids in Human Serum[7] | A complex matrix with certified values for various fatty acids.[7] | Method validation; quality control of the entire analytical procedure.[7] | May not be suitable for direct calibration; concentrations of specific analytes may not be in the desired range. |
Performance Comparison: The Advantage of Deuterated Standards
While a direct head-to-head published experiment comparing this compound to other standards for palmitic acid quantification was not identified in the literature search, the principles of isotope dilution mass spectrometry strongly support the superior performance of deuterated internal standards for quantitative analysis. The use of a deuterated internal standard corrects for variations in extraction efficiency, derivatization yield, and instrument response, leading to significant improvements in accuracy and precision compared to methods relying on external calibration or non-isotopically labeled internal standards.[1][2]
| Performance Parameter | This compound (as Internal Standard) | Non-Deuterated Standard (e.g., Methyl Heptadecanoate) |
| Accuracy | High (Corrects for sample loss and matrix effects)[4][5] | Moderate to Low (Does not fully account for differential matrix effects and sample loss) |
| Precision (%RSD) | Low (Excellent reproducibility)[7] | Higher (More susceptible to variations in sample preparation and instrument performance) |
| Linearity | Excellent | Excellent |
| Robustness | High (Less affected by minor changes in experimental conditions) | Moderate (Results can be more variable) |
Experimental Protocol: Quantitative Analysis of Fatty Acids by GC-MS using a Deuterated Internal Standard
This protocol provides a general workflow for the quantitative analysis of fatty acids in a biological matrix using this compound as an internal standard.
1. Sample Preparation and Lipid Extraction:
-
Internal Standard Spiking: To a known aliquot of the sample (e.g., plasma, cell lysate), add a precise amount of this compound solution in a suitable solvent.
-
Lipid Extraction: Perform a lipid extraction using a method appropriate for the sample matrix, such as a modified Folch or Bligh-Dyer extraction. This typically involves the addition of a chloroform:methanol mixture to the sample, followed by vortexing and centrifugation to separate the lipid-containing organic phase.
2. Saponification and Methylation (Derivatization):
-
Saponification: The extracted lipids are saponified to release the fatty acids from their esterified forms (e.g., triglycerides, phospholipids). This is typically achieved by heating the sample with a methanolic solution of sodium hydroxide or potassium hydroxide.
-
Methylation: The free fatty acids are then converted to their more volatile fatty acid methyl esters (FAMEs) to make them amenable to GC analysis. This is commonly done by adding a reagent such as boron trifluoride (BF3) in methanol and heating the mixture.
-
Extraction of FAMEs: After methylation, the FAMEs are extracted into an organic solvent like hexane. The hexane layer is then collected and may be dried over anhydrous sodium sulfate.
3. GC-MS Analysis:
-
Injection: Inject an aliquot of the FAME-containing hexane extract into the GC-MS system.
-
Gas Chromatography (GC): The FAMEs are separated on a capillary column (e.g., a polar column like those with a polyethylene glycol or cyanopropyl stationary phase) based on their boiling points and polarity.
-
Mass Spectrometry (MS): The separated FAMEs are ionized (e.g., by electron ionization) and detected by the mass spectrometer. The instrument is operated in selected ion monitoring (SIM) mode to monitor for specific ions corresponding to the analyte (Methyl palmitate) and the internal standard (this compound).
4. Data Analysis and Quantification:
-
Peak Integration: Integrate the peak areas for the selected ions of both the analyte and the internal standard.
-
Calibration Curve: Prepare a series of calibration standards containing known concentrations of non-deuterated Methyl palmitate and a constant concentration of this compound. Analyze these standards using the same GC-MS method.
-
Quantification: Plot the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte for the calibration standards to generate a calibration curve. Use the peak area ratio from the unknown sample to determine its concentration from the calibration curve.
Visualizing the Workflow
The following diagrams illustrate the key processes in fatty acid analysis.
Caption: A generalized experimental workflow for fatty acid analysis.
Caption: The principle of Isotope Dilution Mass Spectrometry (IDMS).
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. eurisotop.com [eurisotop.com]
- 4. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
Safety Operating Guide
Proper Disposal of Methyl Palmitate-d31: A Step-by-Step Guide
For Researchers, Scientists, and Drug Development Professionals: Ensuring laboratory safety and compliance in the disposal of non-hazardous chemical waste.
Methyl palmitate-d31, a deuterated form of methyl palmitate, is a stable, non-radioactive compound widely used in research and development. Based on the safety profile of its non-deuterated counterpart, methyl palmitate, and the general understanding of deuterated compounds, this compound is not classified as a hazardous substance.[1] The deuterium labeling does not alter the fundamental chemical properties of the molecule in a way that would necessitate special hazardous waste disposal procedures. However, proper disposal remains crucial to ensure laboratory safety and environmental responsibility.
This guide provides essential, step-by-step logistical information for the proper disposal of this compound, aligning with standard practices for non-hazardous laboratory chemical waste. Adherence to your institution's specific protocols and local regulations is paramount.
Key Chemical and Physical Properties
Understanding the properties of methyl palmitate is the first step in its safe handling and disposal.
| Property | Value |
| Physical State | Solid or low-melting solid |
| Molecular Formula | C₁₇H₃₄O₂ (for non-deuterated form) |
| Molecular Weight | 270.45 g/mol (for non-deuterated form) |
| Melting Point | Approximately 28-32 °C (82.4-89.6 °F) |
| Boiling Point | Approximately 185 °C (365 °F) at 13 hPa |
| Solubility | Insoluble in water |
| Hazards | Not classified as a hazardous substance.[1] Combustible. |
Experimental Workflow for Disposal
The following procedure outlines the recommended steps for the disposal of this compound. This workflow is a general guideline and should be adapted to comply with your institution's specific Environmental Health & Safety (EHS) protocols.
Detailed Disposal Protocol
Phase 1: Waste Characterization and Segregation
-
Confirm Waste Identity: Positively identify the waste material as this compound.
-
Consult Safety Data Sheet (SDS) and Institutional Protocols: Although the SDS for the non-deuterated methyl palmitate indicates it is not hazardous, always consult your institution's specific guidelines for chemical waste disposal.[1]
-
Characterize as Non-Hazardous Chemical Waste: Based on available data, classify this compound as non-hazardous solid or liquid chemical waste.
-
Segregate from Hazardous Waste: It is critical to keep non-hazardous waste separate from hazardous waste streams to prevent cross-contamination and ensure proper disposal pathways.
Phase 2: Containerization and Labeling
-
Select a Chemically Compatible Container: Use a container made of a material that will not react with the this compound, such as a clean, empty glass or polyethylene bottle. The container must be in good condition with no cracks or leaks.
-
Ensure Container Integrity: The container must be clean and dry before adding the waste. It must have a secure, leak-proof lid.
-
Label the Container Clearly: Proper labeling is essential for safe handling and disposal. The label should clearly state "Non-Hazardous Waste" and the full chemical name, "this compound".[2]
-
Include Generator Information: Add your name, laboratory location (building and room number), and the date the container was started to the label.[2]
Phase 3: Storage and Disposal
-
Store Appropriately: Store the sealed and labeled waste container in a designated waste accumulation area within your laboratory. This area should be away from general lab traffic.
-
Arrange for Disposal: Contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup or to get instructions for dropping it off at a central accumulation site.[3][4]
-
Follow EHS Instructions: Adhere to all instructions provided by the EHS office for the final disposal of the waste.
By following these procedures, researchers can ensure the safe and compliant disposal of this compound, contributing to a secure and environmentally responsible laboratory environment. Always prioritize your institution's specific guidelines and consult your EHS department with any questions.
References
Essential Safety and Operational Guide for Handling Methyl Palmitate-d31
This document provides crucial safety protocols and logistical information for the handling and disposal of Methyl Palmitate-d31, tailored for researchers, scientists, and professionals in drug development.
Personal Protective Equipment (PPE) and Safety Measures
While Methyl Palmitate is not classified as a hazardous substance, adherence to good industrial hygiene and safety practices is essential.[1] The following table summarizes the recommended personal protective equipment.
| Protection Type | Equipment | Purpose & Notes |
| Eye/Face Protection | Safety glasses with side shields or goggles | To prevent eye contact with the substance.[2] |
| Skin Protection | Protective gloves (e.g., Nitrile rubber, Neoprene) | To prevent skin exposure.[3] It is advised to inspect gloves before use.[3] |
| Lab coat or appropriate protective clothing | To prevent skin contact and contamination of personal clothing.[1][2] | |
| Respiratory Protection | Not required under normal use conditions | A laboratory fume hood or other local exhaust ventilation should be used to avoid exposure.[4] If dust or aerosols are generated, respiratory protection may be necessary.[5][6] |
| Hygiene Measures | Hand washing | Wash hands after handling the substance and before breaks.[3][7] |
| Contaminated Clothing | Change contaminated clothing and wash it before reuse.[3][8] |
First Aid Procedures
In the event of exposure, the following first aid measures should be taken:
| Exposure Route | First Aid Measures |
| Inhalation | Move the affected person to fresh air.[8] If symptoms occur, get medical attention.[1] |
| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes.[1] If skin irritation occurs, seek medical advice.[8] |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[1] Remove contact lenses if present and easy to do.[8] |
| Ingestion | Clean mouth with water and drink plenty of water afterwards.[1] Do not induce vomiting.[8] Get medical attention if symptoms occur.[1] |
Handling, Storage, and Disposal
Handling:
-
Ensure adequate ventilation.[3]
-
Keep away from incompatible materials such as strong oxidizing agents.[3]
Storage:
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[3]
Spill Management:
-
For spills, sweep up and shovel the material into suitable containers for disposal.[3]
-
Avoid generating dust.[7]
-
Flush the contaminated area with plenty of water.[8]
Disposal:
-
Dispose of waste material in accordance with local, regional, and national regulations.[1][7]
-
Chemicals should be left in their original containers and not mixed with other waste.[7]
-
Uncleaned containers should be handled in the same manner as the product itself.[7]
Safe Handling Workflow for this compound
The following diagram outlines the procedural flow for safely handling this compound from initial preparation to final disposal.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
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| Most popular with customers |
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
